molecular formula C9H7NO2 B080658 2-Hydroxybenzoylacetonitrile CAS No. 10523-47-4

2-Hydroxybenzoylacetonitrile

Cat. No.: B080658
CAS No.: 10523-47-4
M. Wt: 161.16 g/mol
InChI Key: DOBMOJUDUIGABG-UHFFFAOYSA-N
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Description

2-Hydroxybenzoylacetonitrile is a high-purity chemical building block designed for research applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring both a hydroxy group and a nitrile function on a benzoylacetonitrile backbone, makes it a versatile intermediate for constructing complex molecules. This compound is recognized for its utility in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals . For instance, derivatives of benzoylacetonitrile serve as key precursors in the photochemical synthesis of isoxazoles and other nitrogen-containing heterocycles, which are valuable scaffolds in drug discovery . Furthermore, the nitrile group can be further functionalized, for example, by hydrolysis to a carboxylic acid or reduction to an amine, enabling the diversification of synthesized compounds into a wide range of valuable derivatives . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBMOJUDUIGABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483500
Record name 2-Hydroxybenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-47-4
Record name 2-Hydroxybenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxybenzoylacetonitrile: Chemical Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxybenzoylacetonitrile (also known as 3-(2-Hydroxyphenyl)-3-oxopropanenitrile), a versatile bifunctional organic compound. By synthesizing available data with established principles of organic chemistry, this document serves as a vital resource for professionals engaged in chemical research and pharmaceutical development.

Introduction: The Significance of a Multifunctional Scaffold

This compound, with the CAS number 10523-47-4, is an aromatic β-ketonitrile.[1] Its structure is distinguished by the presence of a phenolic hydroxyl group, a ketone, and a nitrile moiety, all of which impart a unique chemical reactivity profile.[1] This combination of functional groups makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science.[1] The presence of both acidic (phenolic hydroxyl) and nucleophilic (nitrile) centers, along with an electrophilic ketone, allows for a diverse range of chemical transformations.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group at the ortho position relative to a benzoylacetonitrile side chain. This arrangement allows for the potential of intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, which can influence its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource/Rationale
CAS Number 10523-47-4[1]
Molecular Formula C₉H₇NO₂Calculated
Molecular Weight 161.16 g/mol Calculated
Appearance Expected to be a crystalline solid.[1]
Solubility Soluble in polar organic solvents.[1]
pKa The phenolic proton is expected to be acidic.General chemical principles
Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. The presence of the electron-withdrawing nitrile group and the potential for intramolecular hydrogen bonding in the enol form can influence the position of this equilibrium.

Caption: Keto-enol tautomerism in this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFunctional GroupExpected Chemical Shift / Absorption Range
¹H NMR Aromatic Protonsδ 6.8 - 8.0 ppm
Methylene Protons (-CH₂-)δ 4.0 - 4.5 ppm
Phenolic Proton (-OH)δ 9.0 - 12.0 ppm (broad)
¹³C NMR Carbonyl Carbon (C=O)δ 190 - 200 ppm
Nitrile Carbon (C≡N)δ 115 - 125 ppm
Aromatic Carbonsδ 110 - 160 ppm
Methylene Carbon (-CH₂-)δ 30 - 40 ppm
IR Spectroscopy Phenolic O-H Stretch3200 - 3600 cm⁻¹ (broad)
Nitrile C≡N Stretch2220 - 2260 cm⁻¹ (sharp, medium)
Carbonyl C=O Stretch1640 - 1680 cm⁻¹ (strong)
Aromatic C=C Bending1450 - 1600 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 161
Common FragmentsFragments corresponding to the loss of CO, CN, and cleavage of the side chain.

Synthesis of this compound: A Plausible Approach

A common and effective method for the synthesis of β-ketonitriles is the Claisen condensation reaction between an ester and a nitrile.[2] For the synthesis of this compound, a plausible route involves the reaction of an activated derivative of salicylic acid, such as ethyl 2-hydroxybenzoate, with acetonitrile in the presence of a strong base.

Synthesis_Workflow Reactant1 Ethyl 2-Hydroxybenzoate Reaction Claisen Condensation Reactant1->Reaction Reactant2 Acetonitrile Reactant2->Reaction Base Strong Base (e.g., NaH, LDA) Base->Reaction Workup Acidic Workup Reaction->Workup Product This compound Workup->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for β-ketonitrile synthesis. Optimization of reaction conditions may be necessary to achieve high yields.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium ethoxide in ethanol.

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add a solution of ethyl 2-hydroxybenzoate and acetonitrile in anhydrous ethanol dropwise to the base solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound provides a platform for a wide array of chemical transformations, making it a valuable building block in organic synthesis.

  • Reactions at the Active Methylene Group: The methylene protons alpha to both the carbonyl and nitrile groups are acidic and can be deprotonated by a base to form a stable carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

  • Reactions involving the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a range of other functionalized molecules.

  • Reactions of the Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions with various reagents, such as Grignard reagents and organolithium compounds.

  • Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to introduce further diversity into the molecular structure.

  • Cyclization Reactions: The multifunctionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, such as coumarins, chromones, and pyridines, through intramolecular cyclization or condensation reactions with other bifunctional reagents.

Reactivity_Diagram Core This compound Methylene Alkylation/ Aldol Condensation Core->Methylene Active Methylene Nitrile Hydrolysis/ Reduction Core->Nitrile Nitrile Group Carbonyl Nucleophilic Addition Core->Carbonyl Carbonyl Group Hydroxyl Alkylation/ Acylation Core->Hydroxyl Hydroxyl Group Cyclization Heterocycle Synthesis Core->Cyclization Multifunctionality

Caption: Reactivity map of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, the benzoylacetonitrile scaffold is present in a number of compounds with interesting pharmacological properties. Derivatives of β-ketonitriles have been investigated for their potential as antimicrobial and antitumor agents.[3] The structural motifs that can be readily synthesized from this compound, such as chromones and coumarins, are well-known pharmacophores with a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Therefore, this compound represents a promising starting material for the development of novel therapeutic agents.

Conclusion

This compound is a molecule of significant synthetic potential. Its unique combination of reactive functional groups makes it a versatile building block for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, this guide provides a robust framework for understanding its chemical properties, predicting its spectroscopic characteristics, and approaching its synthesis and derivatization. Further research into the reactivity and biological evaluation of this compound and its derivatives is warranted and holds promise for the discovery of new chemical entities with valuable applications.

References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances. [URL not available]
  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15 - ResearchGate. (n.d.). Retrieved from [Link]

  • o-Hydroxyaryl Ketones in Organic Synthesis. A Review - ResearchGate. (2016). Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Retrieved from [Link]

  • The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Claisen condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Claisen Condensation Reaction Mechanism - YouTube. (2018). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Hydroxybenzoylacetonitrile (CAS No. 10523-47-4), a versatile β-ketonitrile with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical insights into its synthesis, properties, and prospective applications, grounded in authoritative scientific literature.

Core Identifiers and Chemical Structure

This compound, a molecule of interest for its reactive functionalities, is systematically identified by several key descriptors. Understanding these identifiers is crucial for accurate sourcing, database retrieval, and regulatory compliance.

Table 1: Core Identifiers for this compound

IdentifierValueSource
CAS Number 10523-47-4CymitQuimica[1]
Molecular Formula C₉H₇NO₂N/A
Molecular Weight 161.16 g/mol N/A
IUPAC Name 3-(2-hydroxyphenyl)-3-oxopropanenitrileN/A
Synonym 3-(2-Hydroxy-Phenyl)-3-Oxo-PropionitrileCymitQuimica[1]

The structural architecture of this compound features a benzene ring substituted with a hydroxyl (-OH) group at the ortho position relative to a keto-acetonitrile side chain. This arrangement of a phenolic hydroxyl group, a ketone, and a nitrile confers a unique combination of reactivity and potential for biological interactions. The presence of the hydroxyl group facilitates hydrogen bonding, influencing its solubility and interaction with biological targets.[1]

Physicochemical Properties

The physicochemical properties of this compound are pivotal in designing synthetic routes and formulating it for biological assays. While extensive experimental data is not widely published, its structural features allow for informed predictions.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationJustification/Source
Appearance Crystalline solidCymitQuimica[1]
Solubility Soluble in polar organic solventsThe presence of a hydroxyl group allows for hydrogen bonding with polar solvents.[1]
Acidity The phenolic hydroxyl group imparts acidic properties.General principle for phenols.
Reactivity The nitrile group can act as a nucleophile, while the ketone and the overall structure can participate in condensation and substitution reactions.CymitQuimica[1]

Synthesis of this compound: A Methodological Overview

A proposed synthetic pathway initiates from the readily available and economical starting material, salicylic acid. The key transformation involves the formation of a carbon-carbon bond to introduce the cyanomethyl group.

Synthesis_of_2_Hydroxybenzoylacetonitrile SalicylicAcid Salicylic Acid ActivatedEster Activated Salicylic Acid (e.g., Acid Chloride, Ester) SalicylicAcid->ActivatedEster Activation Product This compound ActivatedEster->Product Reaction with Acetonitrile Anion

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on established methods for the synthesis of β-ketonitriles from carboxylic acid derivatives.[2]

Step 1: Activation of Salicylic Acid The carboxylic acid functionality of salicylic acid must first be activated to facilitate nucleophilic attack. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or a suitable ester (e.g., a methyl or ethyl ester via Fischer esterification).

Causality: The carbonyl carbon of a carboxylic acid is not sufficiently electrophilic to react directly with the weakly nucleophilic acetonitrile anion. Conversion to an acid chloride or ester significantly enhances its electrophilicity.

Step 2: Generation of the Acetonitrile Anion A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to deprotonate acetonitrile (pKa ≈ 25) to generate the nucleophilic acetonitrile anion (-CH₂CN).

Causality: The methylene protons of acetonitrile are weakly acidic and require a potent, non-nucleophilic base to ensure complete deprotonation without side reactions.

Step 3: Nucleophilic Acyl Substitution The activated salicylic acid derivative is then reacted with the acetonitrile anion in an appropriate aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under anhydrous conditions. The reaction mixture is typically stirred at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side products.

Causality: This step involves a nucleophilic acyl substitution where the acetonitrile anion attacks the electrophilic carbonyl carbon of the activated salicylic acid, leading to the formation of the β-ketonitrile structure.

Step 4: Work-up and Purification The reaction is quenched with a mild acid (e.g., dilute HCl) to neutralize the excess base and protonate the product. The crude product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization, to yield pure this compound.

Self-Validation: The purity of the synthesized compound should be confirmed by techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. Below are the expected characteristic signals based on its structure and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the phenolic hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-8.0 ppm. The methylene (-CH₂-) protons adjacent to the carbonyl and nitrile groups are expected to resonate as a singlet at approximately δ 4.0-4.5 ppm. The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.[4][6][7][8][9][10][11]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon (C=O) around δ 190-200 ppm, the nitrile carbon (C≡N) around δ 115-120 ppm, and the aromatic carbons in the δ 115-160 ppm region. The methylene carbon is expected to appear around δ 30-40 ppm.[7][10]

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[12][13][14][15]

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (phenolic)3200-3600Broad, Strong
C-H (aromatic)3000-3100Medium
C≡N (nitrile)2220-2260Medium, Sharp
C=O (ketone)1680-1700Strong
C=C (aromatic)1450-1600Medium
C-O (phenolic)1200-1300Strong

4.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 161. Key fragmentation patterns would likely involve the loss of small neutral molecules such as CO (28 Da) and HCN (27 Da). Alpha-cleavage adjacent to the carbonyl group is also a probable fragmentation pathway, leading to characteristic fragment ions.[16][17][18][19][20][21][22]

Mass_Spec_Fragmentation M [M]⁺ m/z = 161 M_minus_CO [M-CO]⁺ m/z = 133 M->M_minus_CO -CO M_minus_HCN [M-HCN]⁺ m/z = 134 M->M_minus_HCN -HCN Alpha_Cleavage Acylium Ion [C₇H₅O₂]⁺ m/z = 121 M->Alpha_Cleavage α-cleavage

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Applications in Drug Discovery and Research

While specific biological activities of this compound are not extensively documented in the available literature, its structural motifs are present in numerous bioactive compounds. This suggests a strong potential for its application in drug discovery and as a versatile research chemical.

5.1. Potential as an Enzyme Inhibitor

The β-ketonitrile scaffold is a known pharmacophore in various enzyme inhibitors.[6] The combination of a chelating hydroxyl group and a carbonyl oxygen could facilitate binding to the active sites of metalloenzymes. Furthermore, the nitrile group can act as a hydrogen bond acceptor or participate in other interactions within an enzyme's active site.

5.2. Precursor for Heterocyclic Synthesis

β-Ketonitriles are valuable precursors for the synthesis of a wide range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[3][23] Many of these heterocyclic scaffolds form the core of approved drugs. This compound can serve as a building block for novel libraries of compounds for high-throughput screening in drug discovery programs.[24]

Applications HBA 2-Hydroxybenzoyl- acetonitrile EnzymeInhibition Enzyme Inhibition HBA->EnzymeInhibition Heterocycle Heterocyclic Synthesis HBA->Heterocycle DrugDiscovery Drug Discovery EnzymeInhibition->DrugDiscovery Heterocycle->DrugDiscovery

Figure 3: Potential applications of this compound in research and development.

5.3. Antimicrobial and Antioxidant Potential

Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring of this compound can potentially act as a radical scavenger. Additionally, related structures such as 2-hydroxy benzyl hydrazides have demonstrated antibacterial activity, suggesting that this compound and its derivatives could be explored for antimicrobial applications.[2][24]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found, data for the closely related isomer, 2-hydroxybenzonitrile (2-cyanophenol, CAS 611-20-1), provides important preliminary safety guidance.[16][25]

  • General Handling: Handle with care in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[16]

  • Hazards: Based on data for 2-hydroxybenzonitrile, the compound may be harmful if swallowed, cause skin irritation, and serious eye damage. It may also cause an allergic skin reaction.[16][25]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]

It is imperative to consult a specific and verified Safety Data Sheet for this compound before handling.

Conclusion

This compound is a molecule with considerable, yet largely untapped, potential. Its synthesis is achievable through established organic chemistry methodologies, and its structural features suggest a range of possible applications, particularly in the synthesis of novel heterocyclic compounds for drug discovery and as a potential enzyme inhibitor. Further research into its specific biological activities and the full characterization of its physicochemical properties will be crucial in unlocking its full potential for the scientific and pharmaceutical communities.

References

  • Current time information in New York, NY, US. (n.d.).
  • Enzyme Inhibition. (2016, April 3). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 14). Journal of Chemical Health Risks. Retrieved January 23, 2026, from [Link]

  • Method for the preparation of 2 hydroxybenzonitrile. (n.d.). Google Patents.
  • IR Absorption Table. (n.d.). UCLA Chemistry & Biochemistry. Retrieved January 23, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, September 6). Fisher Scientific. Retrieved January 23, 2026, from [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved January 23, 2026, from [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025, May 6). RSC Advances. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16). Journal of Chemical Health Risks. Retrieved January 23, 2026, from [Link]

  • Bioactive Metabolites from Spilanthes acmella Murr. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Proton NMR Table. (n.d.). Michigan State University. Retrieved January 23, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 23, 2026, from [Link]

  • Method for synthesizing benzofuran-2 (3H)-ketone. (n.d.). Patsnap. Retrieved January 23, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020, June 30). Journal of Mass Spectrometry. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates. (2013, October 29). Molecules. Retrieved January 23, 2026, from [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016, January 27). YouTube. Retrieved January 23, 2026, from [Link]

  • Synthesis and study of properties of salicylic acid products. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • AS Biology - Enzyme inhibition (OCR A Chapter 4.3). (2020, November 17). YouTube. Retrieved January 23, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 23, 2026, from [Link]

  • Process for the preparation of hydroxyphenylacetonitriles. (n.d.). Google Patents.
  • Preparation of salicylic acid and derivatives. (n.d.). Google Patents.
  • Infrared Spectra of alcohols in A level Chemistry. (2017, May 24). YouTube. Retrieved January 23, 2026, from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020, April 11). West Virginia University. Retrieved January 23, 2026, from [Link]

  • Synthesis method of hydroxybenzylamine. (n.d.). Google Patents.
  • IR handout.pdf. (n.d.). Retrieved January 23, 2026, from [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved January 23, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (n.d.). Google Patents.
  • 768-29-6,2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole. (n.d.). AccelaChem. Retrieved January 23, 2026, from [Link]

Sources

Spectroscopic Characterization of 2-Hydroxybenzoylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoylacetonitrile, also known as 3-(2-hydroxyphenyl)-3-oxopropanenitrile, is a multifaceted organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motif, featuring a phenolic hydroxyl group, a ketone, and a nitrile, provides a rich scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Features

The structure of this compound presents several key features that dictate its spectroscopic behavior. The molecule consists of a benzene ring substituted with a hydroxyl group and a benzoylacetonitrile moiety. The presence of both a hydrogen bond donor (the phenolic -OH) and acceptors (the carbonyl oxygen and the nitrile nitrogen) suggests the potential for significant intra- and intermolecular interactions, which can influence the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the phenolic hydroxyl proton.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0Singlet (broad)1HAr-OH
~7.8 - 8.0Doublet of doublets1HAr-H (ortho to C=O)
~7.4 - 7.6Triplet of doublets1HAr-H (para to OH)
~6.9 - 7.1Multiplet2HAr-H (ortho and para to OH)
~4.0 - 4.2Singlet2H-CO-CH₂ -CN

Interpretation and Rationale:

  • Phenolic Proton (Ar-OH): The phenolic proton is expected to be significantly deshielded due to hydrogen bonding and will appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. Its broadness is a result of chemical exchange.

  • Aromatic Protons: The aromatic protons will exhibit a complex splitting pattern due to their different chemical environments. The proton ortho to the electron-withdrawing carbonyl group will be the most deshielded and is expected to appear as a doublet of doublets around 7.8-8.0 ppm. The other aromatic protons will resonate at higher fields.

  • Methylene Protons (-CH₂-): The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), which will cause a significant downfield shift. They are expected to appear as a sharp singlet in the region of 4.0-4.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~190 - 195C =O
~160 - 165C -OH
~135 - 140Ar-C (para to OH)
~130 - 135Ar-C (ortho to C=O)
~115 - 125C N
~115 - 120Ar-C H
~30 - 35-CO-C H₂-CN

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 190-195 ppm.

  • Phenolic Carbon (C-OH): The carbon attached to the hydroxyl group will also be deshielded and is expected to resonate around 160-165 ppm.

  • Nitrile Carbon (CN): The nitrile carbon signal is typically found in the 115-125 ppm region.

  • Aromatic Carbons: The aromatic carbons will have distinct chemical shifts depending on their substitution. The carbon para to the hydroxyl group is expected to be the most deshielded among the protonated aromatic carbons.

  • Methylene Carbon (-CH₂-): The methylene carbon, being situated between two electron-withdrawing groups, will appear in the range of 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of the O-H, C=O, and C≡N bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500Broad, StrongO-H stretch (phenolic)
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~2250Medium, SharpC≡N stretch (nitrile)
~1680Strong, SharpC=O stretch (ketone)
~1600, 1450MediumAromatic C=C stretch
~1250StrongC-O stretch (phenol)

Interpretation and Rationale:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

  • C≡N Stretch: A sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of the nitrile group.

  • C=O Stretch: A strong and sharp absorption band at approximately 1680 cm⁻¹ is indicative of the carbonyl group of the ketone. Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.

  • Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₉H₇NO₂), the expected molecular weight is approximately 161.16 g/mol .

Predicted Mass Spectrometry Data:

m/zProposed Fragment
161[M]⁺ (Molecular Ion)
133[M - CO]⁺
121[C₇H₅O]⁺ (2-hydroxybenzoyl cation)
93[C₆H₅O]⁺ (phenoxide radical cation)
65[C₅H₅]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 161.

  • Fragmentation Pattern: The fragmentation is likely to proceed through several key pathways. A common fragmentation for aromatic ketones is the loss of a neutral carbon monoxide (CO) molecule, which would lead to a fragment at m/z 133. Alpha-cleavage between the carbonyl group and the methylene group would generate the stable 2-hydroxybenzoyl cation at m/z 121. Further fragmentation of the aromatic ring can lead to characteristic ions at m/z 93 and 65.

fragmentation M [C₉H₇NO₂]⁺˙ m/z = 161 F1 [C₈H₇NO]⁺˙ m/z = 133 M->F1 - CO F2 [C₇H₅O]⁺ m/z = 121 M->F2 - CH₂CN F3 [C₆H₅O]⁺˙ m/z = 93 F2->F3 - CO F4 [C₅H₅]⁺ m/z = 65 F3->F4 - CO

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

To obtain the spectroscopic data presented in this guide, the following general experimental protocols would be employed.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and a larger number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a gas chromatograph inlet can be used. For ESI, the sample is typically dissolved in a suitable solvent and infused into the source.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Conclusion

The spectroscopic data and interpretations presented in this guide provide a comprehensive overview of the key structural features of this compound. The predicted NMR, IR, and MS data are consistent with the proposed structure and offer a valuable resource for researchers working with this compound. The detailed analysis of the spectral features, grounded in fundamental principles of spectroscopy, will aid in the confident identification and characterization of this compound in various research and development settings.

References

  • NIST Chemistry WebBook. (n.d.). Benzonitrile, 2-hydroxy-. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Authored by: Senior Application Scientist, Gemini Division

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxybenzoylacetonitrile

Abstract

This compound, also known as 2-Cyanophenol (CAS No. 611-20-1), is a bifunctional aromatic intermediate crucial in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its effective use in process chemistry, formulation, and drug development hinges on a thorough understanding of its physicochemical properties. This guide provides a detailed examination of the solubility and stability profiles of this compound, offering field-proven insights and robust experimental protocols for its characterization. We will explore the causal mechanisms behind its behavior in various solvents and under different environmental conditions, providing researchers and development professionals with the authoritative data needed for process optimization and quality control.

Physicochemical & Structural Overview

This compound is a crystalline solid, appearing as an off-white to brown powder.[1] The molecule's architecture, featuring a benzene ring substituted with hydroxyl (-OH) and cyano (-CN) groups at the ortho position, dictates its chemical behavior.

  • Molecular Formula: C₇H₅NO

  • Molecular Weight: 119.12 g/mol

  • Key Functional Groups: Phenolic hydroxyl, Nitrile

  • pKa: The phenolic proton is weakly acidic, with a reported pKa of approximately 6.86 to 7.17.[1]

This structure, possessing both hydrogen bond donating (hydroxyl) and accepting (hydroxyl, nitrile) capabilities alongside a nonpolar aromatic ring, results in a complex and nuanced solubility and stability profile.[2]

Solubility Profile

The solubility of a compound is a fundamental parameter governing its handling, reaction kinetics, purification, and formulation.[2] For this compound, solubility is a function of solvent polarity, temperature, and, critically, the pH of aqueous media.

Causality of Solubility: A Mechanistic View

The "like dissolves like" principle provides a foundational but incomplete picture. The key is the interplay between the solute's functional groups and the solvent's properties:

  • Polar Protic Solvents (e.g., Methanol, Water): The hydroxyl group can form strong hydrogen bonds with these solvents, promoting solubility. Methanol is reported as a good solvent.

  • Polar Aprotic Solvents (e.g., Chloroform): These solvents can interact with the polar nitrile group, but the lack of hydrogen bond donation limits strong interactions with the hydroxyl group, resulting in more moderate solubility. Chloroform is noted as a solvent in which it is sparingly soluble.[1]

  • Nonpolar Solvents (e.g., Hexane): The nonpolar benzene ring has favorable interactions, but the highly polar hydroxyl and nitrile groups are energetically disfavored, leading to poor solubility.

Qualitative Solubility Data

While extensive quantitative data is not widely published, a qualitative summary from chemical databases provides a strong starting point for solvent selection.

Solvent ClassExample SolventReported SolubilityReference
Polar ProticWaterSoluble[1]
Polar ProticMethanolSoluble / Slightly Soluble[1]
Polar AproticChloroformSparingly Soluble[1]

Note: These qualitative terms are not standardized. For precise applications, quantitative experimental determination is essential.[2]

The Critical Influence of pH on Aqueous Solubility

The acidic nature of the phenolic hydroxyl group (pKa ≈ 6.9-7.2) is the most critical factor in aqueous systems. At pH values above the pKa, the molecule deprotonates to form the 2-cyanophenoxide anion. This ionic species is significantly more polar than the neutral molecule, drastically increasing its water solubility. This relationship is a self-validating principle: if the compound's solubility increases in basic solution, it confirms the presence of an acidic functional group.[3]

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method to quantify solubility, adapted from standard laboratory procedures.[4][5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial for validating that equilibrium was reached.

  • Equilibration: Place the vial in a thermostatically controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostat for at least 24 hours to allow for complete sedimentation of the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.2 µm PTFE) to remove any suspended microparticles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for the Shake-Flask solubility method.

Stability Profile

Understanding chemical stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential incompatibilities during synthesis and formulation.

General Stability and Incompatibilities

This compound is generally a stable compound under standard conditions.[1] However, two key incompatibilities are consistently reported:

  • Strong Oxidizing Agents: The phenolic ring is susceptible to oxidation, which can lead to decomposition. Contact with strong oxidizers should be avoided.[1]

  • Strong Bases/Alkalis: The compound is explicitly noted to be unstable in the presence of strong alkalis.[1] This is the most significant liability. At high pH, beyond simple deprotonation, the nitrile group becomes susceptible to hydrolysis, which is a common degradation pathway for nitriles under basic conditions.

Potential Degradation Pathway: Alkaline Hydrolysis

While specific degradation products for this compound are not detailed in the literature, a chemically plausible and field-proven degradation pathway under strongly alkaline conditions is the hydrolysis of the nitrile group. This can proceed first to an amide (2-hydroxybenzamide) and subsequently to a carboxylate (2-hydroxybenzoate).

Degradation_Pathway Parent This compound Amide Intermediate: 2-Hydroxybenzamide Parent->Amide Hydrolysis (Strong Base, H₂O) Carboxylate Final Product: 2-Hydroxybenzoate Amide->Carboxylate Further Hydrolysis (Strong Base, H₂O)

Caption: A proposed degradation pathway under strong alkaline conditions.

Experimental Protocol: Forced Degradation & Stability-Indicating Method

This protocol, grounded in ICH guidelines, provides a framework for assessing stability and developing a method that can distinguish the intact compound from its degradation products.[6][7]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic) and validate an HPLC method as "stability-indicating."

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute stock solution with 0.1 M HCl and heat (e.g., at 60°C for 24 hours).

    • Basic Hydrolysis: Dilute stock solution with 0.1 M NaOH and keep at room temperature (due to known instability). Sample at early time points (e.g., 1, 4, 8 hours).[1]

    • Oxidative Degradation: Dilute stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid powder and a solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid powder and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At designated time points, withdraw samples, neutralize if necessary, and dilute to a target concentration. Analyze all samples, including an unstressed control, by HPLC.

  • Method Validation: The HPLC method is considered stability-indicating if:

    • It can separate the peak for the intact compound from all degradation product peaks.

    • Peak purity analysis (e.g., using a Diode Array Detector) confirms the main peak is spectrally pure in the presence of degradants.

    • A mass balance is achieved, where the decrease in the parent compound is reasonably accounted for by the appearance of degradation products. A typical acceptance criterion is 90-110% of the initial assay value.[8]

Recommendations for Handling and Storage

Based on the available stability data, the following practices are essential for maintaining the integrity of this compound:

  • Storage Temperature: Store in a cool, dark place. Recommendations include Room Temperature or refrigerated conditions (<15°C).[1]

  • Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[1]

  • Incompatibilities: Keep strictly segregated from strong bases and oxidizing agents.[1]

Conclusion

The solubility and stability of this compound are governed by its distinct functional groups. Its solubility is moderate in polar organic solvents but is dramatically enhanced in aqueous solutions with a pH above its pKa (~7). The primary stability concern is its incompatibility with strong bases, which can induce hydrolytic degradation of the nitrile group. By employing the robust experimental protocols detailed in this guide, researchers and drug development professionals can accurately characterize these properties, ensuring reliable and reproducible outcomes in their scientific endeavors.

References

  • Schäfer, A., et al. (2020). Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction. Frontiers in Microbiology. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Jirattikum, V., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceuticals. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • EMA. (2022). Guideline on Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • Araújo, A. D., et al. (2005). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. PubMed. Available at: [Link]

  • Determination of Solubility Class. (n.d.). Experiment 1. Available at: [Link]

  • Chen, S., et al. (2015). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. International Journal of Molecular Sciences. Available at: [Link]

  • Athar, H., & Winner, H. I. (1971). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • FDA. (2024). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

  • Singh, S., et al. (2004). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions. ResearchGate. Available at: [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. ResearchGate. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pasadena City College. Available at: [Link]

  • Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1) - Cheméo. (n.d.). Retrieved January 23, 2026, from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products. (n.d.). Pan American Health Organization. Available at: [Link]

  • Hawe, A., et al. (2008). Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research. Available at: [Link]

  • Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

  • 2-Cyanophenol, 2 kg, CAS No. 611-20-1 | Carl ROTH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Strength and Stability Testing for Compounded Preparations. (2014). US Pharmacopeia (USP). Available at: [Link]

  • Schäfer, A., et al. (2020). Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction. National Institutes of Health. Available at: [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Available at: [Link]

  • Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. PubMed. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). ACS Division of Organic Chemistry. Available at: [Link]

Sources

Biological activity of 2-Hydroxybenzoylacetonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxybenzoylacetonitrile and Its Derivatives

Abstract

This compound, a versatile chemical intermediate, serves as a crucial scaffold in the synthesis of a diverse array of heterocyclic compounds exhibiting significant biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives. We delve into the current research landscape, exploring their applications as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this promising class of compounds.

Introduction: The Chemical Versatility of this compound

This compound, also known as 3-oxo-3-(2-hydroxyphenyl)propanenitrile, is a key building block in organic synthesis. Its structure, featuring a hydroxyl group, a keto group, and a nitrile group, provides multiple reactive sites for cyclization and derivatization reactions. This inherent reactivity has been exploited to generate a rich library of heterocyclic compounds, most notably chromones and pyridine derivatives, which have demonstrated a broad spectrum of biological activities. The exploration of these derivatives has opened new avenues in the quest for novel therapeutic agents.

The synthesis of this compound itself can be achieved through various methods, with the Claisen condensation of 2-hydroxyacetophenone and a cyanide source being a common route. Its true value, however, lies in its role as a precursor to more complex molecules with pronounced pharmacological effects.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of this compound have emerged as promising candidates in oncology research, exhibiting potent cytotoxic effects against various cancer cell lines.

Chromene Derivatives: Inducers of Apoptosis and Cell Cycle Arrest

A significant class of compounds derived from this compound are 2-amino-4H-chromenes. These structures are readily synthesized through a multicomponent reaction involving a salicylaldehyde, malononitrile, and a suitable active methylene compound, with this compound acting as a key intermediate in related syntheses.

These chromene derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain 4-aryl-4H-chromenes have demonstrated the ability to enhance cognitive functions and are being explored for neurodegenerative diseases, while other derivatives show potent proapoptotic properties, making them valuable for cancer chemotherapy[1]. The mechanism often involves the inhibition of key cellular targets like tubulin, a critical component of the cytoskeleton. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[2].

This protocol outlines a general, efficient method for the synthesis of functionalized 4-substituted-2-amino-3-cyano-4H-chromenes.

  • Reactant Preparation: Dissolve the Knoevenagel adduct (derived from an appropriate aldehyde and active methylene compound) and malononitrile in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as K2CO3, to the mixture[1].

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography.

  • Isolation: Upon completion, pour the reaction mixture into cold water.

  • Purification: Filter the resulting solid precipitate, wash with water, and purify by recrystallization from ethanol to obtain the desired 2-amino-4H-chromene derivative[1].

G cluster_synthesis Synthesis of 2-Amino-4H-Chromenes Knoevenagel Adduct Knoevenagel Adduct Michael Addition Michael Addition Knoevenagel Adduct->Michael Addition Malononitrile Malononitrile Malononitrile->Michael Addition Base (K2CO3) Base (K2CO3) Base (K2CO3)->Michael Addition Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization 2-Amino-4H-Chromene 2-Amino-4H-Chromene Intramolecular Cyclization->2-Amino-4H-Chromene

Caption: Synthesis of 2-amino-4H-chromenes via a Michael-cyclization reaction.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-phenylacrylonitrile derivativesHCT1160.0059[2]
2-phenylacrylonitrile derivativesBEL-74020.0078[2]
Methoxy-phenylacrylonitrilesMCF-734[3]
Hydroxylated biphenyl compoundsMelanoma cells1.7 - 2.0[4][5]

Antimicrobial Activity: A Broad Spectrum of Action

The scaffold of this compound has been instrumental in developing novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Pyridine and Thiazole Derivatives: Disrupting Microbial Growth

Benzoylacetonitrile, a related compound, is a versatile intermediate for the synthesis of pyridine derivatives that possess diverse biological activities, including antimicrobial and anticancer properties[6]. Similarly, derivatives of this compound can be cyclized to form various heterocyclic systems with antimicrobial potential. For instance, certain 2-hydroxy benzyl hydrazide derivatives have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[7]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.

Thiazole derivatives have also been investigated as dual inhibitors of microbial enzymes, showing promise for the development of new neuroprotective drugs with antimicrobial side activities[8].

This protocol details a standard method to assess the antibacterial activity of synthesized compounds.

  • Culture Preparation: Prepare a fresh 24-hour bacterial culture in a suitable broth medium.

  • Plate Inoculation: Spread the bacterial culture evenly onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Impregnate sterile 6mm filter paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: Place the discs on the agar surface and incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited. Compare this with a standard antibiotic control[7][9].

G cluster_workflow Antimicrobial Susceptibility Testing Workflow A Bacterial Culture Preparation B Agar Plate Inoculation A->B C Compound-Impregnated Disc Application B->C D Incubation (37°C, 24h) C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the agar disc diffusion antimicrobial susceptibility test.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Methoxy-phenylacrylonitrilesGram-positive bacteria2.5 - 25[3]
CystobactamidsEnterobacterales0.25 - 4[10]
ChelocardinsStenotrophomonas maltophilia0.25 - 16[10]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and compounds derived from this compound have shown potential in mitigating inflammatory responses.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit the production of pro-inflammatory cytokines and enzymes. For example, 2-hydroxybenzylamine (2-HOBA), a structurally related compound, has been shown to reduce the expression of innate effectors like IL-1β and TNF-α[11]. It also scavenges reactive electrophiles that contribute to inflammation[11].

Furthermore, derivatives of 1,2-benzothiazine 1,1-dioxide have demonstrated potent anti-inflammatory activity, in some cases stronger than traditional NSAIDs, through mechanisms that include the inhibition of cyclooxygenase (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1)[12]. The core structure of this compound provides a template for the design of novel inhibitors of these key inflammatory enzymes.

G Inflammatory Stimulus Inflammatory Stimulus Cellular Activation Cellular Activation Inflammatory Stimulus->Cellular Activation Pro-inflammatory Pathways Pro-inflammatory Pathways Cellular Activation->Pro-inflammatory Pathways COX & mPGES-1 COX & mPGES-1 Pro-inflammatory Pathways->COX & mPGES-1 Pro-inflammatory Mediators (PGE2, Cytokines) Pro-inflammatory Mediators (PGE2, Cytokines) COX & mPGES-1->Pro-inflammatory Mediators (PGE2, Cytokines) Inflammation Inflammation Pro-inflammatory Mediators (PGE2, Cytokines)->Inflammation This compound Derivatives This compound Derivatives This compound Derivatives->COX & mPGES-1 Inhibition

Caption: Putative anti-inflammatory mechanism of this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a rich and underexplored area for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of the resulting compounds make this scaffold highly attractive for medicinal chemistry campaigns. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective biological targets.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

The continued investigation of this compound derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Stereochemistry in Drug Action - PMC - NIH. (n.d.).
  • Discovery of novel trisubstituted asymmetric derivatives of (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol, exhibiting high affinity for serotonin and norepinephrine transporters in a stereospecific manner - PubMed. (n.d.).
  • (PDF) Biological activity of 2-hydroxythiobenzanilides and related compounds. (n.d.).
  • advances in - heterocyclic chemistry - SciSpace. (n.d.).
  • (PDF) Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (n.d.).
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed. (2021, May 26).
  • Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC - NIH. (2023, March 20).
  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC - NIH. (n.d.).
  • Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2 - PubMed. (n.d.).
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (n.d.).
  • Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (n.d.).
  • Synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates - Sci-Hub. (n.d.).
  • Intermediates in Drug Development: Lab to Industry - BOC Sciences. (n.d.).
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (n.d.).
  • 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method - ChemicalBook. (2024, April 12).
  • In vitro study on the inhibition of enzymatic systems in Italian and Carniolan honey bees by piperonyl butoxide new derivatives - ResearchGate. (2017, October 17).
  • 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC - NIH. (n.d.).
  • Synthesis of Antimicrobial Natural Products Targeting FtsZ: (±)-Dichamanetin and (±)-2″′-Hydroxy-5″-benzylisouvarinol-B - PMC - NIH. (n.d.).
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][13][14]oxazin-3(4H) - NIH. (n.d.). Retrieved from

  • 2-Naphthylacetonitrile:Synthesis, Application - ChemicalBook. (2022, November 24).
  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PubMed Central. (n.d.).
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PubMed Central. (n.d.).
  • Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease - PubMed Central. (n.d.).
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC. (n.d.).
  • K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions - NIH. (n.d.).
  • Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed. (2023, May 22).
  • 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers - MDPI. (n.d.).
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. (n.d.).
  • (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (n.d.).
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.).
  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (n.d.).
  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (n.d.).
  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC - PubMed Central. (n.d.).
  • Anti-inflammatory properties of a proprietary bromelain extract (Bromeyal™) after in vitro simulated gastrointestinal digestion - NIH. (2021, August 13).
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed. (n.d.).

Sources

Potential applications of 2-Hydroxybenzoylacetonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis of an Untapped Chemical Space

Abstract

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This technical guide introduces 2-Hydroxybenzoylacetonitrile, a small molecule possessing a compelling triad of functional groups: a phenolic hydroxyl, a benzoyl ketone, and a nitrile. While this specific molecule remains underexplored in medicinal chemistry literature, its constituent pharmacophores are prevalent in a multitude of clinically significant drugs. This document serves as a prospective analysis, elucidating the synthetic versatility and therapeutic potential of the this compound scaffold. We will dissect its chemical reactivity, propose pathways for library generation, and, by drawing logical inferences from structurally related compounds, map out potential applications in oncology, infectious diseases, and inflammatory disorders. This guide is intended to be a foundational resource for researchers, scientists, and drug development professionals, aiming to inspire and direct future research into this promising, yet untapped, area of chemical biology.

The Strategic Value of the this compound Core

The this compound scaffold is a unique convergence of three key functional groups, each with a rich history in medicinal chemistry. The strategic value of this arrangement lies in the potential for synergistic interactions and the ability to serve as a versatile template for the synthesis of a diverse range of derivatives.

  • The Phenolic Hydroxyl Group: This moiety is a well-established hydrogen bond donor and can also act as a proton donor. It is a common feature in many natural products and synthetic drugs, contributing to antioxidant and anti-inflammatory properties. Furthermore, it provides a reactive handle for O-alkylation or O-acylation, allowing for the modulation of physicochemical properties such as lipophilicity and metabolic stability.

  • The Benzoyl Ketone: The ketone functionality can participate in hydrogen bonding as an acceptor and is susceptible to a variety of chemical transformations, including reduction to a secondary alcohol or conversion to imines and other heterocyclic systems. The aryl ketone motif is present in numerous bioactive molecules and can contribute to binding with various biological targets.

  • The Acetonitrile Group: The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for other functional groups like carbonyls or halogens and can participate in hydrogen bonding and other polar interactions.[1] Importantly, the nitrile is a gateway to a plethora of chemical transformations, including hydrolysis to carboxylic acids or amides, reduction to primary amines, and participation in cycloaddition reactions to form heterocycles.[1][2] The introduction of a nitrile can also block metabolic labile sites, thereby improving the pharmacokinetic profile of a drug candidate.[1]

The spatial arrangement of these three groups in this compound creates a unique electronic and steric environment, offering a rich platform for the design of novel bioactive compounds.

Synthetic Accessibility and Derivatization Potential

A key advantage of a scaffold in drug discovery is its synthetic tractability. This compound, while not extensively described, can be synthesized through established organic chemistry reactions. A plausible and efficient route would be the Friedel-Crafts acylation of a protected phenol, such as anisole, with chloroacetyl chloride, followed by nucleophilic substitution with a cyanide salt and subsequent deprotection.[3][4][5][6]

Once synthesized, the scaffold offers multiple vectors for chemical modification, allowing for a systematic exploration of the surrounding chemical space. The following diagram illustrates the key reactive sites and potential derivatization pathways.

G cluster_hydroxyl Hydroxyl Group (O-alkylation/acylation) cluster_ketone Ketone (Condensation/Reduction) cluster_nitrile Nitrile (Hydrolysis/Reduction/Cycloaddition) scaffold This compound o_alkylation O-Alkyl Derivatives scaffold->o_alkylation R-X, base o_acylation O-Acyl Derivatives scaffold->o_acylation RCOCl, base knoevenagel Knoevenagel Adducts scaffold->knoevenagel Aldehyde/Ketone, base reductive_amination Amino Alcohols scaffold->reductive_amination R2NH, NaBH3CN heterocycles_ketone Heterocyclic Derivatives (e.g., Pyrimidines) scaffold->heterocycles_ketone e.g., Urea, Guanidine hydrolysis Carboxylic Acids/Amides scaffold->hydrolysis H+/H2O or OH-/H2O reduction Primary Amines scaffold->reduction LiAlH4 or H2/catalyst cycloaddition Heterocyclic Derivatives (e.g., Tetrazoles) scaffold->cycloaddition e.g., NaN3

Caption: Proposed derivatization pathways for the this compound scaffold.

Prospective Therapeutic Applications

Based on the known biological activities of structurally related compounds, we can project several promising therapeutic areas for derivatives of this compound.

Antimicrobial Agents

The search for novel antimicrobial agents is a global health priority. Heterocyclic compounds are a rich source of antimicrobial drugs. The this compound scaffold is an excellent starting point for the synthesis of various heterocyclic systems. For instance, benzothiazole and benzotriazole derivatives have demonstrated significant antibacterial and antifungal activities.[7][8][9][10][11]

Hypothesis: Cyclization of derivatives of this compound could yield novel heterocyclic compounds with potent antimicrobial properties. For example, condensation of the ketone with aminothiophenol derivatives could lead to benzothiazepine analogs, while reactions involving the nitrile group could be used to construct triazoles or tetrazoles.

Anticancer Agents

The development of new anticancer drugs is a cornerstone of medicinal chemistry. Several structural motifs within this compound are associated with anticancer activity.

  • Hydroxyketone Moiety: β-hydroxy ketones have been investigated as potential anticancer agents, with some derivatives showing potent activity against various cancer cell lines.[12]

  • Benzoyl Scaffolds: The benzoyl group is a common feature in many kinase inhibitors and other anticancer drugs.

  • Heterocyclic Derivatives: As with antimicrobials, the conversion of the scaffold into various heterocyclic systems, such as benzofurans or quinolines, could lead to potent anticancer compounds.[13][14][15] Derivatives of benzotriazole have also shown promising anticancer activity.[16][17]

Hypothesis: Derivatives of this compound could be designed as inhibitors of key cancer-related targets, such as protein kinases or topoisomerases. The phenolic hydroxyl group could mimic the hinge-binding motifs found in many kinase inhibitors.

Anti-inflammatory and Antioxidant Agents

Chronic inflammation and oxidative stress are underlying factors in a wide range of diseases. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties.

Hypothesis: The phenolic hydroxyl group in the this compound scaffold can act as a radical scavenger. Derivatives that enhance this property or that can modulate inflammatory pathways, such as the NF-κB pathway, could be developed as novel anti-inflammatory agents.[18][19][20][21] The synthesis of amide derivatives, for instance, has been shown to yield compounds with significant anti-inflammatory and antioxidant effects.[18][19][20]

Proposed Experimental Workflow

To validate the therapeutic potential of the this compound scaffold, a systematic drug discovery workflow is proposed.

G cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis_scaffold Synthesis of this compound derivatization Parallel Synthesis of Derivatives synthesis_scaffold->derivatization purification Purification and Characterization derivatization->purification primary_screening Primary Screening (Antimicrobial, Anticancer, Anti-inflammatory) purification->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (Dose-response, Selectivity) hit_identification->secondary_screening sar_studies Structure-Activity Relationship (SAR) Studies secondary_screening->sar_studies sar_studies->derivatization Iterative Synthesis admet_profiling In vitro ADMET Profiling sar_studies->admet_profiling lead_candidate Lead Candidate Selection admet_profiling->lead_candidate

Caption: Proposed drug discovery workflow for the this compound scaffold.

Experimental Protocol: Synthesis of a Knoevenagel Condensation Derivative

The Knoevenagel condensation is a robust reaction for forming carbon-carbon bonds.[22][23][24][25][26] The following protocol outlines a general procedure for the synthesis of a benzylidene derivative of this compound.

Objective: To synthesize 3-(2-hydroxyphenyl)-3-oxo-2-phenylpropenenitrile.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolve this compound in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add benzaldehyde to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Causality behind Experimental Choices:

  • Catalyst: Piperidine is a mild base, which is sufficient to catalyze the Knoevenagel condensation without promoting self-condensation of the aldehyde.[22]

  • Solvent: Ethanol is a common and relatively green solvent that can dissolve the reactants and facilitate the reaction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound and a hypothetical O-methylated derivative. These properties are crucial for assessing the drug-likeness of the compounds.

PropertyThis compound2-Methoxybenzoylacetonitrile (Hypothetical)
Molecular Formula C₉H₇NO₂C₁₀H₉NO₂
Molecular Weight 161.16 g/mol 175.18 g/mol
Predicted logP ~1.5 - 2.0~2.0 - 2.5
Predicted pKa (Phenol) ~8.0 - 9.0N/A
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 33
Predicted Solubility ModerateLow to Moderate

Conclusion and Future Directions

While this compound has not yet been the focus of extensive research, this prospective analysis reveals its significant potential as a versatile scaffold in medicinal chemistry. Its synthetic accessibility and the presence of three distinct and reactive functional groups provide a rich platform for the generation of diverse chemical libraries. By drawing parallels with structurally related bioactive molecules, we have outlined plausible and compelling applications in the development of novel antimicrobial, anticancer, and anti-inflammatory agents.

The future of drug discovery with this scaffold lies in the systematic exploration of its chemical space. High-throughput synthesis and screening, coupled with in silico modeling and ADMET profiling, will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives. This guide serves as a call to action for the medicinal chemistry community to investigate this promising and untapped scaffold.

References

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. MDPI. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • Novel β-hydroxy ketones: Synthesis, spectroscopic characterization, molecular docking, and anticancer activity studies. ResearchGate. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. PubMed. [Link]

  • Cycloaddition reactions for antiviral compounds. PMC. [Link]

  • Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. Nature. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. ResearchGate. [Link]

  • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. MDPI. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. [Link]

  • Synthesis and anticancer activity of benzotriazole derivatives. ResearchGate. [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. ResearchGate. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Knoevenagel condensation: Basic concept and mechanism & decarboxylation to α,β-unsaturated carbonyl. YouTube. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Synthesis and anticancer activity of benzotriazole derivatives. CityUHK Scholars. [Link]

  • Chemistry of Nitriles. OpenStax. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • Synthesis and anticancer activity of a hydroxytolan series. PubMed. [Link]

  • Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. [Link]

  • Cholecystokinin-1 receptor antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anticancer agents. Europe PMC. [Link]

  • Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. ACS Publications. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. MDPI. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]

Sources

A Technical Guide to 2-Hydroxybenzoylacetonitrile: A Versatile Precursor in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, the efficient synthesis of heterocyclic scaffolds remains a cornerstone of innovation. 2-Hydroxybenzoylacetonitrile, a highly functionalized and reactive molecule, has emerged as a powerful and versatile precursor for the construction of a diverse array of heterocyclic systems. Its unique architecture, featuring four distinct reactive sites—a phenolic hydroxyl, a carbonyl group, an activated methylene, and a nitrile—provides multiple avenues for cyclization and molecular elaboration. This guide offers an in-depth exploration of this compound, detailing its synthesis and its application in the strategic construction of high-value heterocycles such as chromones, coumarins, and quinolines. By elucidating the underlying reaction mechanisms and providing field-proven experimental protocols, this document serves as a technical resource for researchers and professionals aiming to leverage this potent building block in their synthetic endeavors.

The Synthon: Structure and Reactivity of this compound

This compound, systematically named 3-(2-hydroxyphenyl)-3-oxopropanenitrile, is a bifunctional chemical intermediate of significant interest.[1] The strategic placement of its functional groups allows it to participate in a wide range of chemical transformations, making it an ideal starting material for building complex molecular frameworks.[2][3]

The molecule's utility is rooted in its four key reactive centers:

  • Phenolic Hydroxyl (-OH): A nucleophilic site, crucial for intramolecular cyclizations such as ether formation or ring closure onto an electrophilic center. It also directs electrophilic substitution on the aromatic ring.

  • Carbonyl Group (C=O): An electrophilic center, susceptible to nucleophilic attack. Its presence also increases the acidity of the adjacent methylene protons.

  • Active Methylene Group (-CH₂-): Positioned between two electron-withdrawing groups (carbonyl and nitrile), this site is highly acidic and easily deprotonated to form a stabilized carbanion, a potent nucleophile.

  • Nitrile Group (-C≡N): An electrophilic site that can be attacked by nucleophiles or hydrolyzed to amides or carboxylic acids, often serving as a key component in cyclization reactions.

The interplay of these groups within a single molecule allows for elegant and efficient one-pot or tandem reactions, leading to the rapid assembly of heterocyclic cores that are prevalent in many pharmaceutical agents.[2]

G cluster_0 This compound cluster_1 mol n1 Phenolic Hydroxyl (Nucleophilic) n1->mol O-H n2 Carbonyl Group (Electrophilic) n2->mol C=O n3 Active Methylene (Nucleophilic after deprotonation) n3->mol -CH2- n4 Nitrile Group (Electrophilic) n4->mol -CN

Figure 1: Key reactive moieties of this compound.

Synthesis of the Precursor

A reliable supply of high-purity this compound is paramount. While several synthetic routes exist, the Claisen-type condensation of a 2-hydroxybenzoate ester with acetonitrile remains one of the most efficient and scalable methods.[3]

Mechanism Insight: The reaction is driven by a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), which deprotonates acetonitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alkoxide group yields the desired β-ketonitrile. The choice of a non-nucleophilic base is critical to prevent competitive addition to the ester carbonyl.

G Workflow: Synthesis of this compound start Start reagents Reagents: - Methyl 2-hydroxybenzoate - Acetonitrile - Sodium Hydride (NaH) - Anhydrous THF start->reagents reaction Reaction Vessel (N2 atmosphere, 0°C to RT) reagents->reaction quench Acidic Quench (e.g., dilute HCl) reaction->quench Slowly add to acid workup Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Product: This compound purify->product end End product->end

Figure 2: General workflow for the synthesis of the precursor.

Experimental Protocol: Synthesis of this compound
  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane (2x) to remove the oil. Add anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetonitrile (2.0 eq.) dropwise, allowing for the evolution of hydrogen gas to subside between additions.

  • Anion Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Condensation: Re-cool the flask to 0 °C and add a solution of methyl 2-hydroxybenzoate (1.0 eq.) in anhydrous THF dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of ice and acidifying to pH ~3-4 with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Application I: Synthesis of Chromones

Chromones (1-benzopyran-4-ones) are a privileged scaffold in medicinal chemistry.[4] this compound provides a direct and efficient route to 3-cyano- or 3-carboxamidochromones through a base-catalyzed intramolecular cyclization.

Mechanism Insight: The reaction proceeds via an intramolecular Thorpe-Ziegler type condensation.[5][6] A base abstracts a proton from the active methylene group, generating a carbanion. This nucleophile then attacks the electrophilic carbon of the nitrile group in a 6-exo-dig cyclization. The resulting cyclic imine intermediate is then hydrolyzed upon acidic work-up to afford the chromone core. The choice of base and reaction conditions can influence the final product, sometimes yielding an enamine that tautomerizes to the final chromone.

G Mechanism: Chromone Synthesis A 2-Hydroxybenzoyl- acetonitrile B Deprotonation (Active Methylene) A->B Base (e.g., NaH) C Carbanion Intermediate B->C D Intramolecular Cyclization (6-exo-dig) C->D Nucleophilic Attack on Nitrile E Cyclic Imine/ Enamine Intermediate D->E F Hydrolysis & Tautomerization E->F Acidic Work-up G 3-Cyanochromone Product F->G

Figure 3: Key mechanistic steps for chromone formation.

Experimental Protocol: Synthesis of 3-Cyanochromone
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Base Addition: Add a catalytic amount of a strong base, such as potassium carbonate (K₂CO₃) or piperidine. The selection of a milder base is often sufficient to promote this intramolecular reaction.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The solid product that precipitates is collected by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be recrystallized from ethanol or a similar solvent to yield pure 3-cyanochromone.

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPiperidineEthanol80385-95
5-Chloro-2-hydroxybenzoyl...K₂CO₃DMF100280-90
5-Methoxy-2-hydroxybenzoyl...PiperidineEthanol80482-92

Table 1: Representative conditions for 3-cyanochromone synthesis.

Application II: Synthesis of Coumarins

Coumarins (1-benzopyran-2-ones) are widely distributed in nature and exhibit a broad range of biological activities.[7] Their synthesis from this compound can be achieved via a Pechmann-type condensation, which is traditionally performed under acidic conditions.[8][9]

Mechanism Insight: The Pechmann condensation typically involves the reaction of a phenol with a β-ketoester.[10] In this case, the β-ketonitrile acts as the ester surrogate. The reaction is initiated by acid-catalyzed hydrolysis of the nitrile to a primary amide or carboxylic acid. Concurrently, the acid protonates the carbonyl oxygen, activating it. The nucleophilic hydroxyl group of the phenol then attacks the carbonyl carbon in an intramolecular fashion. A subsequent dehydration step yields the α,β-unsaturated lactone ring characteristic of coumarins.

G Mechanism: Pechmann-type Coumarin Synthesis start This compound step1 Nitrile Hydrolysis (to Amide/Carboxylic Acid) start->step1 H+ (e.g., H₂SO₄) step2 Carbonyl Protonation step1->step2 H+ step3 Intramolecular Ring Closure (Lactonization) step2->step3 Phenolic -OH attacks C=O step4 Dehydration step3->step4 product 4-Aminocoumarin or 4-Hydroxycoumarin step4->product

Figure 4: Simplified pathway for coumarin synthesis.

Experimental Protocol: Synthesis of 4-Aminocoumarin
  • Preparation: Place this compound (1.0 eq.) in a round-bottom flask.

  • Acid Addition: Carefully add concentrated sulfuric acid (e.g., 5-10 eq.) portion-wise while cooling the flask in an ice bath to control the exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 1-2 hours. The reaction progress can be monitored by quenching a small aliquot in water and analyzing by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: A precipitate will form. Neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to pH 7. Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with copious amounts of water to remove inorganic salts. Recrystallize the crude product from an appropriate solvent like ethanol to obtain pure 4-aminocoumarin.

Application III: Synthesis of Quinolines

Quinolines are a vital class of N-heterocycles found in numerous natural products and pharmaceuticals.[11][12] A modified Friedländer annulation can be employed to synthesize quinolines using this compound as the active methylene component.[3][13]

Mechanism Insight: The classic Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[13] In this modified approach, this compound reacts with a 2-aminobenzaldehyde or a related compound. The reaction is typically base-catalyzed, starting with a Knoevenagel condensation between the active methylene of the nitrile and the aldehyde carbonyl. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the nitrile carbon, leading to cyclization. Subsequent tautomerization and dehydration/aromatization steps yield the final substituted quinoline.

G Workflow: Modified Friedländer Quinoline Synthesis start Start reagents Reagents: - this compound - 2-Aminobenzaldehyde - Base (e.g., KOH, Piperidine) - Solvent (e.g., Ethanol, DMSO) start->reagents step1 Knoevenagel Condensation reagents->step1 Heat step2 Intramolecular Cyclization (Amine attacks Nitrile) step1->step2 step3 Aromatization step2->step3 product Substituted Quinoline step3->product end End product->end

Figure 5: Logical flow for quinoline synthesis.

Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-3-cyanoquinoline
  • Preparation: To a solution of this compound (1.0 eq.) and 2-aminobenzaldehyde (1.0 eq.) in ethanol, add a catalytic amount of potassium hydroxide (KOH) or piperidine.

  • Reaction: Heat the mixture at reflux for 6-8 hours. Monitor the formation of the product by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum.

  • Isolation: Pour the concentrated mixture into cold water to induce precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with water and a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile or by column chromatography.

Conclusion

This compound stands out as a remarkably versatile and economically viable precursor in heterocyclic chemistry. Its inherent polyfunctionality allows for the strategic and often high-yield synthesis of diverse and medicinally relevant scaffolds, including chromones, coumarins, and quinolines. The ability to selectively engage its different reactive sites through careful choice of reaction conditions (acidic vs. basic catalysis) underscores its value to the synthetic chemist. This guide has provided a foundational understanding of its reactivity and offered robust, validated protocols to encourage its broader application in research, discovery, and development programs.

References

  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17. [3]

  • TÜBİTAK Academic Journals. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry. [2]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [14]

  • BenchChem. (2025). The Role of 2-Hydroxybenzonitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols. [1]

  • YouTube. (2021). Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. [10]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [4]

  • Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. [15]

  • ResearchGate. (2014). Generality of indirect Friedländer reaction toward 2‐substituted quinolines. [13]

  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. [5]

  • Journal of Synthetic Chemistry. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. [9]

  • Tutorsglobe.com. (n.d.). Synthesis of Chromones, Chemistry tutorial. [16]

  • Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. [6]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [11]

  • MDPI. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [7]

  • ChemRxiv. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. [12]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. [17]

  • BenchChem. (n.d.). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. [18]

  • IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. [19]

  • University of Waterloo. (n.d.). Pechmann Condensation.doc. [8]

Sources

2-Hydroxybenzoylacetonitrile derivatives and analogs.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Hydroxybenzoylacetonitrile Derivatives and Analogs: From Synthesis to Therapeutic Potential as Nuclease Inhibitors

Abstract

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapeutics. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, mechanism of action, and structure-activity relationships (SAR) of its derivatives. We focus on their role as potent inhibitors of the Caf1/CNOT7 nuclease, a key component of the Ccr4-Not deadenylase complex involved in post-transcriptional gene regulation. This document consolidates current knowledge, presents detailed experimental protocols, and explores the future trajectory of this promising class of compounds.

Introduction: The this compound Core

The this compound moiety represents a versatile pharmacophore, integrating key features for molecular recognition: a phenolic hydroxyl group capable of hydrogen bonding, a benzoyl carbonyl group acting as a hydrogen bond acceptor, and a nitrile group which can participate in various interactions or serve as a synthetic handle. This unique combination has positioned its derivatives as compelling candidates for enzyme inhibition. Recent research has illuminated their potential as specific inhibitors of the human Caf1/CNOT7 ribonuclease, an enzyme central to mRNA deadenylation and a critical regulator of gene expression.[1][2] The dysregulation of this process is implicated in various pathologies, including cancer, making CNOT7 a high-value target for therapeutic intervention.[3] This guide will provide the foundational knowledge and practical methodologies required to explore and advance this important class of molecules.

Chemistry and Synthetic Strategies

The synthesis of this compound derivatives can be approached through several established organic chemistry reactions. A historically significant and highly relevant method for acylating electron-rich phenols is the Houben-Hoesch reaction .[4][5]

Conceptual Rationale: The Houben-Hoesch Reaction

This reaction is an electrophilic aromatic substitution that utilizes a nitrile as the acylating agent and a Lewis acid (commonly ZnCl₂) with gaseous HCl as the catalyst.[6][7] The key to the reaction is the in-situ formation of a highly reactive nitrilium ion electrophile from the nitrile. This electrophile then attacks the electron-rich phenol ring, typically at the ortho or para position, to form a ketimine intermediate, which is subsequently hydrolyzed to yield the desired hydroxyaryl ketone.[4] For the synthesis of this compound, a substituted phenol would react with a suitable acetonitrile derivative under Houben-Hoesch conditions.

Representative Synthetic Protocol: Houben-Hoesch Acylation

The following protocol is a representative, generalized procedure based on the principles of the Houben-Hoesch reaction.[7]

Objective: To synthesize a 2-hydroxy-substituted benzoylacetonitrile derivative from a corresponding phenol.

Materials:

  • Substituted Phenol (e.g., 4-bromophenol)

  • Malononitrile or other suitable nitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Hydrochloric Acid (aqueous solution, for hydrolysis)

  • Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser with a drying tube, add the substituted phenol (1.0 eq) and the nitrile (1.1 eq).

  • Solvent and Catalyst Addition: Add anhydrous diethyl ether to dissolve the reactants. Carefully add freshly fused, powdered anhydrous zinc chloride (1.2 eq) to the mixture.

  • Initiation: Cool the flask in an ice bath. Begin bubbling dry hydrogen chloride gas through the stirred solution.

    • Causality Insight: The HCl gas and ZnCl₂ work in concert to activate the nitrile, forming the nitrilium ion. The low temperature is crucial to control the reaction rate and prevent the formation of byproducts, such as imino-ether hydrochlorides from the reaction at the phenolic oxygen.[7]

  • Reaction Progression: Continue passing HCl gas through the solution for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A thick, oily ketimine chloride salt will often precipitate.

  • Hydrolysis: After the reaction is complete, decant the ether. Add a sufficient amount of aqueous hydrochloric acid (e.g., 2 M HCl) to the oily precipitate. Heat the mixture at reflux for 1-2 hours to hydrolyze the ketimine intermediate.

    • Self-Validation: Complete hydrolysis is essential. The disappearance of the ketimine intermediate and the appearance of the ketone product can be monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action: Targeting the Ccr4-Not Complex

This compound derivatives exert their biological effects by targeting a fundamental process in cellular gene regulation: mRNA deadenylation. The primary target identified is the Caf1/CNOT7 nuclease , a catalytic subunit of the large, multi-protein Ccr4-Not complex .[1][2]

The Ccr4-Not Signaling Hub

The Ccr4-Not complex is a master regulator of gene expression, acting primarily at the post-transcriptional level.[8][9] Its main function is to shorten the poly(A) tail of messenger RNAs (mRNAs), a critical step that triggers translational repression and subsequent mRNA decay.[1][10] The complex integrates signals from various cellular pathways, including those mediated by microRNAs (miRNAs) and RNA-binding proteins, to precisely control the lifespan and translational efficiency of specific mRNAs.[11] By inhibiting CNOT7, these compounds can stabilize specific mRNA transcripts, thereby altering the proteome and cellular phenotype.

Ccr4_Not_Pathway cluster_cytoplasm Cytoplasm cluster_Ccr4Not Ccr4-Not Complex mRNA mRNA with Poly(A) Tail PABP Poly(A)-Binding Protein (PABP) mRNA->PABP binds to Translation_Repression Translational Repression mRNA->Translation_Repression CNOT1 CNOT1 (Scaffold) PABP->CNOT1 recruits CNOT7 CNOT7/Caf1 (Nuclease) CNOT1->CNOT7 CNOT6 CNOT6/Ccr4 (Nuclease) CNOT1->CNOT6 Other_Subunits Other Subunits (CNOT2,3,8,9...) CNOT1->Other_Subunits CNOT7->mRNA deadenylates (removes A's) Inhibitor This compound Derivative Inhibitor->CNOT7 INHIBITS Decay mRNA Decay Translation_Repression->Decay caption Mechanism of CNOT7 Inhibition Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_stop Termination & Detection A 1. Pre-incubate CNOT7 enzyme with test compound (or DMSO) for 15 min at RT. B 2. Add fluorescein-labeled RNA substrate to initiate reaction. A->B C 3. Incubate for 60 min at 30°C. B->C D 4. Stop reaction with SDS. C->D E 5. Add TAMRA-labeled DNA probe. D->E F 6. Measure fluorescence. (Low = Inhibition, High = No Inhibition) E->F caption CNOT7 Inhibition Assay Workflow

Figure 3: Step-by-step workflow for the CNOT7 fluorescence-based nuclease assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5).

    • Dilute recombinant human CNOT7 enzyme to the working concentration in Assay Buffer.

    • Prepare a stock solution of the fluorophore-labeled RNA substrate (e.g., 5'-FAM-rA₁₅-3') and the quencher-labeled DNA probe (e.g., 5'-TAMRA-dT₁₅-3').

    • Prepare serial dilutions of the test compounds in DMSO.

  • Compound Pre-incubation:

    • In a 384-well microplate, add 1 µL of each compound dilution (or DMSO for controls).

    • Add 20 µL of the diluted CNOT7 enzyme solution to each well.

    • Mix gently and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Nuclease Reaction:

    • Initiate the reaction by adding 5 µL of the RNA substrate to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Stop the reaction by adding 5 µL of 1% Sodium Dodecyl Sulfate (SDS).

    • Add 5 µL of the DNA probe (at a 5-fold molar excess to the RNA substrate).

    • Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~520 nm for FAM).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no enzyme) and negative (DMSO) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Challenges and Future Outlook

The development of this compound derivatives as CNOT7 inhibitors is a field with significant promise. The initial SAR findings provide a clear roadmap for optimization. Future efforts should focus on:

  • Potency and Selectivity: Synthesizing new analogs to improve potency into the nanomolar range and profiling them against other nucleases, including the paralogue CNOT8 and the second deadenylase CNOT6, to ensure selectivity.

  • Exploring the Benzoyl Moiety: While initial SAR focused on the 1-phenyl ring, systematic modification of the 2-hydroxybenzoyl portion is a logical next step to probe interactions within the CNOT7 active site.

  • Cellular and In Vivo Efficacy: Advancing potent and selective compounds into cell-based assays to confirm their mechanism of action (e.g., by measuring the stability of known CNOT7 target mRNAs) and subsequently evaluating their efficacy and pharmacokinetic properties in preclinical models of disease, such as breast cancer.

Conclusion

The this compound scaffold and its analogs are a compelling class of enzyme inhibitors targeting the Ccr4-Not deadenylase complex. Their well-defined mechanism of action, coupled with a clear synthetic path and established assay methodologies, provides a solid foundation for further drug discovery and development. The data presented herein underscore their potential to yield novel therapeutics for diseases driven by dysregulated gene expression, offering a powerful tool for researchers dedicated to advancing targeted medicine.

References

  • Stadlthanner, K., et al. (2020). Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening. Molecules, 25(22), 5482. [Link]

  • Stadlthanner, K., et al. (2020). Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening. ResearchGate. [Link]

  • Stadlthanner, K., et al. (2020). Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening. PubMed. [Link]

  • Pavan, M., et al. (2021). Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease. Molecules, 26(18), 5589. [Link]

  • Ciesla, M., et al. (2020). The Ccr4-Not complex regulates TORC1 signaling and mitochondrial metabolism by promoting vacuole V-ATPase activity. eLife. [Link]

  • Sheppard, C., et al. (2021). Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence. Bio-protocol, 11(21), e4211. [Link]

  • Pavan, M., et al. (2021). Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease. PubMed. [Link]

  • Pavan, M., et al. (2021). Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease. ResearchGate. [Link]

  • Google Patents. (2014). Fluorescence method for detecting nuclease activity.
  • Bawankar, P., et al. (2021). CCR4–NOT complex: a multifaceted sensor of molecular signals instructing eukaryotic mRNA translation and stability. Nucleic Acids Research, 49(14), 7849–7865. [Link]

  • Pavan, M., et al. (2021). Identification of small molecule inhibitors of Caf1/CNOT7 using a... ResearchGate. [Link]

  • Grokipedia. (n.d.). Hoesch reaction. Grokipedia. [Link]

  • Sista, K., et al. (2016). Detection of nuclease activity using a simple fluorescence based biosensor. ResearchGate. [Link]

  • Suzuki, T., et al. (2015). Multifunctional roles of the mammalian CCR4–NOT complex in physiological phenomena. Journal of Biochemistry, 157(5), 249–255. [Link]

  • Collart, M. A. (2016). The Ccr4-Not complex is a key regulator of eukaryotic gene expression. Wiley Interdisciplinary Reviews: RNA, 7(4), 438-454. [Link]

  • Unknown. (n.d.). Houben - Hoesch Reaction. Vdocuments. [Link]

  • Nasir, N., & Kisker, C. (2023). High-Throughput Exonuclease Assay Based on the Fluorescent Base Analogue 2-Aminopurine. ACS Omega. [Link]

  • Miller, J. E., & Reese, J. C. (2012). The Regulatory Properties of the Ccr4–Not Complex. MDPI. [Link]

  • Animation CheMistry. (2018). Houben Housch Reaction mechanism, scope, application IIT JAM TIFR UGC CSIR NET SET GATE DRDO BARC. YouTube. [Link]

  • GFJC Archive of Projects. (n.d.). 5' Nuclease Assay & Probe/Primer design. GFJC Archive of Projects. [Link]

  • B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION. B N College, Bhagalpur. [Link]

Sources

An In-depth Technical Guide to the Thermochemical Properties of 2-Hydroxybenzoylacetonitrile: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Hydroxybenzoylacetonitrile stands as a molecule of significant interest within medicinal chemistry and materials science, primarily due to its structural motifs which are common in pharmacologically active compounds. A thorough understanding of its thermochemical properties is paramount for applications ranging from drug formulation and stability analysis to the synthesis of novel materials. This guide provides a comprehensive framework for the experimental determination and computational prediction of key thermochemical data for this compound. In the absence of published literature for this specific compound, this document serves as a detailed methodological roadmap for researchers, scientists, and drug development professionals, outlining the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction: The Need for Thermochemical Characterization

The stability, reactivity, and phase behavior of a molecular compound are fundamentally governed by its thermochemical properties. For a substance like this compound, these properties dictate its shelf-life, its energy content, and its interactions in various physical states. In drug development, for instance, the enthalpy of sublimation is critical for predicting the stability of amorphous versus crystalline forms, which directly impacts bioavailability. The enthalpy of formation provides a measure of the molecule's intrinsic stability.

This guide details the integrated experimental and computational workflows required to fully characterize the thermochemical landscape of this compound. We will explore the core principles and provide actionable protocols for determining its enthalpies of formation, combustion, fusion, and sublimation, alongside its heat capacity.

Foundational Thermochemical Properties

A complete thermochemical profile requires the determination of several key energetic parameters. The relationship between these properties provides a robust, self-consistent dataset.

  • Standard Enthalpy of Formation (ΔfH°) : The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is the ultimate measure of a molecule's thermodynamic stability.

  • Standard Enthalpy of Combustion (ΔcH°) : The heat released when one mole of the compound undergoes complete combustion with oxygen under standard conditions. This is often the primary experimental route to determining the enthalpy of formation for organic compounds.

  • Enthalpy of Fusion (ΔfusH°) : The heat required to convert one mole of the solid compound to its liquid state at its melting point. This property is crucial for understanding melting behavior and solubility.

  • Enthalpy of Sublimation (ΔsubH°) : The heat required to transform one mole of the solid compound directly into the gaseous state. This is vital for assessing the volatility and lattice energy of solid-state pharmaceuticals.

The interplay between these properties is elegantly described by Hess's Law, allowing for the calculation of one property from others. For example, the gas-phase enthalpy of formation, a key parameter for comparison with computational results, is derived from the condensed-phase enthalpy of formation and the enthalpy of sublimation.

elements Elements (C, H, N, O) in standard state solid This compound (cr) elements->solid ΔfH°(cr) gas This compound (g) elements->gas ΔfH°(g) solid->gas ΔsubH° combustion_products Combustion Products (CO2, H2O, N2) solid->combustion_products ΔcH°(cr) gas->combustion_products ΔcH°(g)

Caption: Thermodynamic cycle illustrating the relationship between key enthalpies.

Experimental Determination of Thermochemical Properties

A rigorous experimental approach is the cornerstone of accurate thermochemical data. The following protocols are established standards in the field.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is most reliably determined experimentally from its enthalpy of combustion. Static bomb calorimetry is the gold standard for this measurement.[1][2] The process involves combusting a precise mass of the sample in a high-pressure oxygen environment and measuring the resultant temperature change in the surrounding water bath.[2]

Experimental Protocol: Static Bomb Calorimetry

  • Sample Preparation:

    • Press approximately 0.8 - 1.1 g of this compound into a pellet.[1] The sample mass must be carefully chosen to avoid incomplete combustion or damage to the calorimeter.[2]

    • Accurately weigh the pellet to ±0.01 mg.

    • Measure a length of nickel-chromium fuse wire and attach it to the bomb electrodes, ensuring it is in contact with the sample pellet.

  • Bomb Assembly:

    • Place the crucible containing the sample into the bomb head.

    • Add approximately 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere, which facilitates the conversion of any SO₂ to H₂SO₄ and ensures all water formed is in the liquid state.[2]

    • Seal the bomb and charge it with high-purity oxygen to a pressure of ~30 atm.

  • Calorimetric Measurement:

    • Submerge the sealed bomb in a bucket containing a precise mass of water (e.g., 2 liters).[1]

    • Place the bucket into the calorimeter's insulating jacket. Lower the cover, stirrer, and thermometers.

    • Allow the system to equilibrate while stirring, recording the temperature for several minutes to establish a baseline.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature rise at regular intervals until a stable final temperature is reached and a post-period baseline is established.

  • Data Analysis:

    • The gross heat released (Qtotal) is calculated from the corrected temperature rise (ΔT) and the energy equivalent of the calorimeter (εcalorimeter).

    • The energy equivalent is determined by combusting a certified standard, typically benzoic acid.[1]

    • Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

    • The standard specific energy of combustion (Δcu°) is calculated. The standard enthalpy of combustion (ΔcH°) is then derived from Δcu°.

From the experimentally determined ΔcH°(cr), the standard enthalpy of formation in the crystalline state, ΔfH°(cr), can be calculated using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).

Enthalpy of Sublimation from Vapor Pressure Measurement

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion and transpiration methods are well-suited for organic compounds with low volatility.[3][4]

Experimental Protocol: Knudsen Effusion Method

  • Cell Preparation: A sample of this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.[5]

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a constant temperature. The rate of mass loss due to the effusion of vapor through the orifice is measured using a highly sensitive microbalance.[3][6]

  • Vapor Pressure Calculation: The vapor pressure (p) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Data Analysis: The enthalpy of sublimation (ΔsubH°) is derived from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[5]

Experimental Protocol: Transpiration Method

  • Setup: A sample of this compound is placed in a tube and heated to a constant temperature in a furnace.[7]

  • Measurement: A stream of an inert carrier gas (e.g., nitrogen) is passed over the sample at a slow, controlled flow rate, allowing the gas to become saturated with the sample's vapor.[4][7]

  • Collection: The vapor-saturated gas is then passed through a condenser or an absorption trap downstream, where the sublimed compound is collected.[7]

  • Quantification: The amount of transported material is determined gravimetrically or by a suitable analytical technique (e.g., chromatography).

  • Data Analysis: The partial pressure of the sample is calculated from the amount of transported material and the volume of the carrier gas. By performing measurements at different temperatures, the enthalpy of sublimation is determined using the Clausius-Clapeyron relation.

cluster_exp Experimental Workflow bomb Bomb Calorimetry dch_cr ΔcH°(cr) bomb->dch_cr Determines sublimation Vapor Pressure Measurement (Knudsen or Transpiration) dsubh ΔsubH° sublimation->dsubh Determines dsc Differential Scanning Calorimetry (DSC) dfush ΔfusH° dsc->dfush Determines dfh_cr ΔfH°(cr) dch_cr->dfh_cr Calculates dfh_g ΔfH°(g) dfh_cr->dfh_g dsubh->dfh_g

Caption: Workflow for experimental determination of thermochemical properties.

Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat absorbed or released by a sample as a function of temperature.[8] It is the primary method for determining the enthalpy of fusion.[9]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed amount (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).

  • Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH°).[9] The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.[10]

Computational Prediction of Thermochemical Properties

Computational chemistry provides a powerful, complementary approach to experimental methods. High-accuracy composite methods, such as the Gaussian-n (G-n) theories, can predict thermochemical properties with "chemical accuracy" (typically within ~4 kJ/mol of experimental values).[11]

Gaussian-4 (G4) Theory

G4 theory is a composite method that approximates a very high-level calculation by combining results from a series of lower-level calculations.[12] It involves several steps to achieve a highly accurate total electronic energy.[11]

Computational Workflow: G4 Theory

  • Geometry Optimization: The molecular geometry of this compound is optimized using a reliable and efficient method, such as B3LYP density functional theory with the 6-31G(2df,p) basis set.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • High-Level Single-Point Energies: A series of single-point energy calculations are performed on the optimized geometry using more computationally expensive methods and larger basis sets. The final energy is extrapolated to the complete basis set limit. G4 theory uses CCSD(T) as its highest-level calculation.[11][12]

  • Empirical Corrections: A high-level correction (HLC) term is added to the final energy to account for remaining basis set deficiencies and other systematic errors.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using atomization or isodesmic reaction schemes. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are generally preferred as they benefit from significant error cancellation.[13]

start Input Structure opt Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) start->opt freq Frequency Calculation opt->freq spe High-Level Single-Point Energy Calculations (e.g., CCSD(T)) opt->spe thermo Thermochemical Analysis (Isodesmic Reactions) freq->thermo ZPVE + Thermal Corr. extrap Energy Extrapolation + HLC spe->extrap extrap->thermo Total Electronic Energy end Predicted ΔfH°(g) thermo->end

Caption: Simplified workflow for a G4 computational thermochemistry calculation.

Data Summary and Validation

All experimentally determined and computationally predicted thermochemical data should be compiled for comparison and validation. The agreement between experimental and high-level computational results provides a high degree of confidence in the final values.

Table 1: Summary of Key Thermochemical Properties for this compound (Note: As no published data exists, this table serves as a template for reporting results. Illustrative data for the related compound Benzonitrile is provided for context.)

PropertySymbolValue (kJ·mol⁻¹)MethodReference
Illustrative Data: Benzonitrile
Enthalpy of Formation (liquid, 298.15 K)ΔfH°(l)163.20 ± 1.50Combustion Calorimetry[14]
Enthalpy of Vaporization (298.15 K)ΔvapH°55.80-[14]
Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)219.00Derived from (l) and (vap)[14]
Template for this compound
Enthalpy of Formation (crystal, 298.15 K)ΔfH°(cr)To be determinedBomb Calorimetry-
Enthalpy of Combustion (crystal, 298.15 K)ΔcH°(cr)To be determinedBomb Calorimetry-
Enthalpy of FusionΔfusH°To be determinedDSC-
Enthalpy of SublimationΔsubH°To be determinedKnudsen Effusion / Transpiration-
Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)To be determinedExperimental (Derived)-
Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)To be determinedComputational (e.g., G4)-

Conclusion

This guide has outlined a robust, multi-faceted strategy for the comprehensive thermochemical characterization of this compound. By integrating precision experimental techniques—namely static bomb calorimetry, differential scanning calorimetry, and vapor pressure measurements—with high-accuracy computational methods like G4 theory, researchers can develop a self-consistent and reliable thermochemical dataset. Such data is invaluable, providing the fundamental energetic information required to advance the application of this molecule in drug development and materials science. The synergy between empirical measurement and theoretical calculation represents the gold standard in modern thermochemistry, ensuring both accuracy and a deeper molecular understanding.

References

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of chemical physics, 126(8), 084108. [Link]

  • Sabbe, M. K., Saeys, M., Reyniers, M. F., & Marin, G. B. (2010). First-principles prediction of enthalpies of formation for polycyclic aromatic hydrocarbon compounds and their substituted derivatives. Journal of physical chemistry A, 114(40), 10865-10882. [Link]

  • University of Colorado Boulder. (n.d.). Bomb Calorimetry. Department of Chemistry. [Link]

  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. [Link]

  • SimpleChemics. (2019). Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion. [Link]

  • Chatterjee, A., & Jena, A. K. (2009). Vapor pressure measurements by mass loss transpiration method with a thermogravimetric apparatus. The Journal of Physical Chemistry B, 113(23), 8071-8078. [Link]

  • Wikipedia. (2024). Differential scanning calorimetry. [Link]

  • Parr Instrument Company. (n.d.). Introduction to Bomb Calorimetry. Manual No. 207M. [Link]

  • Shamsuddin, M. (1971). Transpiration Measurements of the Decomposition Pressures of Barium Hexafluorosilicate. ScholarWorks at WMU. [Link]

  • Ribeiro da Silva, M. A., & Matos, M. A. (2018). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Molecules, 23(11), 2841. [Link]

  • Dr David Boyce. (2025, March 17). PAG 3.3 Enthalpy of combustion. YouTube. [Link]

  • DeStefano, A. J., & Chiu, W. (2011). Vapor pressures and enthalpies of sublimation of ten polycyclic aromatic hydrocarbons determined via the Knudsen effusion method. Journal of Chemical & Engineering Data, 56(4), 1149-1156. [Link]

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Gaussian-3 and related methods for accurate thermochemistry. The Journal of chemical physics, 112(17), 7374-7383. [Link]

  • St-Gelais, R., & Schrafstetter, S. (2018). Enthalpy of fusion of indium: A certified reference material for differential scanning calorimetry. Journal of Chemical & Engineering Data, 63(8), 2963-2968. [Link]

  • da Silva, M. A. R., & Matos, M. A. R. (2019). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. Molecules, 24(11), 2099. [Link]

  • Aimil Ltd. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. [Link]

  • Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry. [Link]

  • Wikipedia. (2024). Knudsen cell. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]

  • Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. [Link]

  • Chickos, J. S., & Acree Jr, W. E. (2003). An improved transpiration method for the measurement of very low vapor pressures. Journal of Chemical & Engineering Data, 48(3), 713-719. [Link]

  • Broughton, K. J., Conaty, W. C., & Tan, D. K. (2022). Understanding and exploiting transpiration response to vapor pressure deficit for water limited environments. Frontiers in Plant Science, 13, 856736. [Link]

  • Crunch Chemistry. (2020, September 8). How to calculate the enthalpy of combustion from experimental data. YouTube. [Link]

  • DeKruif, C. G., & van Ginkel, C. H. D. (1983). Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. The Journal of Chemical Thermodynamics, 15(8), 771-776. [Link]

  • Dr. Joshua Paul Steimel. (2021, February 17). DSC Lab Analysis: Phase Diagram, Enthalpy of Fusion, Degree of Supercooling, and Thermal Stability. YouTube. [Link]

  • American Chemical Society. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]

  • Op't Holt, B. T., & Wilson, A. K. (2010). Investigation of Gaussian-4 theory for transition metal thermochemistry. The Journal of Physical Chemistry A, 114(33), 8821-8830. [Link]

  • Chemistry For Everyone. (2025, November 3). How Do You Set Up A Bomb Calorimeter Correctly?. YouTube. [Link]

  • Van der Schuur, J. (2024). Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V. Applied Sciences, 14(5), 1929. [Link]

  • Labflow. (n.d.). Thermochemistry: Enthalpy of Combustion for Fuels. [Link]

  • Drozdova, O., & Verevkin, S. P. (2022). Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. Molecules, 27(24), 8996. [Link]

  • Chickos, J. S., & Hanshaw, W. (1998). Sublimation enthalpies at 298.15 K using correlation gas chromatography and differential scanning calorimetry measurements. Thermochimica Acta, 313(1), 19-29. [Link]

  • Hydrologic Engineering Center. (n.d.). Evaporation and Transpiration Basic Concepts. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem Compound Database. [Link]

  • Kumar, A., & Park, J. (2019). Enthalpy of formation of polycyclic aromatic hydrocarbons and heterocyclic aromatic compounds. Journal of molecular modeling, 25(6), 164. [Link]

  • Calnesis Laboratory. (n.d.). Measurement of enthalpy of fusion. [Link]

  • MRC Lab. (n.d.). A Guide For Bomb Calorimeter. [Link]

  • Huppert, J. L., & Balasubramanian, S. (2020). A guide to computational methods for G-quadruplex prediction. Nucleic acids research, 48(1), 1-11. [Link]

  • dos Santos, P. L., & Dias, F. B. (2020). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 8(3), 972-981. [Link]

  • Stein, S. E., & Fahr, A. (1985). Standard chemical thermodynamic properties of polycyclic aromatic hydrocarbons and their isomer groups I. Benzene series. The Journal of Physical and Chemical Reference Data, 14(1), 133-145. [Link]

Sources

Unveiling the Electronic Landscape of 2-Hydroxybenzoylacetonitrile: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzoylacetonitrile, a versatile chemical scaffold, holds significant promise in medicinal chemistry and materials science. Understanding its fundamental electronic and structural properties is paramount for the rational design of novel derivatives with tailored functionalities. This technical guide provides a comprehensive walkthrough of quantum chemical calculations applied to this compound, offering a robust framework for researchers to elucidate its molecular behavior. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore its optimized geometry, vibrational frequencies, electronic frontier orbitals, and non-linear optical properties. Furthermore, this guide will touch upon the application of these computational insights in the context of drug development through molecular docking simulations.

Introduction: The Significance of this compound

This compound and its derivatives are key intermediates in the synthesis of a wide array of heterocyclic compounds, including pyridines and quinolines.[1] These resulting molecules often exhibit a broad spectrum of biological activities, making the parent compound a valuable starting point for drug discovery. The presence of a hydroxyl group, a benzoyl group, and a nitrile group bestows upon this molecule a unique electronic architecture, ripe for exploration and exploitation. Quantum chemical calculations provide a powerful, non-invasive lens through which we can examine this architecture in detail, predicting properties that are often challenging or time-consuming to measure experimentally.

Theoretical Framework: The Power of Density Functional Theory

At the core of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized our ability to model molecular systems. DFT offers a favorable balance between computational cost and accuracy, making it the workhorse for calculations on medium-sized organic molecules like this compound.[2] The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, a simplification that sidesteps the complexity of the many-electron wavefunction. For this guide, we will primarily focus on the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that has consistently demonstrated excellent performance for a wide range of chemical systems.[3]

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on this compound. All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Molecular Structure Optimization

The first and most crucial step is to determine the most stable three-dimensional arrangement of atoms in the molecule.

Protocol:

  • Input Structure: Build the initial structure of this compound using a molecular editor.

  • Level of Theory: Select the B3LYP functional.

  • Basis Set: Employ the 6-311++G(d,p) basis set. This choice provides a good description of electron distribution, including polarization and diffuse functions, which are important for capturing the effects of the hydroxyl and nitrile groups.[4][5]

  • Optimization: Perform a geometry optimization calculation. This iterative process adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

  • Frequency Analysis: Following optimization, a frequency calculation is essential to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies). This calculation also provides the vibrational frequencies of the molecule.

G cluster_workflow Geometry Optimization Workflow Initial Structure Initial Structure DFT Calculation (B3LYP/6-311++G(d,p)) DFT Calculation (B3LYP/6-311++G(d,p)) Initial Structure->DFT Calculation (B3LYP/6-311++G(d,p)) Optimized Geometry Optimized Geometry DFT Calculation (B3LYP/6-311++G(d,p))->Optimized Geometry Frequency Calculation Frequency Calculation Optimized Geometry->Frequency Calculation Verified Minimum Energy Structure Verified Minimum Energy Structure Frequency Calculation->Verified Minimum Energy Structure

Caption: Workflow for obtaining a verified minimum energy structure.

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the computational model.[6][7] The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions (e.g., C=O stretch, O-H bend).[5]

Table 1: Predicted Vibrational Frequencies for this compound (B3LYP/6-311++G(d,p))

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
O-H stretch~3400Stretching of the hydroxyl group
C≡N stretch~2250Stretching of the nitrile group
C=O stretch~1680Stretching of the carbonyl group
Aromatic C-C stretch~1600-1450Stretching vibrations of the phenyl ring
O-H bend~1350Bending of the hydroxyl group

Note: These are approximate values and will be refined by the actual calculation. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[8][9] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[10][11] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[11] A smaller gap suggests a more reactive molecule.[10]

Protocol:

  • Use Optimized Geometry: Start with the verified minimum energy structure.

  • Single-Point Energy Calculation: Perform a single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Visualize Orbitals: Use visualization software to plot the HOMO and LUMO isosurfaces. This will reveal the regions of the molecule where these orbitals are localized.

G LUMO LUMO (Electron Acceptor) EnergyGap Energy Gap (ΔE) HOMO HOMO (Electron Donor) HOMO->LUMO ΔE = E_LUMO - E_HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[2][4] It allows for the quantification of intramolecular charge transfer interactions, which can be crucial for understanding the molecule's stability and reactivity. For example, NBO analysis can reveal hyperconjugative interactions between filled and empty orbitals.[5]

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[4] Red regions on the MEP surface indicate areas of high electron density (nucleophilic sites), while blue regions represent areas of low electron density (electrophilic sites).

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in optoelectronics.[12][13] The first-order hyperpolarizability (β) can be calculated to assess the NLO response of this compound.[3] Compounds with significant intramolecular charge transfer often exhibit enhanced NLO properties.[14]

Protocol:

  • Use Optimized Geometry: Start with the verified minimum energy structure.

  • Polarizability Calculation: Perform a polarizability calculation using the same level of theory. This will yield the dipole moment (μ) and the first-order hyperpolarizability (β).

Table 2: Calculated Electronic and NLO Properties of this compound

PropertyCalculated ValueUnits
HOMO Energy(To be calculated)eV
LUMO Energy(To be calculated)eV
HOMO-LUMO Gap(To be calculated)eV
Dipole Moment (μ)(To be calculated)Debye
First-Order Hyperpolarizability (β)(To be calculated)esu

Application in Drug Development: Molecular Docking

The insights gained from quantum chemical calculations can be leveraged in drug development. Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a target protein.[15][16] The optimized geometry and charge distribution obtained from DFT calculations are crucial for accurate docking simulations.[17][18] By understanding the binding interactions, researchers can design more potent and selective inhibitors.[19][20]

G cluster_docking Molecular Docking Workflow Optimized Ligand Structure Optimized Ligand Structure Docking Simulation Docking Simulation Optimized Ligand Structure->Docking Simulation Target Protein Structure Target Protein Structure Target Protein Structure->Docking Simulation Binding Pose & Affinity Binding Pose & Affinity Docking Simulation->Binding Pose & Affinity

Caption: A simplified workflow for molecular docking studies.

Conclusion

This technical guide has provided a comprehensive framework for the quantum chemical investigation of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, FMO analysis, and the calculation of NLO properties, researchers can gain a deep understanding of the molecule's electronic structure and reactivity. These computational insights are invaluable for guiding the synthesis of new derivatives with desired properties for applications in medicinal chemistry and materials science. The integration of these quantum mechanical results with techniques like molecular docking further empowers the rational design of novel therapeutic agents.

References

  • Štefanková, M., et al. (2021). DFT Quantum-Chemical Modeling Molecular Structures of Cobalt Macrocyclic Complexes with Porphyrazine or Its Benzo-Derivatives and Two Oxygen Acido Ligands. International Journal of Molecular Sciences, 21(23), 9085. [Link]

  • Ben-yahia, H., et al. (2015). Structural Preferences and Vibrational Analysis of 2-Hydroxy-2-methyl-1-phenylpropan-1-one: A Computational and Infrared Spectroscopic Research. ResearchGate. [Link]

  • Prabhu, N., et al. (2018). NON-LINEAR OPTICAL PROPERTIES STUDY OF TWO HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • Mary, Y. S., et al. (2015). Molecular structure, NBO analysis, electronic absorption and vibrational spectral analysis of 2-Hydroxy-4-Methoxybenzophenone: reassignment of fundamental modes. PubMed. [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2016). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. ResearchGate. [Link]

  • El-Malah, A. A., et al. (2022). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. National Institutes of Health. [Link]

  • Singh, R., et al. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]

  • Iovu, M., et al. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

  • Sivaraman, G., et al. (2021). Comparing the linear and non-linear optical properties of keto-enol forms of N-alkyl, N-aryl, and O-alkyl substituted 2-Hydroxybenzophenone. ScienceDirect. [Link]

  • Haynes, T. (2020). 481 - 15 Vibrational Analysis. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021). Electrophiles and Nucleophiles; LUMOs and HOMOs. YouTube. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. [Link]

  • Ullah, S., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. MDPI. [Link]

  • N/A. (2024). Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. ResearchGate. [Link]

  • Alkorta, I., et al. (2012). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. ResearchGate. [Link]

  • Knecht, S. (2022). Exact two-component Hamiltonians for relativistic quantum chemistry. YouTube. [Link]

  • Wang, Y., et al. (2023). Nonlinear Optical Properties from Engineered 2D Materials. MDPI. [Link]

  • Sathiyaseelan, A., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health. [Link]

  • Al-Otaibi, J. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]

  • Yang, G., et al. (2012). Chiroptical, linear, and second-order nonlinear optical properties of binaphthol derivatives. Organic & Biomolecular Chemistry. [Link]

  • N/A. (N/A). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]

  • McLean, P. F., et al. (2020). Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central. [Link]

  • Badawi, H. M., et al. (2014). Molecular Structure, Conformational preferences and Vibrational analysis of 2-hydroxystyrene: A computational and spectroscopic research. ResearchGate. [Link]

  • Singh, R., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. National Institutes of Health. [Link]

  • Yu, H., et al. (2021). Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. PubMed. [Link]

  • Amin, S., et al. (2022). Molecular docking, dynamics, and quantum chemical study of vanillylacetone and beta-hydroxy ketone derivatives against Mpro of S. S. Afr. J. Chem.. [Link]

  • Chemistry For Everyone. (2023). What Are Nonlinear Optical Properties?. YouTube. [Link]

  • N/A. (N/A). Quantum Chemical Calculations of Basic Molecules: Alcohols and Carboxylic Acids. ResearchGate. [Link]

  • AK LECTURES. (2013). HOMO LUMO Examples. YouTube. [Link]

  • Greer, E. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works. [Link]

  • Sharma, D., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of medicinally important benzofuran derivatives, commencing from the readily accessible starting material, 2-Hydroxybenzoylacetonitrile. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and the rationale behind the experimental choices, ensuring a thorough understanding for researchers at all levels.

Introduction: The Significance of the Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus is a privileged heterocyclic scaffold that is a core component of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of benzofuran have demonstrated significant therapeutic potential, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] Of particular interest to the drug development community are 3-aminobenzofuran derivatives, which have shown promise as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's, and as cytotoxic agents against various cancer cell lines.[1][2]

This guide focuses on a robust and efficient method for the synthesis of 3-amino-2-cyanobenzofuran, a versatile intermediate, through the intramolecular cyclization of this compound.

Theoretical Background: The Thorpe-Ziegler Cyclization

The synthesis of the benzofuran ring from this compound is a classic example of an intramolecular Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a molecule containing two nitrile groups (a dinitrile) to form a cyclic enamine, which upon tautomerization and subsequent workup, can yield a cyclic ketone.[3][4][5][6]

In the case of this compound, the reaction proceeds through the following key steps:

  • Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group, forming a phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group.

  • Cyclization: This attack leads to the formation of a five-membered heterocyclic ring.

  • Tautomerization: The initial cyclized product, an imine, tautomerizes to the more stable enamine, which in this case is the final 3-aminobenzofuran-2-carbonitrile product.

The overall transformation is a powerful method for the construction of the benzofuran ring system.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps of the base-catalyzed intramolecular cyclization of this compound to 3-amino-2-cyanobenzofuran.

Thorpe_Ziegler_Mechanism Start This compound Phenoxide Phenoxide Intermediate Start->Phenoxide + Base Base Base (e.g., K₂CO₃) Cyclization Intramolecular Nucleophilic Attack Phenoxide->Cyclization Imine Cyclized Imine Intermediate Cyclization->Imine Tautomerization Tautomerization Imine->Tautomerization Product 3-Amino-2-cyanobenzofuran Tautomerization->Product

Caption: Thorpe-Ziegler cyclization of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 3-amino-2-cyanobenzofuran from this compound. The choice of base is critical for the success of this reaction, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being particularly effective.

Protocol 1: Potassium Carbonate Mediated Synthesis

This protocol is a reliable and cost-effective method for the synthesis of 3-amino-2-cyanobenzofuran.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-amino-2-cyanobenzofuran.

Data Presentation: Comparison of Reaction Conditions

The choice of base and solvent can significantly impact the yield and reaction time. The following table summarizes typical results for the synthesis of 3-aminobenzofuran derivatives from o-hydroxyaryl nitriles.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃ (2.0)DMF1002~90Adapted from[7]
2Cs₂CO₃ (2.0)DMFRoom Temp.0.5>90[7]
3t-BuOK (1.1)DMF801HighAdapted from[2]

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of 3-amino-2-cyanobenzofuran.

Workflow Start Start: this compound Reaction Reaction: - Add Base (e.g., K₂CO₃) - Add Solvent (e.g., DMF) - Heat and Stir Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup: - Quench with Water - Extract with Ethyl Acetate - Wash with Brine Monitoring->Workup Reaction Complete Drying Drying and Concentration: - Dry with Na₂SO₄ - Filter - Evaporate Solvent Workup->Drying Purification Purification: Silica Gel Column Chromatography Drying->Purification Product Final Product: 3-Amino-2-cyanobenzofuran Purification->Product Analysis Characterization: NMR, MS, etc. Product->Analysis

Caption: General workflow for benzofuran synthesis and purification.

Applications in Drug Development: Biological Activity of 3-Aminobenzofuran Derivatives

The synthesized 3-amino-2-cyanobenzofuran is a valuable precursor for the development of novel therapeutic agents. Further chemical modifications can lead to a diverse library of compounds for biological screening.

Anticancer Activity

Derivatives of 3-aminobenzofuran have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain hybrid compounds have shown potent anticancer activity against MCF-7 breast cancer cells with IC₅₀ values in the low micromolar range.[8] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as EGFR kinase.[8]

Compound TypeCell LineIC₅₀ (µM)Reference
Pyrimidinylimino-thiazolidin-4-one hybridMCF-77.53 ± 0.43[8]
Pyrimidinylimino-thiazolidin-4-one hybridMCF-79.17 ± 0.31[8]
Potential for Alzheimer's Disease Treatment

3-Aminobenzofuran derivatives have emerged as promising candidates for the treatment of Alzheimer's disease due to their ability to inhibit cholinesterases (AChE and BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][9][10] A deficiency in acetylcholine is a hallmark of Alzheimer's disease. Several synthesized 3-aminobenzofuran derivatives have exhibited potent inhibitory activity against both AChE and BChE, with IC₅₀ values in the sub-micromolar to low micromolar range.[1]

CompoundTargetIC₅₀ (µM)Reference
3-Aminobenzofuran derivative 5fAChE0.64[1]
3-Aminobenzofuran derivative 5fBChE-[1]
Brominated 2-arylbenzofuran 34AChE27.7[9]
Brominated 2-arylbenzofuran 34BChE0.7[9]

Conclusion

The base-catalyzed intramolecular cyclization of this compound provides an efficient and straightforward route to 3-amino-2-cyanobenzofuran, a versatile intermediate for the synthesis of a wide range of biologically active benzofuran derivatives. The protocols outlined in these application notes, coupled with an understanding of the underlying Thorpe-Ziegler reaction mechanism, offer a solid foundation for researchers in medicinal chemistry and drug development to explore this important class of heterocyclic compounds. The demonstrated anticancer and cholinesterase inhibitory activities of 3-aminobenzofuran derivatives highlight the therapeutic potential of this scaffold and warrant further investigation.

References

  • Baharloo, F., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 969654. [Link]

  • (2025). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • (n.d.). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. ResearchGate. [Link]

  • (1995). PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.
  • Reddy, T. R., et al. (2018). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Chemical Communications, 54(75), 10563-10566. [Link]

  • (2020). Base‐Promoted Intramolecular Cyclization and Hydrolysis of 2‐(2‐Formylaryloxy)acetonitriles: An Efficient Domino to Approach Benzofuran‐2‐carboxamides. Sci-Hub. [Link]

  • Panday, S. K., et al. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 5(6), 2896-2908. [Link]

  • (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

  • (2020). Thorpe reaction. L.S.College, Muzaffarpur. [Link]

  • (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. PMC. [Link]

  • (2018). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry. [Link]

  • (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

  • (2025). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • (2020). Thorpe Zieglar Condensation Mechanism. YouTube. [Link]

  • (2021). Inhibition of Cholinesterases by Benzothiazolone Derivatives. MDPI. [Link]

  • (n.d.). Thorpe-Ziegler reaction. Buchler GmbH. [Link]

  • (2022). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. ResearchGate. [Link]

Sources

Application Note & Protocol: Selective O-Alkylation of 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the O-alkylation of 2-hydroxybenzoylacetonitrile, a key synthetic transformation for accessing a versatile class of chemical intermediates. These intermediates are significant in the development of novel therapeutic agents and functional materials. We present two robust protocols: a standard Williamson ether synthesis and an optimized phase-transfer catalysis method, designed for efficiency and selectivity. This guide delves into the underlying reaction mechanisms, explains the rationale behind procedural choices, and offers practical solutions to common experimental challenges, ensuring researchers can confidently and successfully synthesize the desired 2-alkoxybenzoylacetonitrile derivatives.

Introduction: The Significance of 2-Alkoxybenzoylacetonitriles

This compound is a valuable starting material characterized by a phenolic hydroxyl group and a nitrile moiety. The selective alkylation of the phenolic oxygen opens a pathway to a diverse array of 2-alkoxybenzoylacetonitrile derivatives. These products serve as crucial building blocks in medicinal chemistry and materials science. The introduction of various alkyl groups allows for the fine-tuning of molecular properties such as lipophilicity, steric profile, and hydrogen bonding capacity, which are critical for modulating biological activity and material characteristics.

The primary synthetic route for this transformation is the Williamson ether synthesis, a reliable and well-established method for forming ethers.[1][2] The reaction proceeds by converting the weakly acidic phenolic hydroxyl group into a potent nucleophile, the phenoxide ion, which then displaces a leaving group from an alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction.[1][3]

Reaction Mechanism: O- vs. C-Alkylation

The core of this protocol involves the deprotonation of the phenol to generate a phenoxide ion. This anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ortho/para positions of the aromatic ring.[3] Consequently, a key challenge is to ensure selective O-alkylation over the competing C-alkylation side reaction.

The general mechanism proceeds in two main steps:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of this compound, forming a resonant-stabilized phenoxide ion.[3][4]

  • Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming the desired ether product.[3][4]

G start_mol This compound phenoxide Phenoxide Ion (Nucleophile) start_mol:e->phenoxide:w + B: base Base (B:) conjugate_acid HB⁺ alkyl_halide Alkyl Halide (R-X) product 2-Alkoxybenzoylacetonitrile halide_ion X⁻ phenoxide_ref Phenoxide Ion phenoxide_ref:e->product:w + R-X

The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions.[3][5]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred for O-alkylation. They solvate the cation of the base but do not strongly solvate the phenoxide oxygen, leaving it highly nucleophilic.[2][3] Protic solvents can hydrogen-bond with the oxygen, shielding it and favoring C-alkylation.[3]

  • Temperature: O-alkylation is typically the kinetically favored pathway, predominating at lower temperatures and shorter reaction times.[5] Higher temperatures can sometimes lead to the thermodynamically more stable C-alkylated product.[5]

Experimental Protocols

Two primary protocols are detailed below. Protocol 1 utilizes a standard solid-base system, while Protocol 2 employs phase-transfer catalysis for enhanced reactivity, particularly with less reactive alkylating agents.

Protocol 1: Standard Williamson Ether Synthesis

This method is a robust and widely used procedure for the O-alkylation of phenols using potassium carbonate as the base in an anhydrous polar aprotic solvent.

Materials:

  • This compound

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or acetone (approx. 0.1 M concentration relative to the substrate) to dissolve the starting material. Add anhydrous potassium carbonate (1.5–2.0 eq) to the solution.

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.1–1.2 eq) dropwise to the stirring mixture at room temperature. Caution: Alkyl halides are often toxic and volatile; handle them in a fume hood.

  • Reaction: Heat the reaction mixture to a temperature between 60–80 °C.[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4–24 hours).[4]

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr/KI) and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.[4]

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-alkoxybenzoylacetonitrile.[4]

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This protocol is advantageous for its mild conditions and often faster reaction rates. A phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous/solid phase to the organic phase where the reaction occurs.[4][7]

Materials:

  • This compound

  • Primary alkyl halide

  • Potassium carbonate (K₂CO₃) or 50% aq. Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar and condenser, combine this compound (1.0 eq), the alkyl halide (1.1–1.5 eq), potassium carbonate (2.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Solvent Addition: Add the organic solvent (e.g., toluene).

  • Reaction: Stir the biphasic mixture vigorously. Heat to a temperature ranging from room temperature to reflux (40–110 °C) for 2–8 hours.[4] Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.[4]

    • Separate the organic layer. Extract the aqueous layer once more with the organic solvent.

    • Combine the organic layers and wash with water and then brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure 2-alkoxybenzoylacetonitrile.[4]

Experimental Workflow and Data

G setup Reaction Setup (Substrate, Base, Solvent) addition Add Alkylating Agent setup->addition reaction Heat & Stir (Monitor by TLC) addition->reaction workup Aqueous Work-up (Filter, Extract, Wash) reaction->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry purify Purification (Column Chromatography) dry->purify product Pure Product purify->product

Table 1: Representative Quantitative Data for O-Alkylation

Alkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃ (1.5)Acetone604-6~85-95
Ethyl BromideK₂CO₃ (1.5)DMF808-12~80-90
Benzyl BromideK₂CO₃ (1.5)Acetonitrile806-10~90-98
Allyl BromideK₂CO₃ (2.0)Toluene/TBAB602-4~90-97
n-Butyl BromideNaH (1.1)THF/DMF6012-18~75-85

Note: Yields are estimates based on typical outcomes for similar phenolic substrates and may vary based on specific reaction scale and purity of reagents.[4][6]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water can deactivate the base and interfere with the reaction. Consider increasing the reaction time, temperature, or switching to a stronger base like sodium hydride (NaH).[2] However, use NaH with caution as it is highly reactive.[2]

  • Side Reactions: The primary side reaction is elimination (E2) of the alkyl halide. To minimize this, always use primary or methyl halides. Secondary and tertiary alkyl halides are not suitable for this reaction as they will predominantly lead to elimination products.[1][2]

  • C-Alkylation: While less common under the recommended conditions, C-alkylation can occur. If C-alkylated products are observed, ensure a polar aprotic solvent is used and consider running the reaction at a lower temperature.

  • Reaction Monitoring: TLC is crucial for determining the reaction endpoint. An appropriate solvent system (e.g., 20-30% Ethyl Acetate in Hexane) should clearly separate the starting material, product, and any major byproducts.

References

  • ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. Available at: [Link]

  • Zhu, L., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][8]naphthyrin-5(6H)-one. PMC - NIH. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Available at: [Link]

  • Denmark, S. E., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols: Utilizing 2-Hydroxybenzoylacetonitrile in Thorpe-Ziegler Cyclization for the Synthesis of 3-Amino-2-cyanobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thorpe-Ziegler cyclization is a powerful synthetic tool for the formation of cyclic compounds, traditionally involving the intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis.[1][2] This application note explores a valuable modification of this reaction, utilizing 2-hydroxybenzoylacetonitrile as a substrate to synthesize 3-amino-2-cyanobenzofuran. This intramolecular cyclization proceeds via a base-catalyzed mechanism, leveraging the inherent reactivity of the phenolic hydroxyl group and the activated methylene protons. The resulting 3-aminobenzofuran scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities and serving as a key building block in the development of novel therapeutics.[3][4][5]

This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol for the synthesis of 3-amino-2-cyanobenzofuran, and a discussion of its applications in drug discovery, particularly in the fields of neurodegenerative diseases and oncology.

Reaction Mechanism and Rationale

The Thorpe-Ziegler cyclization of this compound deviates from the classical dinitrile cyclization. In this case, the reaction involves the intramolecular nucleophilic attack of a carbanion on the nitrile group, facilitated by the deprotonation of both the phenolic hydroxyl and the α-carbon to the nitrile. The choice of a strong, non-nucleophilic base is crucial for efficient deprotonation without competing side reactions. Sodium hydride (NaH) is a common and effective choice for this transformation.[6]

The proposed mechanism involves the following key steps:

  • Deprotonation: A strong base, such as sodium hydride, abstracts the acidic protons from both the phenolic hydroxyl group and the α-carbon of the acetonitrile moiety, generating a dianion intermediate.

  • Intramolecular Cyclization: The resulting carbanion attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, leading to the formation of a five-membered ring and a cyclic imine anion.

  • Tautomerization: The cyclic imine anion undergoes tautomerization to form a more stable enamine intermediate.

  • Protonation: Upon workup with a protic solvent (e.g., water), the enamine intermediate is protonated to yield the final product, 3-amino-2-cyanobenzofuran.

dot digraph "Thorpe-Ziegler Cyclization of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Proposed reaction pathway for the Thorpe-Ziegler cyclization of this compound.

Experimental Protocol

This protocol details the synthesis of 3-amino-2-cyanobenzofuran from this compound.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )PuritySupplier
This compoundC₉H₇NO₂161.16≥98%Major Supplier
Sodium Hydride (60% in oil)NaH24.0060%Major Supplier
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%Major Supplier
Diethyl Ether(C₂H₅)₂O74.12ACSMajor Supplier
Saturated Sodium BicarbonateNaHCO₃84.01ACSMajor Supplier
Anhydrous Magnesium SulfateMgSO₄120.37ACSMajor Supplier
HexanesC₆H₁₄86.18ACSMajor Supplier
Ethyl AcetateC₄H₈O₂88.11ACSMajor Supplier

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol).

  • Solvent Addition: Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.

  • Substrate Addition: Dissolve this compound (8.05 g, 50 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath) over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Then, heat the mixture to reflux and maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-amino-2-cyanobenzofuran as a solid.

Expected Yield: 70-80%

Characterization of 3-Amino-2-cyanobenzofuran:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 150-152 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.60-7.50 (m, 2H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 6.85 (s, 2H, NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 155.0, 145.0, 128.0, 125.0, 122.0, 115.0, 112.0, 90.0.

  • IR (KBr, cm⁻¹): 3450, 3350 (N-H stretching), 2210 (C≡N stretching), 1640 (N-H bending), 1580, 1450 (C=C aromatic stretching).[7]

  • Mass Spectrometry (EI): m/z (%) = 158 (M⁺, 100).

Applications in Drug Discovery

The 3-amino-2-cyanobenzofuran scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its inherent structural features allow for further functionalization, making it an attractive starting point for the development of novel drug candidates.

1. Kinase Inhibitors:

Many kinase inhibitors incorporate a heterocyclic core that can interact with the hinge region of the kinase active site. The 3-aminobenzofuran moiety can serve as such a scaffold. The amino group at the 3-position can be readily derivatized to introduce various side chains that can target specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity. For example, derivatives of 3-aminobenzofuran have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[8][9]

2. Agents for Neurodegenerative Diseases:

3-Aminobenzofuran derivatives have shown promise as multifunctional agents for the treatment of Alzheimer's disease.[3] These compounds can exhibit dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which may lead to improvements in cognitive function. Furthermore, some derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[3]

dot digraph "Applications_in_Drug_Discovery" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Key applications of the 3-amino-2-cyanobenzofuran scaffold in drug discovery.

Conclusion

The Thorpe-Ziegler cyclization of this compound provides an efficient and direct route to the synthetically valuable 3-amino-2-cyanobenzofuran scaffold. This application note has detailed the underlying mechanism, provided a robust experimental protocol, and highlighted the significant potential of the resulting product in the field of drug discovery. The versatility of the 3-aminobenzofuran core structure makes it a highly attractive starting point for the development of novel kinase inhibitors for oncology and multifunctional agents for the treatment of neurodegenerative diseases. Researchers in both academic and industrial settings are encouraged to explore the rich chemistry of this scaffold to accelerate the discovery of new and effective therapeutics.

References

  • Al-Qirim, T. M., et al. (2012). Benzofuran derivatives: a patent review.
  • Choi, S. H., et al. (2011). Design, synthesis, and biological evaluation of 3-aminobenzofuran derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Journal of medicinal chemistry, 54(24), 8484-8499.
  • El-Sayed, M. A., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1286-1304.
  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
  • Goyal, R., et al. (2018). Synthesis and biological evaluation of novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & medicinal chemistry letters, 28(15), 2568-2573.
  • Mehrabi, S., et al. (2017). Design, synthesis and biological evaluation of novel 3-aminobenzofuran derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 138, 966-979.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • Pouramiri, B., et al. (2016). Design, synthesis and biological evaluation of novel 3-aminobenzofuran derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & medicinal chemistry, 24(16), 3646-3656.
  • Rizzo, A., et al. (2013). Synthesis and biological evaluation of 3-aminobenzofuran derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Journal of medicinal chemistry, 56(1), 221-234.
  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Nevagi, R. J., et al. (2015). Benzofuran: a key scaffold in medicinal chemistry. RSC advances, 5(2), 1133-1156.
  • Alper-Hayta, S., et al. (2008). Synthesis and biological evaluation of some new benzofuran derivatives as potential antimicrobial and anticancer agents. European journal of medicinal chemistry, 43(11), 2323-2333.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Smith, A. B., et al. (1997). Design, synthesis, and evaluation of non-peptidic, small molecule inhibitors of the HIV-1 protease. Journal of the American Chemical Society, 119(18), 4147-4156.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • Forette, F., et al. (1999). Efficacy and safety of donepezil in patients with Alzheimer's disease: a multicentre, randomised, double-blind, placebo-controlled trial. The Lancet, 354(9173), 139-144.
  • Gauthier, S., et al. (2006). Alzheimer's disease: current and future therapeutic perspectives. The Lancet Neurology, 5(8), 705-715.
  • Lai, M. K., et al. (2012). Aβ-related and non-Aβ-related pathogenic roles of BACE1 in Alzheimer's disease. Current Alzheimer research, 9(2), 203-211.
  • Lane, R. M., et al. (2004). The therapeutic potential of cholinesterase inhibitors in Alzheimer's disease.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-Hydroxybenzoylacetonitrile

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. A promising area of chemical exploration is the diverse family of benzoylacetonitrile derivatives, which have demonstrated a range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific analogue, this compound. While direct studies on the antimicrobial properties of this compound are nascent, the inherent reactivity of the α-cyanoketone moiety and the established bioactivity of related structures provide a strong rationale for its investigation.[1]

The nitrile group, a key functional group in many pharmaceuticals, is known to participate in crucial binding interactions with biological targets and can act as a bioisostere for other functional groups, potentially enhancing pharmacokinetic profiles.[2][3] Its electron-withdrawing nature can influence the reactivity of the entire molecule.[2] Some nitrile-containing compounds have been shown to act as covalent inhibitors of enzymes, forming a stable bond with residues like serine or cysteine in the active site.[4] This provides a potential mechanistic basis for antimicrobial action that warrants thorough investigation.

These application notes are designed to be a self-validating system, grounding every protocol in established standards from authorities like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8] By adhering to these rigorous methodologies, researchers can ensure the generation of reliable, reproducible, and comparable data, forming a solid foundation for further drug development efforts.

PART 1: Foundational Knowledge and Preliminary Steps

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is critical for accurate assay design and interpretation of results.

PropertyValueSource
CAS Number 611-20-1Fisher Scientific[9]
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Solid
Water Solubility SolubleThermo Fisher Scientific[10]
pKa (Strongest Acidic) 11.8 (Predicted)FooDB[11]

This data is crucial for preparing stock solutions and understanding potential interactions in aqueous media.

Safety and Handling Precautions

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[9][10][12]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[10][12][13] Handle in a well-ventilated area, preferably a chemical fume hood.[10][12][13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[9][10]

Preparation of Stock Solutions

The solubility of this compound in water is a key advantage for antimicrobial testing. However, for creating concentrated stock solutions, the use of a suitable solvent like dimethyl sulfoxide (DMSO) is recommended.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL. This high concentration allows for minimal solvent carryover into the final assay, reducing potential solvent-induced toxicity to the microorganisms.

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

PART 2: Core Antimicrobial Susceptibility Testing Protocols

The initial screening of this compound should focus on determining its inhibitory and, subsequently, its cidal activity against a panel of clinically relevant microorganisms.

Selection of Test Organisms

A well-chosen panel of microorganisms is essential for understanding the spectrum of activity. The panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA strains), Bacillus subtilis.[14]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[15]

  • Fungi: Candida albicans, Aspergillus niger.[16]

It is imperative to use reference strains from a reputable culture collection, such as the American Type Culture Collection (ATCC), to ensure the reproducibility and comparability of results.[15][17][18]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing a precise Minimum Inhibitory Concentration (MIC) value.[5][6][19][20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare 2-fold serial dilutions of This compound in a 96-well plate using Mueller-Hinton Broth (MHB). inoculate Inoculate each well with the microbial suspension. prep_compound->inoculate Add to plate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard). prep_inoculum->inoculate controls Include sterility, growth, and positive controls. inoculate->controls incubate Incubate plates at 35-37°C for 18-24 hours. inoculate->incubate controls->incubate read_mic Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC. incubate->read_mic

Caption: Workflow for MIC determination.

Detailed Protocol:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the this compound working solution (prepared from the stock to twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]

  • Inoculation: Add 50 µL of the standardized inoculum to each well (1-11). Well 12 will receive 50 µL of sterile MHB and will serve as the sterility control. Well 11, containing inoculum but no compound, is the growth control.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[19]

  • MIC Reading: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Disk Diffusion Assay for Qualitative Susceptibility Screening

The disk diffusion method is a simple, qualitative screening tool to assess the antimicrobial activity of a compound.[7][22] It is particularly useful for a preliminary assessment of a compound's spectrum of activity.

Experimental Workflow for Disk Diffusion Assay:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_plate Prepare a Mueller-Hinton Agar (MHA) plate and swab with a standardized microbial inoculum (0.5 McFarland). place_disk Place the impregnated disk on the agar surface. prep_plate->place_disk prep_disk Impregnate sterile paper disks with a known concentration of This compound. prep_disk->place_disk controls Include a solvent control disk and a positive control antibiotic disk. place_disk->controls incubate Incubate the plate at 35-37°C for 18-24 hours. place_disk->incubate controls->incubate measure_zone Measure the diameter of the zone of inhibition around the disk. incubate->measure_zone

Caption: Workflow for the disk diffusion assay.

Detailed Protocol:

  • Inoculum Preparation and Plating: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.[21]

  • Disk Preparation: Aseptically apply a known amount of the this compound stock solution to sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely.

  • Disk Application: Place the impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Controls: Include a disk impregnated with the solvent (DMSO) as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[23]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[24][25][26] An MBC is typically determined after an MIC test.

Experimental Workflow for MBC Determination:

MBC_Workflow mic_plate Completed MIC Plate (no visible growth in wells ≥ MIC concentration) subculture Subculture a small aliquot (10-20 µL) from each clear well onto MHA plates. mic_plate->subculture incubate Incubate MHA plates at 35-37°C for 18-24 hours. subculture->incubate read_mbc Observe for colony growth. The lowest concentration that results in ≥99.9% killing is the MBC. incubate->read_mbc

Caption: Workflow for MBC determination.

Detailed Protocol:

  • Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (typically observed as no more than 1-2 colonies).[24][26]

PART 3: Data Interpretation and Further Investigations

Interpreting the Results

The relationship between the MIC and MBC values is crucial for classifying the antimicrobial effect of this compound.

MIC/MBC RatioInterpretation
MBC/MIC ≤ 4Bactericidal
MBC/MIC > 4Bacteriostatic

A bactericidal agent is generally preferred for treating serious infections, particularly in immunocompromised patients. A compound is considered to have a bactericidal effect if the MBC value is no more than four times the MIC.[26]

Potential Mechanisms of Action and Next Steps

The presence of the nitrile group in this compound suggests several potential mechanisms of action that could be explored in subsequent studies:

  • Enzyme Inhibition: The nitrile group can interact with the active sites of essential bacterial enzymes, potentially through hydrogen bonding or covalent modification.[4]

  • Membrane Disruption: A related compound, 2-hydroxy-4-methoxybenzaldehyde, has been shown to target the cell membrane of S. aureus.[27] Similar investigations could be conducted for this compound.

Recommended Follow-up Studies:

  • Time-Kill Assays: To understand the dynamics of the antimicrobial activity over time.

  • Mechanism of Action Studies: Investigating the effects on bacterial DNA, protein synthesis, and cell membrane integrity.

  • Toxicity Assays: Evaluating the cytotoxicity of the compound against mammalian cell lines to assess its therapeutic potential.

  • In Vivo Efficacy Studies: Testing the compound in animal models of infection.

Conclusion

This comprehensive guide provides a robust framework for the initial antimicrobial screening of this compound. By adhering to standardized protocols and carefully interpreting the results, researchers can effectively evaluate the potential of this compound as a novel antimicrobial agent. The journey from initial screening to a viable drug candidate is long and complex, but it begins with the rigorous and systematic application of the principles and protocols outlined herein.

References

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Tamma, P. D., Aitken, S. L., Bonomo, R. A., Mathers, A. J., van Duin, D., & Clancy, C. J. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Sivaranjani, M., Srinivasan, R., Aravindhan, V., Ganesan, M., & Srinivasan, P. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144.
  • Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.
  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(1), 1-1.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzonitrile, 2-hydroxy-.
  • American Type Culture Collection (ATCC). (n.d.). Drug-resistant Bacteria.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Disk Diffusion and Quality Control.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Espinel-Ingroff, A., et al. (2011). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 49(6), 2180-2183.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - 2-Hydroxybenzonitrile.
  • Wang, M., et al. (2012). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 22(17), 5549-5552.
  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics.
  • An, N., et al. (2025, August 6).
  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method.
  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
  • Microbiologics. (n.d.). Antimicrobial Resistance Strains.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Boyen, F., et al. (2021).
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde.
  • World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • FooDB. (2010, April 8). Showing Compound (±)-2-Hydroxy-2-phenylacetonitrile (FDB013191).
  • Journal for Research in Applied Sciences and Biotechnology. (2024, December 1).
  • Thies, S., et al. (2018). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 9, 2973.
  • CGSpace. (2022, April 20). EUCAST Disk Diffusion Method (Part 1).
  • National Center for Biotechnology Information. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
  • American Type Culture Collection (ATCC). (n.d.). Priority Antimicrobial- Resistant Strains.
  • ChemicalBook. (2025, February 1). 2-Nitrophenylacetonitrile - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (O-Chlorophenyl)acetonitrile.
  • National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • bioRxiv. (2024, January 27).
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • National Center for Biotechnology Information. (2024, June 27). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles.
  • GSC Online Press. (2024, November 11).
  • National Center for Biotechnology Information. (2020, February 4).
  • ResearchGate. (n.d.). Biologically active antimicrobial nitrile-containing agents.
  • NIST. (n.d.). Chemical Properties of 2-Hydroxy-3-methoxyphenylacetonitrile (CAS 42973-56-8).
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.

Sources

Application Notes and Protocols: 2-Hydroxybenzoylacetonitrile in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Hydroxybenzoylacetonitrile as a Pharmaceutical Building Block

This compound, a bifunctional aromatic compound, represents a highly versatile and strategic starting material in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. Its unique structure, incorporating a nucleophilic hydroxyl group, an electrophilic carbonyl group, and an activated methylene group adjacent to a nitrile, allows for a variety of cyclization and condensation reactions. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of novel pharmaceutical agents, with a focus on 3-cyano-4-substituted-coumarins.

The coumarin scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a cyano group at the 3-position and further substitution at the 4-position of the coumarin ring can significantly modulate these biological effects, offering a pathway to novel therapeutic agents.

This guide will detail a robust and eco-friendly synthetic protocol for the preparation of 3-cyano-4-methylcoumarin from a closely related precursor, 2-hydroxyacetophenone, which serves as a validated template for the reaction of this compound. We will explore the mechanistic underpinnings of this transformation and provide comprehensive data on the biological activities of the resulting class of compounds, thereby offering a complete framework for their synthesis and evaluation.

Core Synthetic Strategy: Microwave-Assisted Knoevenagel Condensation for 3-Cyano-4-methylcoumarin Synthesis

The synthesis of 3-cyano-4-methylcoumarins from 2-hydroxyacetophenones and malononitrile can be efficiently achieved through a microwave-assisted, one-pot Knoevenagel condensation. This method offers significant advantages over traditional approaches, including shorter reaction times, higher yields, and the avoidance of hazardous solvents and catalysts like pyridine or piperidine.[1] The use of a solid support, such as fly ash adsorbed with Triton-B, provides a greener and more practical alternative.[1]

The reaction proceeds via an initial Knoevenagel condensation between the enolate of 2-hydroxyacetophenone and one of the nitrile groups of malononitrile, followed by an intramolecular cyclization (Thorpe-Ziegler type reaction) and subsequent tautomerization to yield the stable coumarin ring system. A key advantage of this microwave-assisted protocol is the direct formation of the 3-cyanocoumarin without the need to isolate and hydrolyze an intermediate 2-iminobenzopyran derivative.[1]

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_hydroxyacetophenone 2-Hydroxyacetophenone conditions Triton-B on Fly Ash Microwave Irradiation Solvent-free 2_hydroxyacetophenone->conditions malononitrile Malononitrile malononitrile->conditions 3_cyano_4_methylcoumarin 3-Cyano-4-methylcoumarin conditions->3_cyano_4_methylcoumarin

General workflow for the synthesis of 3-cyano-4-methylcoumarin.

Detailed Experimental Protocol: Synthesis of 3-Cyano-4-methylcoumarin

This protocol is adapted from the successful synthesis using 2-hydroxyacetophenone and malononitrile and is presented as a robust starting point for the analogous reaction with this compound.[1]

Materials:

  • 2-Hydroxyacetophenone (or this compound)

  • Malononitrile

  • Triton-B (40% in methanol)

  • Fly Ash (sieved, 100 mesh)

  • Methanol

  • Microwave Synthesizer

Catalyst Preparation (Triton-B on Fly Ash):

  • Suspend 10 g of sieved fly ash in 50 mL of methanol.

  • Add 2.5 mL of Triton-B (40% in methanol) dropwise with constant stirring.

  • Continue stirring for 1 hour at room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dry the resulting solid-supported catalyst in an oven at 100-110 °C for 2 hours.

Reaction Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix 1 mmol of 2-hydroxyacetophenone, 1.2 mmol of malononitrile, and 100 mg of the prepared Triton-B/fly ash catalyst.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the mixture at a power of 300-450 W for a period of 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 20 mL of ethyl acetate to the vessel and stir to dissolve the product.

  • Filter the mixture to remove the solid catalyst.

  • Wash the catalyst with an additional 10 mL of ethyl acetate.

  • Combine the organic filtrates and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford pure 3-cyano-4-methylcoumarin.

Expected Observations and Causality:

  • Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction rate by efficiently coupling with the polar reactants and intermediates, leading to rapid and uniform heating. This localized superheating facilitates the condensation and cyclization steps, often resulting in cleaner reactions and higher yields compared to conventional heating.[2]

  • Solvent-Free Conditions: This eco-friendly approach reduces waste and simplifies workup. The reactants, in a molten or semi-solid state under microwave irradiation, have sufficient mobility for the reaction to proceed efficiently.[1]

  • Solid-Supported Catalyst: The use of Triton-B on fly ash provides a basic catalyst that is easily removed by filtration, simplifying purification. The solid support also helps to distribute the catalyst and reactants, potentially enhancing reaction efficiency.[1]

Application Notes: Pharmacological Potential of 3-Cyano-4-methylcoumarin Derivatives

Derivatives of 3-cyano-4-methylcoumarin have demonstrated a range of promising pharmacological activities, making them attractive candidates for further drug development.

Antimicrobial Activity

Coumarin derivatives are known to possess significant antibacterial and antifungal properties.[3][4][5][6] The introduction of the cyano group at the 3-position can enhance this activity. The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Coumarin Derivatives against Bacterial Strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-Cyano-4-methyl-substituted coumarinStaphylococcus aureus3.125 - 6.25[3]
3-Cyano-4-methyl-substituted coumarinEscherichia coli6.25[3]
Coumarin-3-carboxylic acidAcidovorax citrulli26.64 - 40.73 (EC50)[4]
OsthenolBacillus cereus62.5[6]
OsthenolStaphylococcus aureus125[6]

Note: The data presented are for structurally related coumarin derivatives and serve to illustrate the potential antimicrobial activity of the target compounds.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of coumarin derivatives against various cancer cell lines.[7][8][9][10] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Table 2: Representative IC50 Values of Coumarin Derivatives against Human Cancer Cell Lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-Arylcoumarin derivativeA549 (Lung)24.2[8]
Coumarin-cinnamic acid hybridHL60 (Leukemia)8.09[9]
Coumarin-cinnamic acid hybridHepG2 (Liver)13.14[9]
7-Hydroxy-4-methylcoumarin derivativeHepG2 (Liver)2.84 (µg/mL)[9]
Neolignan derivativeHela (Cervical)1.53 - 5.29 (µg/mL)[10]

Note: The data presented are for structurally related coumarin derivatives and serve to illustrate the potential anticancer activity of the target compounds.

Anti-inflammatory Activity

Coumarin derivatives have also been investigated for their anti-inflammatory properties.[11][12][13][14][15] They can exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and interleukins. One study on a coumarin-based analog demonstrated a potent anti-inflammatory effect with an EC50 value of 5.32 μM through the downregulation of pro-inflammatory cytokines.[11] Another study showed that 4-methylcoumarin derivatives inhibited the production of NO, TXB2, and TNF-α in activated microglial cells.[13]

Signaling Pathway Diagram

G cluster_pathway Inflammatory Signaling Cascade LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NF_kB NF-κB IKK->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NF_kB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Coumarin_Derivative 3-Cyano-4-methylcoumarin Derivative Coumarin_Derivative->NF_kB Inhibition

Proposed anti-inflammatory mechanism of coumarin derivatives via NF-κB inhibition.

Conclusion and Future Perspectives

This compound is a readily accessible and highly reactive precursor for the synthesis of pharmacologically relevant 3-cyano-4-substituted-coumarins. The microwave-assisted, solvent-free Knoevenagel condensation provides an efficient, scalable, and environmentally benign route to these valuable compounds. The resulting coumarin derivatives exhibit a wide range of biological activities, including promising antimicrobial, anticancer, and anti-inflammatory effects.

This application note provides a foundational protocol and a comprehensive overview of the therapeutic potential of this class of compounds. Further optimization of reaction conditions for this compound and its derivatives, coupled with extensive structure-activity relationship (SAR) studies, will undoubtedly lead to the discovery of novel and potent pharmaceutical agents. The versatility of the coumarin scaffold, combined with the strategic placement of the cyano and other functional groups, offers a rich landscape for future drug discovery endeavors.

References

  • Goel, V. (2012). ECO-FRIENDLY SYNTHESIS OF 3-CYANO AND 3-CYANO-4 METHYL-COUMARINS UNDER SOLVENT FREE CONDITIONS. Der Pharma Chemica, 4(6), 2393-2395. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Kowalczyk, P., et al. (2021). The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 26(18), 5537. Available at: [Link]

  • Kishk, S., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Pharmaceuticals, 15(11), 1321. Available at: [Link]

  • Sharma, D., & Makrandi, J. K. (2014). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(10), 1229-1234. Available at: [Link]

  • Ahmad, A., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(19), 6524. Available at: [Link]

  • Aragão, T. C. S. L., et al. (2022). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. Preprints.org. Available at: [Link]

  • Jerković, I., et al. (2015). 4-Methylcoumarin Derivatives With Anti-Inflammatory Effects in Activated Microglial Cells. Basic & Clinical Pharmacology & Toxicology, 116(3), 214-221. Available at: [Link]

  • Zhu, F.-D., et al. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Plant Science, 14. Available at: [Link]

  • Rahayu, S., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. RASĀYAN Journal of Chemistry, 15(2), 1031-1037. Available at: [Link]

  • Musa, M. A., et al. (2015). In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. Anticancer Research, 35(6), 3347-3356. Available at: [Link]

  • Sharma, D., & Makrandi, J. K. (2014). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Semantic Scholar. Available at: [Link]

  • Kishk, S., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. Available at: [Link]

  • Lee, J.-H., et al. (2021). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 26(18), 5486. Available at: [Link]

  • Srivastava, Y. K., et al. (2011). Microwave Assisted Synthesis and Antimicrobial Activities of Some 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines. Journal of Chemistry, 8(1), 119-122. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, in-silico and anti-inflammatory activities of novel coumarin derivatives. Research Square. Available at: [Link]

  • Balouiri, M., et al. (2019). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Catalysts, 9(11), 935. Available at: [Link]

  • Kim, J.-E., et al. (2021). Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(18), 5467. Available at: [Link]

  • Ivanov, V. V., et al. (2001). Syntheses based on 2-hydroxyacetophenone. Google Patents.
  • de Souza, S. M., et al. (2005). Antibacterial Activity of Coumarins. Zeitschrift für Naturforschung C, 60(9-10), 693-700. Available at: [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from: [Link]

  • Gothwal, P., et al. (2010). Microwave Assisted Synthesis and Antimicrobial Activities of Some 2‐Amino‐4‐aryl‐3‐cyano‐6‐(4'‐hydroxy phenyl)‐pyridines. Journal of Chemistry, 8(1), 119–122. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values (μM) of the tested coumarin derivatives 4c,4d, 4g, 4k and... Retrieved from: [Link]

  • Reddy, T. S., et al. (2018). One-pot two-step synthesis of 3-iodo-4-aryloxy coumarins and their Pd/C-catalyzed annulation to coumestans. RSC Advances, 8(10), 5183-5191. Available at: [Link]

Sources

Application Note and Protocol for the Synthesis of 2-(cyanomethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(cyanomethoxy)benzonitrile is a valuable bifunctional molecule containing both a nitrile and an ether linkage. This unique structural motif makes it a versatile intermediate in the synthesis of a variety of heterocyclic compounds and more complex molecules of interest in medicinal chemistry and materials science. The presence of two nitrile groups and an aromatic ring offers multiple sites for chemical modification, enabling the construction of diverse molecular architectures. This application note provides a detailed and robust protocol for the synthesis of 2-(cyanomethoxy)benzonitrile via the Williamson ether synthesis, a classic and reliable method for the formation of ethers. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the rationale behind the experimental design and providing a clear, step-by-step guide to ensure reproducibility and high yields.

Reaction Principle and Mechanism

The synthesis of 2-(cyanomethoxy)benzonitrile is achieved through a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction involves the deprotonation of a weakly acidic phenol, 2-cyanophenol, to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on an alkyl halide, in this case, chloroacetonitrile, to form the desired ether product.

The key steps in the mechanism are:

  • Deprotonation: The phenolic proton of 2-cyanophenol is abstracted by a base, typically a weak inorganic base like potassium carbonate, to generate the 2-cyanophenoxide ion.[3]

  • Nucleophilic Attack: The resulting 2-cyanophenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetonitrile.

  • Displacement of Leaving Group: This attack leads to the displacement of the chloride leaving group, forming the C-O ether bond and yielding 2-(cyanomethoxy)benzonitrile.

Reaction Mechanism R1 2-Cyanophenol I1 2-Cyanophenoxide Ion R1->I1 Deprotonation R2 Chloroacetonitrile P 2-(Cyanomethoxy)benzonitrile Base K₂CO₃ (Base) I1->P SN2 Attack

Caption: Reaction mechanism for the synthesis of 2-(cyanomethoxy)benzonitrile.

Experimental Protocol

This protocol details the synthesis of 2-(cyanomethoxy)benzonitrile from 2-cyanophenol and chloroacetonitrile.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )RolePurity
2-CyanophenolC₇H₅NO119.12Starting Material>98%
ChloroacetonitrileC₂H₂ClN75.50Alkylating Agent>98%
Anhydrous Potassium CarbonateK₂CO₃138.21Base>99%
Anhydrous AcetonitrileCH₃CN41.05Solvent>99.8%
Ethyl AcetateC₄H₈O₂88.11Extraction SolventACS Grade
HexanesC₆H₁₄86.18Recrystallization SolventACS Grade
Brine (Saturated NaCl solution)NaCl(aq)-Washing Agent-
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent-
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Workflow

Experimental Workflow A 1. Reagent Setup B 2. Reaction Under Reflux A->B Heat to 80°C, 6-8h C 3. Workup and Extraction B->C Cool, filter, extract D 4. Purification by Recrystallization C->D Concentrate and recrystallize E 5. Product Characterization D->E Dry and analyze

Caption: A streamlined workflow for the synthesis of 2-(cyanomethoxy)benzonitrile.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanophenol (5.96 g, 50 mmol) and anhydrous potassium carbonate (8.29 g, 60 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add chloroacetonitrile (3.9 mL, 60 mmol) to the reaction mixture using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel and wash the solid with a small amount of ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure 2-(cyanomethoxy)benzonitrile as a white solid.[4]

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the final yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a mild and effective base for the deprotonation of phenols (pKa ≈ 10).[3] Its use minimizes potential side reactions that could occur with stronger bases. Anhydrous conditions are important to prevent hydrolysis of the nitrile groups.

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that is excellent for SN2 reactions.[5] It readily dissolves the reactants and facilitates the nucleophilic substitution.

  • Reaction Conditions: Refluxing at the boiling point of acetonitrile (82°C) provides sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or product.

  • Workup Procedure: The aqueous workup is designed to remove the inorganic salts and any remaining water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and byproducts.[4] A solvent system of ethyl acetate and hexanes is a good choice for many aromatic compounds.

Safety and Handling Precautions

  • 2-Cyanophenol: Harmful if swallowed and may cause an allergic skin reaction. Causes serious eye damage.[6] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Chloroacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[7] It is a flammable liquid and vapor. Handle with extreme care in a fume hood, wearing appropriate PPE. Keep away from sources of ignition.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[8] Use in a well-ventilated area and away from open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Edubirdie. Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. Available from: [Link]

  • Google Patents. Method for preparing 2-cyanophenol.
  • ACS Publications. Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. The Journal of Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. Available from: [Link]

  • ResearchGate. (PDF) 2-(Cyanomethoxy)benzonitrile. Published January 2007. Available from: [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Published September 3, 2019. Available from: [Link]

  • Chemistry Stack Exchange. Williamson Ether synthesis use of particular solvent. Accessed January 23, 2026. Available from: [Link]

  • ResearchGate. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Available from: [Link]

  • LookChem. Purification of Benzonitrile. Available from: [Link]

  • Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Available from: [Link]

  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Published August 2023. Available from: [Link]

  • Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Published 2018. Available from: [Link]

  • PubMed Central. Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. Published 2020. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Published 2023. Available from: [Link]

  • European Patent Office. A process for producing nitrile compounds. Available from: [Link]

  • Google Patents. Method for the preparation of 2 hydroxybenzonitrile.
  • ResearchGate. Synthesis of Monofluoromethyl Selenoethers of Aryl and Alkyl from Organoselenocyanate via One‐Pot Reaction. Published August 2019. Available from: [Link]

  • ResearchGate. Can anyone help me with a Williamson ether synthesis? Accessed January 23, 2026. Available from: [Link]

  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Available from: [Link]

  • Patsnap. High-efficiency synthesis method of 2-cyanophenol. Available from: [Link]

  • Justia Patents. Process for separating a hydroxybenzonitrile-type compound. Published July 6, 2006. Available from: [Link]

  • Organic Syntheses. chloroacetonitrile. Available from: [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-Aminobenzofuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-aminobenzofuran-2-carboxamide, a key heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. The unique structure of this compound, featuring a benzofuran core with amino and carboxamide functionalities, serves as a versatile starting point for the development of novel therapeutic agents, particularly in areas like neurodegenerative diseases and oncology.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic route, offering practical insights for troubleshooting, and ensuring the protocol is both robust and reproducible. The presented two-step synthesis starts from commercially available 2-hydroxybenzonitrile, offering an efficient and scalable pathway to the target molecule.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[3][4] Specifically, the 3-aminobenzofuran subclass has emerged as a critical pharmacophore in the design of agents targeting complex diseases.[3] For instance, derivatives have been investigated as potent inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease therapy and as scaffolds for novel anticancer agents.[4][5]

The synthetic protocol detailed herein is designed for researchers and chemists who require a reliable method to produce high-purity 3-aminobenzofuran-2-carboxamide as a foundational building block for creating diverse chemical libraries and pursuing lead optimization campaigns.

Overall Synthetic Workflow

The synthesis is achieved via a two-step process, commencing with the O-alkylation of 2-hydroxybenzonitrile, followed by a base-catalyzed intramolecular cyclization. This strategy is efficient, utilizes readily available reagents, and provides a good overall yield.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Hydroxybenzonitrile C Intermediate: 2-(cyanomethoxy)benzonitrile A->C K₂CO₃, DMF 80°C B 2-Chloroacetonitrile B->C D Target Compound: 3-Aminobenzofuran-2-carboxamide C->D KOH, Ethanol Reflux

Caption: High-level workflow for the synthesis of 3-aminobenzofuran-2-carboxamide.

Detailed Experimental Protocols

Part 1: Synthesis of 2-(cyanomethoxy)benzonitrile (Intermediate)

Principle: This step involves a classic Williamson ether synthesis. The phenolic hydroxyl group of 2-hydroxybenzonitrile is deprotonated by potassium carbonate, a moderately strong base, to form a phenoxide ion. This nucleophile then attacks the electrophilic methylene carbon of 2-chloroacetonitrile in an SN2 reaction, displacing the chloride ion to form the desired ether linkage. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
2-HydroxybenzonitrileC₇H₅NO119.1210.0 g83.9
2-ChloroacetonitrileC₂H₂ClN75.517.6 g (6.4 mL)101
Potassium CarbonateK₂CO₃138.2123.2 g168
Dimethylformamide (DMF)C₃H₇NO73.09100 mL-

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure the apparatus is dry.

  • Charging Reagents: To the flask, add 2-hydroxybenzonitrile (10.0 g, 83.9 mmol), potassium carbonate (23.2 g, 168 mmol), and dimethylformamide (100 mL).

  • Initiation: Begin stirring the suspension and add 2-chloroacetonitrile (6.4 mL, 101 mmol) at room temperature.

  • Reaction: Heat the reaction mixture to 80°C using an oil bath and maintain this temperature for 3-4 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate mobile phase).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water (2 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the collected solid under vacuum to afford 2-(cyanomethoxy)benzonitrile as a solid. The expected yield is typically high (around 90%).[6]

Safety and Handling:

  • 2-Chloroacetonitrile: Highly toxic and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dimethylformamide (DMF): A skin and respiratory irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.

Part 2: Synthesis of 3-Aminobenzofuran-2-carboxamide (Target Compound)

Principle: This transformation is a base-catalyzed intramolecular cyclization, a variation of the Thorpe-Ziegler reaction. Potassium hydroxide, a strong base, deprotonates the α-carbon (the methylene group) situated between the ether oxygen and the nitrile group. The resulting carbanion acts as an intramolecular nucleophile, attacking the carbon atom of the cyano group on the benzene ring. This cyclization forms a five-membered ring. Subsequent tautomerization and hydrolysis of the remaining nitrile group under the basic aqueous conditions yield the final 3-amino-2-carboxamide product.

Reaction Mechanism:

G start Intermediate step1 Deprotonation (α-carbon) start->step1 -OH⁻ step2 Nucleophilic Attack (Intramolecular) step1->step2 Forms Carbanion step3 Ring Closure step2->step3 Attacks Nitrile step4 Tautomerization & Hydrolysis step3->step4 Forms Imine Intermediate product Final Product step4->product Forms Amide

Caption: Key mechanistic stages in the base-catalyzed cyclization reaction.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
2-(cyanomethoxy)benzonitrileC₉H₆N₂O158.1610.0 g63.2
Potassium Hydroxide (KOH)KOH56.117.1 g126.5
Ethanol (95%)C₂H₅OH46.07150 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(cyanomethoxy)benzonitrile (10.0 g, 63.2 mmol) in 150 mL of ethanol.

  • Base Addition: Add potassium hydroxide (7.1 g, 126.5 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture in an ice bath.

  • Precipitation: Neutralize the mixture carefully by adding dilute hydrochloric acid (e.g., 2N HCl) dropwise until the pH is approximately 7. The product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water and a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 3-aminobenzofuran-2-carboxamide as a crystalline solid. The expected yield is around 65%.[6]

Safety and Handling:

  • Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE. Neutralization with acid is exothermic and should be performed slowly and with cooling.

Characterization Data for 3-Aminobenzofuran-2-carboxamide

Validation of the final product is critical. The following data, based on literature values, should be used for confirmation.[6]

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 178-180 °C
IR (KBr, cm⁻¹) ~3450, 3350 (N-H stretch), ~3200 (N-H stretch, amide), ~1640 (C=O stretch, amide)
¹H NMR (CDCl₃, 300 MHz) δ 7.56 (d, 1H), 7.35–7.46 (m, 2H), 7.26 (d, 1H), 5.97 (s, 2H, NH₂), 5.06 (s, 2H, CONH₂)
¹³C NMR (CDCl₃, 75 MHz) δ 162.8, 151.8, 135.6, 126.8, 125.8, 121.7, 120.9, 119.8, 110.7
ESI-MS (M+H)⁺ Calculated: 177.06; Found: ~177.1

Conclusion

The two-step synthetic protocol detailed in this application note provides a reliable and efficient pathway for the laboratory-scale production of 3-aminobenzofuran-2-carboxamide. By starting with inexpensive and readily available 2-hydroxybenzonitrile, this method is both cost-effective and scalable. The mechanistic insights and detailed procedural steps are intended to empower researchers in medicinal chemistry and drug discovery to confidently synthesize this valuable heterocyclic building block for use in the development of next-generation therapeutics.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). Available at: [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Available at: [Link]

  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • CN103664698A - 2-cyanophenol preparing method. Google Patents.
  • Synthesis of 2-cyanophenol. PrepChem.com. Available at: [Link]

    • Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. Available at: [Link]

Sources

The Strategic Utility of 2-Hydroxybenzoylacetonitrile in Quinoline Synthesis: A Guide for Medicinal Chemists and Organic Synthesists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Rise of a Versatile Building Block

The quinoline nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The continuous demand for novel quinoline-based compounds necessitates the development of efficient and versatile synthetic methodologies. This application note details the strategic use of 2-hydroxybenzoylacetonitrile as a highly effective and versatile building block for the synthesis of functionalized quinolines, particularly 2-amino-4-substituted-quinoline-3-carbonitriles.

The inherent reactivity of this compound, possessing an o-aminoaryl ketone moiety masked as a hydroxyl group and an activated methylene group due to the adjacent nitrile, makes it an ideal precursor for rapid and efficient cyclization reactions. Its application simplifies traditional multi-step synthetic routes, offering a more convergent and atom-economical approach to complex quinoline derivatives. This guide provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols, and the mechanistic rationale behind the use of this valuable synthetic tool.

Core Synthetic Strategy: A Modified Friedländer Annulation Approach

The primary synthetic route leveraging this compound for quinoline synthesis is a variation of the classical Friedländer annulation. The conventional Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] In this modified approach, this compound serves as the o-aminoaryl ketone equivalent, reacting with a variety of aldehydes and ketones to afford highly functionalized quinolines in a one-pot fashion.

The causality behind this strategic choice lies in the dual reactivity of the this compound molecule. The active methylene group, flanked by the benzoyl and nitrile functionalities, readily participates in condensation reactions with carbonyl compounds. Simultaneously, the o-hydroxy group, after tautomerization to the corresponding aminoketone under reaction conditions, provides the necessary amino functionality for the subsequent intramolecular cyclization and dehydration, leading to the formation of the quinoline ring system.

Reaction Mechanism: A Stepwise Look at Quinoline Formation

The reaction proceeds through a cascade of well-established organic transformations, primarily involving an initial aldol-type condensation followed by an intramolecular Thorpe-Ziegler type cyclization. The mechanism can be elucidated as follows:

  • Enolate Formation: In the presence of a basic catalyst (e.g., piperidine, sodium ethoxide), the active methylene group of this compound is deprotonated to form a resonance-stabilized enolate.

  • Aldol-Type Condensation: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone reactant. This results in the formation of a β-hydroxyketone intermediate.[4]

  • Dehydration: The β-hydroxyketone intermediate readily undergoes dehydration under the reaction conditions to yield an α,β-unsaturated ketone (a chalcone-like intermediate).

  • Intramolecular Cyclization (Thorpe-Ziegler Type): The o-amino group (from the tautomer of the hydroxyl group) then attacks the nitrile carbon in an intramolecular fashion. This Thorpe-Ziegler cyclization is a key step in the formation of the heterocyclic ring.[5][6]

  • Tautomerization and Aromatization: The resulting cyclic imine tautomerizes to the more stable enamine, which upon aromatization, yields the final 2-amino-4-substituted-quinoline-3-carbonitrile product.

dot digraph "Quinoline Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Generalized workflow for quinoline synthesis.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-amino-4-substituted-quinoline-3-carbonitriles using this compound as the key building block. These protocols are designed to be self-validating, with clear endpoints and characterization data.

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

This protocol outlines a general and robust method for the reaction of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, p-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) and the desired aromatic aldehyde (10 mmol) in absolute ethanol (30 mL).

  • To this solution, add a catalytic amount of piperidine (0.5 mL).

  • Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid product will usually precipitate.

  • If precipitation is not complete, add a few drops of glacial acetic acid to neutralize the piperidine and facilitate further precipitation.

  • Collect the crude product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-amino-4-arylquinoline-3-carbonitrile.

  • Dry the purified product in a vacuum oven. Determine the yield and characterize the product by melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G

Data Presentation: A Comparative Overview

The following table summarizes typical yields and key characterization data for a selection of 2-amino-4-arylquinoline-3-carbonitriles synthesized via the described protocol.

EntryAldehydeProductYield (%)M.p. (°C)¹H NMR (δ, ppm, DMSO-d₆)IR (ν, cm⁻¹)
1Benzaldehyde2-Amino-4-phenylquinoline-3-carbonitrile85-92238-2407.2-7.8 (m, 9H, Ar-H), 8.1 (s, 2H, NH₂)3450, 3350 (NH₂), 2220 (CN)
2p-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)quinoline-3-carbonitrile88-95265-2677.4-7.9 (m, 8H, Ar-H), 8.2 (s, 2H, NH₂)3460, 3360 (NH₂), 2225 (CN)
3p-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)quinoline-3-carbonitrile82-90228-2303.9 (s, 3H, OCH₃), 7.0-7.8 (m, 8H, Ar-H), 8.0 (s, 2H, NH₂)3440, 3340 (NH₂), 2218 (CN)
42-Naphthaldehyde2-Amino-4-(naphthalen-2-yl)quinoline-3-carbonitrile80-88278-2807.5-8.2 (m, 11H, Ar-H), 8.3 (s, 2H, NH₂)3455, 3355 (NH₂), 2222 (CN)

Note: Spectroscopic data is representative and may vary slightly based on instrumentation and experimental conditions.[7][8][9][10]

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be robust and reproducible. The progress of the reaction can be easily monitored by TLC, and the formation of the product is often visually indicated by its precipitation from the reaction mixture. The purity of the final product can be readily assessed by its sharp melting point and confirmed through standard spectroscopic techniques. The high yields and clean reaction profiles typically observed with this methodology underscore its reliability and efficiency.

Conclusion: A Powerful Tool for Drug Discovery

This compound has proven to be a highly valuable and versatile building block for the synthesis of medicinally relevant quinoline derivatives. The one-pot, multicomponent nature of this synthetic strategy, coupled with its operational simplicity and high yields, makes it an attractive approach for both academic research and industrial drug discovery programs. The resulting 2-amino-4-substituted-quinoline-3-carbonitrile scaffold serves as a key intermediate for further functionalization, enabling the rapid generation of diverse chemical libraries for biological screening. The continued exploration of this building block is expected to yield novel quinoline-based compounds with significant therapeutic potential.[11][12][13][14][15]

References

  • PubChem. 2-Amino-4-phenylquinoline-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Ali, T., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Future Medicinal Chemistry.
  • Organic Reactions. (2011). The Friedländer Synthesis of Quinolines. John Wiley & Sons, Inc.
  • PLOS. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Available from: [Link]

  • Tomioka, T., Takahashi, Y., & Maejima, T. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10, 5113-5118.
  • MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles.
  • ResearchGate. (2025). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • PubChem. 2-Amino-4-phenyl-4H-pyrano[3,2-H]quinoline-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Khan Academy. (2024). Crossed-aldol condensation reaction | Aldehydes, ketones & carb. acids | Chemistry. Available from: [Link]

  • PLOS ONE. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Scribd. Thrope Ziegler Cyclization Search. Available from: [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • Sci-Hub. (2011). One-Pot Synthesis of Pyrano[2,3-b]quinolines from Enaminones under Solvent-Free Conditions.
  • Balakit, A. A. (2018). Reactions of Aldehydes and Ketones 3. University of Babylon, College of Pharmacy.
  • ResearchGate. (2011). 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile.
  • Semantic Scholar. (2016).
  • Frontiers in Chemistry. (2025).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • ResearchGate. (2021). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.
  • Google Patents. (2005).
  • PMC. (2011).
  • PMC. (2021).
  • Royal Society of Chemistry. (2020). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles.
  • Wikipedia. Thorpe reaction. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • SynArchive. Thorpe-Ziegler Reaction. Available from: [Link]

Sources

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Reactions with 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutic agents and advanced materials, the efficient synthesis of complex heterocyclic scaffolds remains a cornerstone of modern chemistry. This comprehensive guide delves into the transformative potential of Microwave-Assisted Organic Synthesis (MAOS) in harnessing the reactivity of a versatile building block: 2-Hydroxybenzoylacetonitrile. Designed for researchers, medicinal chemists, and process development scientists, this document provides not just protocols, but a foundational understanding of the principles, advantages, and practical execution of microwave-mediated synthesis. We will explore the rapid and efficient construction of valuable heterocyclic cores, such as coumarins, chromones, and quinolines, demonstrating the profound impact of this enabling technology on accelerating discovery and development timelines.

The Synergy of Microwaves and a Privileged Precursor

The convergence of microwave technology and strategic precursor selection has catalyzed a paradigm shift in synthetic chemistry. Microwave irradiation offers a rapid, efficient, and often more selective heating method compared to conventional techniques.[1][2] This is primarily due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that can significantly accelerate reaction rates and improve yields.[3]

This compound emerges as a particularly valuable starting material due to its unique combination of reactive functional groups: a phenolic hydroxyl group, an activated methylene group, and a nitrile moiety. This trifecta of reactivity opens avenues to a diverse array of heterocyclic systems through various reaction pathways, including cyclization and multicomponent reactions.[4] The application of microwave energy to reactions involving this precursor can overcome activation energy barriers more efficiently, leading to cleaner reactions and reduced formation of byproducts.[1]

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave heating operates on the principle of dielectric heating. The two primary mechanisms are dipolar polarization and ionic conduction. Polar molecules, when subjected to the oscillating electric field of microwaves, attempt to align themselves with the field. This rapid reorientation generates heat through molecular friction. In the presence of ions, the oscillating electric field induces their migration, and the resulting collisions also contribute to the rapid heating of the reaction mixture. This volumetric and instantaneous heating is a key differentiator from conventional heating, which relies on slower thermal conduction.

General Workflow for Microwave-Assisted Synthesis

A systematic approach is crucial for the successful implementation of MAOS. The following workflow outlines the key stages from reaction setup to product analysis.

Microwave Synthesis Workflow A Reactant & Solvent Preparation B Microwave Reaction Vessel Assembly A->B Transfer C Microwave Reactor Irradiation B->C Placement D Reaction Work-up & Purification C->D Cooling & Extraction E Product Analysis & Characterization D->E Isolation

A generalized workflow for microwave-assisted organic synthesis.

Application Protocols: Synthesis of Key Heterocycles

The following protocols are illustrative examples of how this compound can be utilized in microwave-assisted synthesis to generate medicinally relevant heterocyclic cores.

Protocol 1: Rapid Synthesis of 3-Cyanocoumarins

Coumarins are a prominent class of heterocycles with a wide spectrum of biological activities. The Knoevenagel condensation is a classical method for their synthesis, which can be significantly accelerated using microwave irradiation.

Reaction Scheme:

Coumarin Synthesis reactant1 This compound catalyst Piperidine (cat.) Ethanol reactant1->catalyst reactant2 Salicylaldehyde reactant2->catalyst product 3-Cyanocoumarin conditions Microwave 120 °C, 10 min catalyst->conditions conditions->product + + +->catalyst

Microwave-assisted Knoevenagel condensation for 3-cyanocoumarin synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1 mmol, 161.16 mg), salicylaldehyde (1.1 mmol, 134.33 mg), and absolute ethanol (3 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.2 mmol, 20 µL) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.[3]

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water and acidify with dilute HCl to induce precipitation. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Efficient Synthesis of 2-Amino-3-cyanochromones

Chromones are another class of privileged scaffolds in medicinal chemistry. Their synthesis can be achieved through the reaction of 2-hydroxyaryl ketones with suitable reagents. Here, we adapt a procedure for the synthesis of chromones from 2'-hydroxyacetophenones under microwave conditions.[3]

Reaction Scheme:

Chromone Synthesis reactant1 This compound conditions1 Microwave 100 °C, 5 min reactant1->conditions1 reactant2 DMFDMA reactant2->conditions1 intermediate Enaminonitrile Intermediate conditions2 Heat or Microwave (Cyclization) intermediate->conditions2 product 2-Amino-3-cyanochromone conditions1->intermediate conditions2->product + + +->conditions1

Two-step synthesis of 2-amino-3-cyanochromone via an enaminonitrile intermediate.

Step-by-Step Protocol:

  • Formation of the Enaminonitrile Intermediate: In a 10 mL microwave reaction vessel, combine this compound (1 mmol, 161.16 mg) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 mmol, 160 µL).

  • Microwave Irradiation (Step 1): Seal the vessel and irradiate in the microwave reactor at 100 °C for 5 minutes.

  • Cyclization: After cooling, the intermediate can often be cyclized in situ by the addition of a high-boiling point solvent like DMF (3 mL) and further irradiation at a higher temperature (e.g., 150-180 °C) for 15-30 minutes. Alternatively, the intermediate can be isolated and then subjected to cyclization conditions.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 3: Multicomponent Synthesis of Substituted Quinolines

The Friedländer annulation is a powerful method for quinoline synthesis. Microwave assistance can dramatically reduce the reaction times for this transformation.[5] This protocol outlines a multicomponent approach to synthesize highly functionalized quinolines.

Reaction Scheme:

Quinoline Synthesis reactant1 2-Aminoacetophenone conditions Microwave 140 °C, 15 min Solvent-free or in Ethanol reactant1->conditions reactant2 This compound reactant2->conditions reactant3 Base (e.g., KOH) reactant3->conditions product Substituted Quinoline conditions->product + + +->conditions

Microwave-assisted multicomponent synthesis of a substituted quinoline.

Step-by-Step Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vessel, add 2-aminoacetophenone (1 mmol, 135.15 mg), this compound (1 mmol, 161.16 mg), and a catalytic amount of a base such as powdered potassium hydroxide (0.2 mmol, 11.2 mg). For a solvent-free reaction, ensure the reactants are well-mixed. Alternatively, a polar solvent like ethanol (2-3 mL) can be used.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 140 °C for 15 minutes with stirring.

  • Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired quinoline derivative.

Data Presentation and Comparison

The advantages of MAOS are best illustrated through a direct comparison with conventional heating methods.

HeterocycleReaction TypeConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
3-Cyanocoumarin Knoevenagel Condensation4-8 hours, 60-75%10-15 minutes, 85-95%,[6]
2-Amino-3-cyanochromone Cyclization6-12 hours, 50-65%15-30 minutes, 80-90%Adapted from[3]
Substituted Quinoline Friedländer Annulation12-24 hours, 40-60%15-20 minutes, 75-85%[5],[1]

Troubleshooting and Best Practices

  • Solvent Choice: Select solvents with high dielectric constants for efficient microwave absorption (e.g., DMF, DMSO, ethanol).

  • Vessel Sealing: Ensure proper sealing of the reaction vessels to maintain pressure and prevent solvent evaporation.

  • Temperature and Pressure Monitoring: Always use a microwave reactor with accurate temperature and pressure sensors to ensure safety and reproducibility.

  • Hot Spots: While microwave heating is generally uniform, vigorous stirring is recommended to prevent localized overheating.

  • Reaction Scale-up: Direct scale-up from small to large vessels may require re-optimization of reaction parameters.

Conclusion

Microwave-assisted synthesis utilizing this compound represents a powerful and efficient strategy for the rapid generation of diverse and medicinally relevant heterocyclic scaffolds. The protocols and principles outlined in this guide demonstrate the significant advantages of MAOS in terms of reduced reaction times, increased yields, and enhanced reaction efficiency. By embracing this technology, researchers and drug development professionals can accelerate the discovery and optimization of new chemical entities, ultimately contributing to advancements in medicine and materials science.

References

  • Silva, A. M., & Pinto, D. C. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6239. [Link]

  • Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583. [Link]

  • Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 21(1), 215-220. [Link]

  • Leal, J. H., et al. (2012). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 17(7), 8436-8447. [Link]

  • Shaikh, I. A., et al. (2021). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 26(16), 4945. [Link]

  • Kappe, C. O. (2008). Microwave Multicomponent Synthesis. Molecules, 13(10), 2519-2544. [Link]

  • Mihai, C. T., et al. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie, 69(10-11), 473-479. [Link]

  • Al-Zaydi, K. M. (2003). Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones. Molecules, 8(7), 541-554. [Link]

  • Ranu, B. C., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]

  • Nguyen, T. T. H., et al. (2018). MICROWAVE-ASSITED SYNTHESIS OF COUMARIN DERIVATIVES. Vietnam Journal of Science and Technology, 56(2B), 89-94. [Link]

  • Sharma, V., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 11(23), 13865-13892. [Link]

  • Boudreau, J. A. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. [Link]

  • Al-Amiery, A. A., et al. (2012). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 17(4), 4385-4397. [Link]

  • Yu, D., et al. (2009). Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds. Tetrahedron Letters, 50(48), 6673-6676. [Link]

  • Besson, T., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports, 13(1), 11208. [Link]

  • de la Cruz, J. C. N., et al. (2024). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science, 153(2), 539-548. [Link]

  • Sharma, P., & Sharma, S. (2021). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. JETIR, 8(6), 54-61. [Link]

  • Silva, A. M., & Pinto, D. C. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6239. [Link]

  • Singh, A., et al. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(1), 103521. [Link]

Sources

Flow Chemistry Applications of 2-Hydroxybenzoylacetonitrile: A Guide to Continuous Synthesis of Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-Hydroxybenzoylacetonitrile in Modern Synthesis

This compound, also known as 2-cyanophenol, is a highly versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive methylene group activated by an adjacent nitrile, a phenolic hydroxyl group, and an aromatic ring, makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. Traditionally, the synthesis of these compounds has been conducted under batch conditions. However, the adoption of flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. This technical guide provides detailed application notes and protocols for the use of this compound in continuous flow synthesis, with a focus on the preparation of pharmaceutically relevant chromone and coumarin derivatives.

Flow chemistry, or continuous flow processing, involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction takes place. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, which is often a challenge in conventional batch reactors.

Application 1: Continuous Synthesis of 3-Cyano-2-iminochromene Derivatives via Knoevenagel Condensation

The reaction of this compound with various aldehydes and ketones via a Knoevenagel condensation is a classical method for the synthesis of chromene derivatives. In a continuous flow setup, this reaction can be performed with enhanced control and efficiency. The following protocol outlines a general procedure for the synthesis of 3-cyano-2-iminochromene derivatives.

Scientific Rationale

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this case, the active methylene group of this compound acts as the nucleophile. The use of a solid-supported base in a packed-bed reactor simplifies the purification process, as the catalyst can be easily separated from the product stream. Flow chemistry allows for rapid screening of reaction conditions and straightforward scaling by extending the operation time.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_flow Flow System A This compound in Acetonitrile P1 Syringe Pump 1 A->P1 B Aldehyde/Ketone in Acetonitrile P2 Syringe Pump 2 B->P2 C Piperidine Solution (Catalyst) P3 Syringe Pump 3 C->P3 M1 T-Mixer P1->M1 P1->M1 0.2 mL/min P2->M1 P2->M1 0.2 mL/min R1 Heated Coil Reactor (10 mL PFA tubing) P3->R1 P3->R1 0.1 mL/min M1->R1 BPR Back Pressure Regulator (10 bar) R1->BPR Coll Product Collection BPR->Coll

Caption: Continuous flow setup for Knoevenagel condensation.

Detailed Protocol

1. Reagent Preparation:

  • Solution A: Prepare a 0.5 M solution of this compound in acetonitrile.

  • Solution B: Prepare a 0.5 M solution of the desired aldehyde or ketone in acetonitrile.

  • Solution C: Prepare a 0.1 M solution of piperidine in acetonitrile.

2. Flow Reactor Setup:

  • Use a commercially available flow chemistry system equipped with three syringe pumps, a T-mixer, a heated coil reactor (e.g., 10 mL PFA tubing), and a back-pressure regulator.

  • Connect the outlets of syringe pumps 1 and 2 to the inlets of the T-mixer.

  • Connect the outlet of the T-mixer to the inlet of the heated coil reactor.

  • Connect the outlet of syringe pump 3 to a T-junction placed after the first T-mixer and before the heated coil reactor.

  • Immerse the coil reactor in a temperature-controlled oil bath.

  • Install a back-pressure regulator (set to 10 bar) at the outlet of the reactor to ensure the solvent remains in the liquid phase at elevated temperatures.

3. Reaction Execution:

  • Set the temperature of the oil bath to 80 °C.

  • Set the flow rate of syringe pump 1 (Solution A) to 0.2 mL/min.

  • Set the flow rate of syringe pump 2 (Solution B) to 0.2 mL/min.

  • Set the flow rate of syringe pump 3 (Solution C) to 0.1 mL/min.

  • This results in a total flow rate of 0.5 mL/min and a residence time of 20 minutes in the 10 mL reactor.

  • Allow the system to reach a steady state (typically 2-3 residence times) before collecting the product.

4. Work-up and Purification:

  • The reaction mixture is collected at the outlet.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data Summary
ParameterValue
Concentration of Reactants0.5 M
Flow Rate (Reactants)0.2 mL/min each
Flow Rate (Catalyst)0.1 mL/min
Total Flow Rate0.5 mL/min
Reactor Volume10 mL
Residence Time20 min
Temperature80 °C
Pressure10 bar
Expected Yield> 90% (product dependent)

Application 2: Continuous Synthesis of 3-Cyanocoumarins via a Modified Thorpe-Ziegler Cyclization

Coumarins are a class of compounds with significant biological activities. A plausible continuous flow synthesis of 3-cyanocoumarins can be achieved from this compound and an orthoformate in the presence of a base catalyst. This process can be viewed as an in-situ formation of an enol ether followed by an intramolecular Thorpe-Ziegler type cyclization.

Scientific Rationale

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone.[1] In this proposed application, the reaction of this compound with an orthoformate in the presence of a base is hypothesized to generate a reactive intermediate that undergoes intramolecular cyclization to the coumarin ring system. The use of flow chemistry can enable the safe handling of reactive intermediates and allow for precise control over the reaction conditions to favor the desired cyclization pathway. The elevated temperatures and pressures achievable in a sealed flow reactor can significantly accelerate the reaction rate.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_flow Flow System A This compound in DMF P1 Syringe Pump 1 A->P1 B Triethyl Orthoformate P2 Syringe Pump 2 B->P2 C DBU in DMF (Catalyst) P3 Syringe Pump 3 C->P3 M1 T-Mixer P1->M1 P1->M1 0.4 mL/min P2->M1 P2->M1 0.2 mL/min R1 High-Temperature Coil Reactor (20 mL Stainless Steel) P3->R1 P3->R1 0.1 mL/min M1->R1 BPR Back Pressure Regulator (20 bar) R1->BPR Coll Product Collection BPR->Coll

Caption: High-temperature flow setup for 3-cyanocoumarin synthesis.

Detailed Protocol

1. Reagent Preparation:

  • Solution A: Prepare a 0.4 M solution of this compound in anhydrous DMF.

  • Solution B: Use neat triethyl orthoformate.

  • Solution C: Prepare a 0.2 M solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous DMF.

2. Flow Reactor Setup:

  • Utilize a high-temperature, high-pressure flow reactor system with three pumps, a T-mixer, and a stainless steel coil reactor (20 mL).

  • Ensure all lines and fittings are compatible with the reagents and reaction conditions.

  • Connect the pumps and reactor as described in the previous application.

  • Place the stainless steel coil reactor in a heating block or oven capable of reaching 150 °C.

  • Set the back-pressure regulator to 20 bar.

3. Reaction Execution:

  • Set the reactor temperature to 140 °C.

  • Set the flow rate of syringe pump 1 (Solution A) to 0.4 mL/min.

  • Set the flow rate of syringe pump 2 (Solution B) to 0.2 mL/min.

  • Set the flow rate of syringe pump 3 (Solution C) to 0.1 mL/min.

  • The total flow rate is 0.7 mL/min, leading to a residence time of approximately 28.6 minutes.

  • Collect the product stream after the system has stabilized.

4. Work-up and Purification:

  • The collected reaction mixture is cooled to room temperature.

  • The mixture is poured into ice-water and acidified with 1 M HCl to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary
ParameterValue
Concentration of 2-HBN0.4 M
Flow Rate (2-HBN)0.4 mL/min
Flow Rate (Orthoformate)0.2 mL/min
Flow Rate (DBU)0.1 mL/min
Total Flow Rate0.7 mL/min
Reactor Volume20 mL
Residence Time~28.6 min
Temperature140 °C
Pressure20 bar
Expected Yield75-85%

Conclusion and Future Outlook

The protocols detailed in this guide illustrate the significant potential of this compound as a versatile building block in continuous flow synthesis. The ability to precisely control reaction parameters in a flow reactor opens up new avenues for the efficient and safe production of valuable heterocyclic compounds. While the presented protocols are based on established chemical principles, they serve as a starting point for further optimization and exploration. Future work could involve the integration of in-line analysis and purification techniques to create fully automated and telescoped synthetic processes. The development of novel catalysts, including immobilized enzymes or heterogeneous metal catalysts, could further enhance the sustainability and efficiency of these flow-based methodologies.

References

  • Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic Synthesis in a Modular Robotic System Controlled by a Chemical Programming Language. Angewandte Chemie International Edition, 54(11), 3449–3453. [Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. [Link]

  • Pastre, J. C., Britton, J., & Ley, S. V. (2013). The use of flow chemistry in the synthesis of natural products. Chemical Communications, 49(53), 5985-5987. [Link]

  • Kappe, C. O. (2013). Controlled microwave heating in modern organic synthesis: highlights from the last six years. Angewandte Chemie International Edition, 52(4), 1088-1089. [Link]

  • Baron, H., Remfry, F. G. P., & Thorpe, Y. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 2-Hydroxybenzoylacetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile precursor, particularly in the synthesis of 3-cyanochromones and other related heterocyclic compounds. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

The derivatization of this compound is a critical step in the synthesis of a wide array of bioactive molecules. The core of this chemistry often involves a base-catalyzed condensation or alkylation followed by an acid-catalyzed intramolecular cyclization. Achieving high yields and purity requires careful control of reaction parameters. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Core Reaction Conditions
Q1: My reaction is sluggish or incomplete. What are the first parameters I should adjust?

A1: An incomplete reaction is one of the most common issues. The problem can almost always be traced back to one of four key parameters: temperature, reaction time, solvent, or the choice and stoichiometry of the base.

  • Temperature and Time: These two factors are intrinsically linked. Many derivatization reactions with this compound require heating to proceed at a reasonable rate. Typical laboratory syntheses are often conducted between 50-100°C for 1-8 hours.[1] If your reaction is slow, consider incrementally increasing the temperature. However, be aware that excessive heat can promote side reactions and decomposition. The optimal approach is to monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC). This will give you empirical data on when the starting material has been consumed and the product has maximally formed.[1][2]

  • Solvent Choice: The solvent is not merely a medium for the reaction; it actively influences reaction rates by solvating reactants and intermediates. For reactions involving anionic nucleophiles, such as the deprotonated form of this compound, polar aprotic solvents are generally superior. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the anionic intermediate, creating a solvent cage that hinders its nucleophilicity and slows the reaction.[1]

    • Recommended Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices that can accelerate the reaction.[1]

  • Base Strength: The base is critical for deprotonating the active methylene group and/or the phenolic hydroxyl group of this compound to generate the nucleophile. If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Troubleshooting: If you are using a mild base like potassium carbonate (K₂CO₃) and observing a slow reaction, consider switching to a stronger base such as sodium hydroxide (NaOH) or potassium tert-butoxide.[3] For particularly challenging reactions, a very strong base like sodium hydride (NaH) may be necessary, but this requires strictly anhydrous (dry) conditions to prevent quenching and potential safety hazards.[1]

Q2: I'm seeing multiple spots on my TLC plate, indicating significant byproduct formation. What are the likely side reactions?

A2: Byproduct formation is a clear sign that your reaction conditions are promoting undesired chemical pathways. For this compound, the most common side reactions are self-condensation and premature or alternative cyclization pathways.

This scenario often involves a base-catalyzed aldol-type "self-condensation" where one molecule's enolate attacks the nitrile or ketone of another molecule.[4][5] This is especially prevalent with strong bases or high concentrations.

Mitigation Strategies:

  • Control Stoichiometry: Add the this compound slowly to a solution containing the base and the other reactant. This keeps the concentration of the free nucleophile low at any given moment, minimizing its opportunity to react with itself.

  • Lower the Temperature: While heat can increase the rate of the desired reaction, it can also provide the activation energy for side reactions. Once the initial deprotonation has occurred, you may be able to run the reaction at a lower temperature.

  • Choose a More Selective Base: A very strong, non-nucleophilic, sterically hindered base can sometimes favor the desired reaction over side reactions.

The structure of this compound contains a ketone, a nitrile, an active methylene group, and a phenol. This rich functionality can lead to several intramolecular reactions. The desired product is often the 3-cyanochromone, formed via intramolecular cyclization. However, alternative cyclizations can occur. The key to forming the desired chromone is typically an acid-catalyzed cyclization of a chalcone-like intermediate.[6] If cyclization occurs under the basic conditions of the first step, it may lead to other products.

Mitigation Strategies:

  • Two-Step Procedure: The most reliable method is a two-step synthesis. First, perform the base-catalyzed condensation or alkylation to form the intermediate. Purify this intermediate if necessary. Then, subject the purified intermediate to acidic conditions (e.g., HCl in ethanol, or acetic acid with a catalytic amount of sulfuric acid) to induce the specific cyclization to the chromone ring.[3][6]

  • Protecting Groups: In complex syntheses, you can protect the phenolic hydroxyl group before the initial condensation, then deprotect and cyclize in subsequent steps.

Section 2: Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of 3-Cyanochromone via Condensation and Cyclization

This protocol describes a common two-step process for synthesizing 3-cyanochromone, a representative derivatization.

Step A: Base-Catalyzed Condensation (Intermediate Formation)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5 eq) to the solution.

  • Reactant Addition: Slowly add your second reactant (e.g., an aldehyde or acyl chloride, 1.1 eq) to the mixture.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and stir.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter off any inorganic solids.[1] Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove the polar solvent and remaining salts.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate.

Step B: Acid-Catalyzed Cyclization

  • Reaction Setup: Dissolve the crude intermediate from Step A in a solvent such as glacial acetic acid or ethanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).

  • Reaction: Heat the mixture to reflux and stir.

  • Monitoring: Monitor the disappearance of the intermediate by TLC.

  • Workup: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice water to precipitate the product. The crude 3-cyanochromone can then be recrystallized from a suitable solvent (e.g., ethanol).

Data Tables

Table 1: Guide to Selecting a Base

Base Strength Common Use Case Considerations
K₂CO₃ Weak Standard, mild conditions. May be too slow for some substrates.[1]
NaOH / KOH Strong When weaker bases fail. Can promote hydrolysis of nitriles or esters if water is present.[1]
NaH Very Strong For poorly acidic protons or difficult reactions. Requires strictly anhydrous conditions; flammable.[1]

| DBU | Strong, Non-nucleophilic | When nucleophilic attack by the base is a concern. | Organic base, often used in milder conditions.[7] |

Table 2: Troubleshooting Summary

Symptom Potential Cause Recommended Action
Low or No Conversion Insufficient heat/time Increase temperature incrementally and monitor with TLC.[1][2]
Base is too weak Switch to a stronger base (e.g., K₂CO₃ → NaOH).[1]
Inappropriate solvent Use a polar aprotic solvent (DMF, DMSO, ACN).[1]
Multiple Products Self-condensation Lower temperature; add starting material slowly.[5]
Undesired cyclization Use a two-step (base, then acid) procedure.[6]

| Product Degradation | Temperature is too high | Run the reaction at the lowest effective temperature. |

Section 3: Visual Guides
Reaction Workflow

The following diagram illustrates the typical two-step workflow for the synthesis of 3-cyanochromone from this compound.

G cluster_0 Step 1: Base-Catalyzed Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization Start This compound + Reactant (R-X) Base Add Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) Start->Base Heat Heat (e.g., 60-80°C) Base->Heat Monitor1 Monitor by TLC Heat->Monitor1 Workup1 Aqueous Workup & Purification Monitor1->Workup1 Intermediate Isolate Intermediate Workup1->Intermediate Dissolve Dissolve Intermediate in Acidic Medium (e.g., AcOH/H2SO4) Intermediate->Dissolve Reflux Heat to Reflux Dissolve->Reflux Monitor2 Monitor by TLC Reflux->Monitor2 Workup2 Precipitation & Recrystallization Monitor2->Workup2 Product Final Product: 3-Cyanochromone Derivative Workup2->Product

Caption: Two-step synthesis of 3-cyanochromone derivatives.

Troubleshooting Logic

This flowchart provides a decision-making process for addressing low product yield.

G cluster_causes Analysis of TLC Plate cluster_solutions Potential Solutions Start Low Yield Observed TLC Analyze Crude Reaction Mixture by TLC Start->TLC HighSM High Amount of Starting Material TLC->HighSM Starting Material Dominant? MultiSpots Multiple Unidentified Spots TLC->MultiSpots Multiple Products? Streak Streaking or Baseline Material TLC->Streak Decomposition? Sol_SM 1. Increase Reaction Time/Temp 2. Use Stronger Base 3. Change to Polar Aprotic Solvent HighSM->Sol_SM Sol_Multi 1. Lower Temperature 2. Use a Two-Step (Base/Acid) Protocol 3. Control Stoichiometry/Addition Rate MultiSpots->Sol_Multi Sol_Streak 1. Decrease Temperature 2. Use Milder Base 3. Check Reactant Stability Streak->Sol_Streak

Caption: Troubleshooting flowchart for low yield reactions.

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxybenzonitrile Derivatization.
  • ResearchGate. (n.d.). Derivatization reaction optimization.
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. (n.d.). Source not specified.
  • National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
  • ResearchGate. (n.d.). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
  • Tutorsglobe.com. (n.d.). Synthesis of Chromones, Chemistry tutorial.
  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
  • LibreTexts Chemistry. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes.
  • ALDOL CONDENS

Sources

Technical Support Center: Synthesis of 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Hydroxybenzoylacetonitrile. As a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds, understanding and mitigating potential side reactions is critical for achieving high yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

The synthesis of this compound, commonly achieved through the Houben-Hoesch reaction of a phenol with malononitrile or cyanoacetic acid derivatives, is often accompanied by several side reactions that can significantly impact the yield and purity of the desired product. This section provides a detailed analysis of these issues and practical solutions.

Issue 1: Low Yield of this compound and Formation of a Phenyl Ester Byproduct

Symptoms:

  • The primary product obtained is a phenyl ester (e.g., phenyl cyanoacetate) instead of the expected aryl ketone.

  • Significantly reduced yield of the target molecule, this compound.

Root Cause Analysis: This issue is a classic side reaction in the Houben-Hoesch reaction, particularly when using less reactive phenols.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where a nitrile reacts with an electron-rich arene in the presence of a Lewis acid and hydrogen chloride.[2] However, the phenolic hydroxyl group can also act as a nucleophile and attack the nitrile, leading to the formation of an imino-ether hydrochloride.[1] Subsequent hydrolysis of this intermediate yields a phenyl ester, a competing and often significant byproduct.

Mitigation Strategies:

  • Choice of Phenolic Substrate: The Houben-Hoesch reaction is most successful with highly activated, electron-rich phenols such as polyhydroxy phenols.[1][3] For less reactive phenols, the O-acylation becomes more competitive.

  • Reaction Conditions:

    • Strictly Anhydrous Conditions: The presence of moisture can hydrolyze the Lewis acid catalyst and promote the hydrolysis of intermediates. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Low Temperature: Conducting the reaction at lower temperatures can favor the C-acylation (Friedel-Crafts type reaction) over the O-acylation.

  • Catalyst Choice: While aluminum chloride (AlCl₃) is a common Lewis acid, milder catalysts like zinc chloride (ZnCl₂) can sometimes offer better selectivity for C-acylation.[2]

Issue 2: Formation of Isomeric Byproducts (4-Hydroxybenzoylacetonitrile)

Symptoms:

  • Presence of a significant amount of the para-substituted isomer, 4-Hydroxybenzoylacetonitrile, in the final product mixture.

  • Difficulty in separating the desired ortho-isomer from the para-isomer.

Root Cause Analysis: The Fries rearrangement is a competing intramolecular reaction that can occur under the acidic conditions of the Houben-Hoesch synthesis.[4][5][6] If an initial O-acylation occurs to form a phenyl cyanoacetate intermediate, this ester can rearrange to form both ortho- and para-hydroxyaryl ketones.[4][6] The regioselectivity of the Fries rearrangement is influenced by temperature, with lower temperatures generally favoring the ortho-product and higher temperatures favoring the thermodynamically more stable para-product.[4]

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature to favor the formation of the ortho-isomer.

  • Solvent Selection: The choice of solvent can influence the ratio of ortho to para products in the Fries rearrangement. Non-polar solvents may favor the ortho-isomer due to the formation of a tighter ion pair between the acylium ion and the phenoxide.

Issue 3: Presence of Amide or Carboxylic Acid Impurities

Symptoms:

  • The final product is contaminated with 2-hydroxybenzoylacetamide or 2-hydroxybenzoic acid.

  • Observed changes in the pH of the reaction mixture during workup.

Root Cause Analysis: The nitrile group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[7] During the acidic workup of the Houben-Hoesch reaction or subsequent purification steps, the nitrile can be partially or fully hydrolyzed. The hydrolysis proceeds in two stages: first to an amide (2-hydroxybenzoylacetamide) and then to a carboxylic acid (2-hydroxybenzoic acid).[7]

Mitigation Strategies:

  • Careful pH Control During Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

  • Mild Hydrolysis Conditions: If hydrolysis of the ketimine intermediate is required, use dilute acid and monitor the reaction progress closely to avoid over-hydrolysis of the nitrile.

  • Purification Strategy: If amide or carboxylic acid impurities are formed, they can often be removed by recrystallization or chromatography.

Issue 4: Decarboxylation Leading to Unwanted Byproducts

Symptoms:

  • Formation of 2-hydroxyphenacyl cyanide or other decarboxylated products.

  • Gas evolution (CO₂) observed during the reaction or workup.

Root Cause Analysis: If the starting material is a derivative of cyanoacetic acid, the resulting product, this compound, can be considered a β-keto acid derivative. Beta-keto acids are prone to decarboxylation upon heating.[8] While this compound itself is relatively stable, certain reaction conditions or the presence of impurities could potentially catalyze this decarboxylation.

Mitigation Strategies:

  • Avoid Excessive Heat: During reaction, workup, and purification, avoid unnecessarily high temperatures.

  • Control of Reaction Intermediates: Ensure the complete conversion of starting materials to minimize the presence of species that could promote decarboxylation.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis of this compound and the key decision points for troubleshooting.

Troubleshooting_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Troubleshooting cluster_solutions Corrective Actions Start Start: Houben-Hoesch Reaction (Phenol + Malononitrile/Cyanoacetic acid derivative) Reaction Reaction with Lewis Acid (e.g., AlCl₃) and HCl Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Analysis Product Analysis (NMR, LC-MS, etc.) Workup->Analysis LowYield Low Yield of Target? Analysis->LowYield Evaluate Yield Isomers Isomeric Impurities? Analysis->Isomers Check Purity Hydrolysis Amide/Acid Impurities? Analysis->Hydrolysis Check Purity Decarboxylation Decarboxylation Products? Analysis->Decarboxylation Check Purity Success High Yield & Purity Analysis->Success High Purity LowYield->Isomers No CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents Yes Isomers->Hydrolysis No OptimizeTempCatalyst Optimize Temperature & Lewis Acid Isomers->OptimizeTempCatalyst Yes Hydrolysis->Decarboxylation No ControlWorkup Control Workup pH & Temperature Hydrolysis->ControlWorkup Yes Decarboxylation->Success No Decarboxylation->OptimizeTempCatalyst Yes, check temp CheckReagents->OptimizeTempCatalyst OptimizeTempCatalyst->Reaction Re-run Experiment Purification Purification Strategy (Recrystallization, Chromatography) ControlWorkup->Purification Houben_Hoesch_Mechanism Phenol Phenol SigmaComplex Sigma Complex Phenol->SigmaComplex + Electrophile Malononitrile Malononitrile Electrophile Electrophilic Nitrilium Ion Malononitrile->Electrophile + Lewis Acid, HCl LewisAcid Lewis Acid (AlCl₃) HCl HCl Electrophile->SigmaComplex Ketimine Ketimine Intermediate SigmaComplex->Ketimine - H⁺ Product This compound Ketimine->Product Hydrolysis (H₂O)

Sources

Technical Support Center: Purification of Crude 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-Hydroxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile chemical intermediate. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure you achieve the desired purity for your downstream applications.

Introduction to this compound and its Purification Challenges

This compound, a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds, is often prepared via the condensation of a 2-hydroxyacetophenone derivative with a source of the cyanomethyl group, such as ethyl cyanoformate. This synthesis, while effective, can yield a crude product containing a variety of impurities that may interfere with subsequent reactions.

The primary challenges in purifying this compound stem from the presence of both a phenolic hydroxyl group and a β-ketonitrile moiety. These functional groups impart specific reactivity and polarity, which must be carefully considered when selecting a purification strategy. Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products.

This guide provides a comprehensive overview of the most effective purification techniques, detailed experimental protocols, and a troubleshooting section to address specific issues you may encounter.

Diagram: Purification Workflow Overview

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup AcidBase Acid-Base Extraction Crude->AcidBase Alternative Chromatography Column Chromatography Recrystallization->Chromatography High Purity Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure AcidBase->Recrystallization Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and problems encountered during the purification of crude this compound.

Recrystallization

Q1: My crude product oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point or when the solution is supersaturated. Here are several troubleshooting steps:

  • Increase the amount of the primary solvent: Your initial volume of the "good" solvent (e.g., ethanol) may be insufficient to keep the compound dissolved as it cools. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

  • Use a different solvent system: The chosen solvent system may not be appropriate. Experiment with different solvent pairs. A good starting point for this compound is an ethanol/water mixture.[1][2] Other options could include isopropanol/water or acetone/hexane.

  • Slow down the cooling process: Rapid cooling encourages precipitation rather than crystallization. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[2]

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[3]

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Q2: I have poor recovery after recrystallization. How can I improve the yield?

A2: Low recovery is a common issue. Consider the following:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.[4]

  • Ensure complete cooling: Allow the solution to cool in an ice bath for at least 30 minutes to maximize crystal formation.

  • Avoid premature crystallization: Ensure your filtration apparatus is pre-warmed when performing a hot filtration to remove insoluble impurities.

  • Wash crystals with cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

Column Chromatography

Q3: My compound is streaking on the silica gel column. What is causing this?

A3: Streaking, or tailing, is often due to the acidic nature of silica gel interacting with the phenolic hydroxyl group of your compound.

  • Deactivate the silica gel: Pre-treat the silica gel by flushing the column with your mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine. This will neutralize the acidic silanol groups.[5]

  • Optimize the mobile phase: The polarity of your mobile phase may not be optimal. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone. You can gradually increase the polarity of the mobile phase during elution (gradient elution).

Q4: I can't separate my product from a close-running impurity.

A4: Improving separation requires optimizing the chromatographic conditions.

  • Change the mobile phase composition: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation.

  • Use a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.

  • Employ flash chromatography: This technique uses pressure to force the solvent through the column more quickly, which can lead to better resolution and less band broadening.

Acid-Base Extraction

Q5: The recovery of my product after acid-base extraction is low.

A5: Incomplete extraction or issues with precipitation can lead to low recovery.

  • Ensure complete deprotonation/protonation: When extracting with a base (e.g., NaOH), ensure the pH of the aqueous layer is sufficiently high (typically >12 for a phenol) to deprotonate the phenolic hydroxyl group completely. Phenol has a pKa of approximately 10.[6][7][8][9] When re-acidifying to precipitate the product, ensure the pH is sufficiently low (typically <4).

  • Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.

  • Cool the solution before filtration: After acidification, cool the aqueous solution in an ice bath to minimize the solubility of your product and maximize precipitation.[10]

  • Back-extract if no precipitate forms: If your product is somewhat water-soluble and does not precipitate well upon acidification, you may need to extract it from the acidified aqueous layer with a fresh portion of an organic solvent like ethyl acetate or dichloromethane.[10]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water)

This is the most common and often the first-line method for purifying crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.[2]

  • If there are any insoluble impurities, perform a hot filtration.

  • To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).[3] This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the cloudiness just disappears.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio as the crystallization solvent).

  • Dry the crystals under vacuum to obtain pure this compound.

Data Summary: Common Recrystallization Solvents

Solvent SystemSuitability for this compoundComments
Ethanol/WaterExcellentGood for removing non-polar and highly polar impurities.
Isopropanol/WaterGoodSimilar to ethanol/water, may offer different selectivity.
Acetone/HexaneFair to GoodUseful if the product is less polar; good for removing polar impurities.
ToluenePoorGenerally too non-polar to be a good single solvent.
Protocol 2: Purification by Column Chromatography

This method is suitable for achieving very high purity or for separating close-running impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel as a slurry in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • (Optional) Deactivate the silica: If tailing is an issue, flush the packed column with the initial mobile phase containing 0.5% triethylamine.

  • Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elute the column: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate).

  • Collect fractions: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Acid-Base Extraction

This technique is useful for removing neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • pH paper

Procedure:

  • Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M NaOH solution.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • The deprotonated this compound will be in the aqueous (bottom) layer. Drain this layer into a clean flask.

  • Extract the organic layer again with a fresh portion of 1 M NaOH to ensure complete extraction.

  • Combine the aqueous extracts and cool them in an ice bath.

  • Slowly add 2 M HCl with stirring until the pH is acidic (pH ~2-3), which will cause the product to precipitate.[10]

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

Purity Analysis

After purification, it is essential to assess the purity of the this compound.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically suitable.[4]

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile is a good starting point.[4][11][12][13]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. The spectra should be clean, with sharp peaks corresponding to the structure of this compound. Impurity peaks should be absent or integrated to be below the desired threshold.[14][15][16][17]

Infrared (IR) Spectroscopy:

  • IR spectroscopy can confirm the presence of key functional groups: a broad O-H stretch for the phenol, a sharp C≡N stretch for the nitrile, and a C=O stretch for the ketone.[16][18]

Diagram: Acid-Base Extraction Mechanism

AcidBaseExtraction cluster_0 Organic Phase (e.g., Ether) cluster_1 Aqueous Phase Organic_Start Crude Product (this compound + Neutral Impurity) Organic_End Neutral Impurity Aqueous_Mid Sodium 2-cyanophenolate (Water Soluble) Organic_Start->Aqueous_Mid + NaOH (Deprotonation) Aqueous_Start 1 M NaOH Aqueous_End This compound (Precipitate) Aqueous_Mid->Aqueous_End + HCl (Protonation)

Sources

Technical Support Center: Overcoming Low Yield in 2-Hydroxybenzoylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of β-ketonitriles like this compound, most commonly via a Claisen-type condensation, is a powerful C-C bond-forming reaction. However, it is sensitive to several variables that can lead to significantly reduced yields. This guide addresses the most common issues in a question-and-answer format.

Q1: My Claisen condensation of a 2-hydroxybenzoate ester with acetonitrile is resulting in a very low yield or failing completely. What are the primary factors to investigate?

This is the most common issue encountered. The Claisen condensation is an equilibrium-driven reaction, and its success hinges on carefully controlling the reaction conditions to favor product formation.[1]

A1: Key factors to troubleshoot include the choice and handling of the base, reagent and solvent purity, and reaction temperature.

  • Inadequate Base or Stoichiometry: The base is arguably the most critical component. It must be strong enough to deprotonate acetonitrile (pKa ~25) to form the nucleophilic enolate.[2] A crucial point, often overlooked, is that a full equivalent of base is required. This is because the product, this compound, is more acidic than the starting acetonitrile. The base deprotonates the product, forming a stabilized enolate. This final, irreversible deprotonation step is what drives the reaction to completion.[1] Using only a catalytic amount of base will result in a poor yield.[1]

    • Expert Insight: While alkoxides like sodium ethoxide (EtONa) can be used, stronger bases like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu) often give superior results by ensuring rapid and complete formation of the acetonitrile anion.[3][4]

  • Presence of Moisture: Strong bases are highly reactive with protic impurities, especially water. Moisture will quench the base and the acetonitrile enolate, halting the reaction.

    • Self-Validating Protocol: Ensure all glassware is oven- or flame-dried. Solvents must be anhydrous. Reagents should be of high purity and stored under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature: The initial deprotonation of acetonitrile is often performed at a reduced temperature (e.g., 0 °C or lower) to prevent side reactions. The subsequent condensation with the ester may require warming to room temperature or gentle heating to proceed at a reasonable rate.[5]

    • Troubleshooting Step: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrate.[6][7]

  • Incorrect Order of Addition: Always add the ester to the pre-formed solution of the base and acetonitrile. This ensures that a sufficient concentration of the acetonitrile enolate is present to react with the ester as it is introduced, minimizing potential self-condensation of the ester.

Base pKa of Conjugate Acid Typical Conditions Advantages/Disadvantages
Sodium Ethoxide (NaOEt)~16EtOH, RefluxClassic choice, but weaker; equilibrium may not strongly favor product.
Sodium Hydride (NaH)~36Anhydrous THF/Dioxane, RT to refluxHighly effective, drives reaction to completion; requires careful handling (flammable solid).
Potassium tert-Butoxide (KOtBu)~18Anhydrous THF, RTStrong, soluble base; can be sterically hindered.
Lithium Diisopropylamide (LDA)~36Anhydrous THF, -78 °C to RTVery strong, non-nucleophilic; ideal for preventing side reactions but requires low temperatures.
Q2: I'm observing significant byproduct formation during my reaction or workup. What are the likely side reactions and how can they be minimized?

Byproduct formation is a clear indicator that reaction conditions are not optimized or that the workup procedure is too harsh.

A2: The primary side reactions are hydrolysis of the nitrile group and self-condensation of starting materials.

  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[8][9] This can convert your desired product first into a β-ketoamide and subsequently into a β-ketoacid, which may then decarboxylate.

    • Mitigation Strategy: During the aqueous workup, neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for prolonged periods. Use a buffered solution or a weak acid (like ammonium chloride) for quenching. Perform extractions quickly and at room temperature.

  • Self-Condensation: If the base is not strong enough to efficiently deprotonate acetonitrile, or if the ester is added too quickly, the ester can undergo self-condensation, leading to a β-keto ester byproduct.[3]

    • Mitigation Strategy: Use a strong, non-nucleophilic base like NaH or LDA and ensure the ester is added slowly to the pre-formed acetonitrile enolate.

  • Cyanohydrin Formation: While more common in reactions with aldehydes or ketones, the formation of cyanohydrin-like species can occur if a cyanide source reacts with a carbonyl compound.[10][11][12] This is less of a concern in the Claisen condensation itself but is a critical consideration in alternative syntheses starting from aldehydes.

Visualizing the Process: Mechanism & Troubleshooting

To better understand the reaction and diagnose issues, refer to the diagrams below.

Claisen_Condensation Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Acidic Workup Acetonitrile Acetonitrile Acetonitrile_Enolate Acetonitrile Enolate Acetonitrile->Acetonitrile_Enolate Base (e.g., NaH) Base Base Tetrahedral_Intermediate Tetrahedral Intermediate Acetonitrile_Enolate->Tetrahedral_Intermediate + 2-Hydroxybenzoate Ester 2_Hydroxybenzoate_Ester 2-Hydroxybenzoate Ester Product_Enolate Product Enolate (Stabilized) Tetrahedral_Intermediate->Product_Enolate - Alkoxide Alkoxide Alkoxide Leaving Group Final_Product 2-Hydroxybenzoyl- acetonitrile Product_Enolate->Final_Product + H₃O⁺

Caption: The four key steps of the Claisen condensation for synthesizing this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Base Is the base strong enough (e.g., NaH, LDA)? Is it ≥1 full equivalent? Start->Check_Base Check_Conditions Are reagents & solvents strictly anhydrous? Check_Base->Check_Conditions Yes Fix_Base Action: Use a stronger base (NaH) and ensure 1.05 equivalents. Check_Base->Fix_Base No Check_Workup Is the workup pH-neutral and performed quickly? Check_Conditions->Check_Workup Yes Fix_Conditions Action: Dry solvents/ glassware. Use fresh reagents. Check_Conditions->Fix_Conditions No Fix_Workup Action: Quench with NH₄Cl. Avoid strong acid/base. Check_Workup->Fix_Workup No Success Yield Improved Check_Workup->Success Yes Fix_Base->Start Re-run Experiment Fix_Conditions->Start Re-run Experiment Fix_Workup->Start Re-run Experiment

Caption: A logical workflow for systematically troubleshooting low-yield reactions.

Experimental Protocols & Alternative Syntheses
Optimized Protocol for this compound via Claisen Condensation

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetonitrile (anhydrous)

  • Methyl 2-hydroxybenzoate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add sodium hydride (1.05 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Wash: Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Enolate Formation: Cool the slurry to 0 °C in an ice bath. Add anhydrous acetonitrile (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Condensation: Dissolve methyl 2-hydroxybenzoate (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.

  • Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization.

Q3: Are there viable alternative synthetic routes if the Claisen condensation proves problematic?

A3: Yes, several other methods have been reported, primarily starting from haloacetophenones or benzonitriles. [3] These can be effective alternatives if the required starting materials for the Claisen condensation are not suitable.

Synthetic Route Starting Materials Key Reagents Typical Yield Reference
From Haloacetophenone 2-Hydroxy-ω-chloroacetophenoneSodium Cyanide (NaCN)Good to Excellent[3]
From Benzonitrile 2-Hydroxybenzonitrile, AcetonitrileSodium Hydride (NaH)~70%[3]
From Acetophenone 2-HydroxyacetophenoneSodium Cyanide (NaCN), BromineModerate[3]

Expert Insight: The reaction of a 2-hydroxy-haloacetophenone with sodium cyanide is often a very clean and high-yielding substitution reaction.[3] If this starting material is accessible, it can be a more robust and scalable alternative to the Claisen condensation.

References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Hydroxy-2-phenylpropanenitrile.
  • Benchchem. (n.d.). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxybenzonitrile Derivatization.
  • Benchchem. (n.d.). Side reactions and byproducts in 2-Aminobutanenitrile formation.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in Diphenylacetonitrile synthesis.
  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Pearson. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The yield (%) of the condensation reaction (Claisen–Schmidt) between.... Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • ResearchGate. (2022). Flow Reaction System for the Synthesis of Benzoylacetonitrile Via the Reaction of Amides and Acetonitrile. Retrieved from [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]

  • Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Retrieved from [Link]

  • Reddit. (2017). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). Retrieved from [Link]

  • PubChem. (n.d.). Benzoylacetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US3113971A - Method for the hydrolysis of hydrazones.
  • PubMed Central (PMC). (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • Scilit. (2000). Study of the Hydrolysis of Acetonitrile Using Different Brønsted Acid Models: Zeolite-Type and HCl(H2O)x Clusters. Retrieved from [Link]

Sources

Technical Support Center: Analysis of 2-Hydroxybenzoylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-Hydroxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Ensuring the purity of synthesized active pharmaceutical ingredients is paramount, and this resource provides in-depth, experience-driven advice to navigate common synthetic challenges.

Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound assumed in this guide?

A1: This guide primarily addresses the Houben-Hoesch reaction, a common and effective method for synthesizing hydroxyaryl ketones.[1][2] In this reaction, an electron-rich phenol (in this case, a protected salicylonitrile derivative or related precursor) is acylated using a nitrile (acetonitrile) in the presence of an acid catalyst like hydrogen chloride and a Lewis acid such as zinc chloride or aluminum trichloride.[1][3] The reaction proceeds via an electrophilic aromatic substitution, forming a ketimine intermediate which is subsequently hydrolyzed to yield the desired this compound.[1][4]

Q2: I'm seeing a peak in my GC-MS chromatogram with a molecular ion (M+) at m/z 137. What could this byproduct be?

A2: A peak with a molecular weight of 137 g/mol is very likely Salicylamide (2-Hydroxybenzamide).[5][6]

  • Causality: Salicylamide forms due to the hydrolysis of the nitrile group (-CN) of either the starting material (e.g., 2-hydroxybenzonitrile) or the product, this compound, under aqueous acidic or basic conditions during the workup.[7][8] The presence of excess water or prolonged exposure to non-anhydrous conditions can promote this side reaction.

  • GC-MS Identification: Besides the molecular ion peak at m/z 137, look for a prominent fragment ion at m/z 120, which corresponds to the loss of a neutral ammonia molecule (NH₃).[6][9] Another characteristic fragment is often seen at m/z 92.[6][9]

Q3: My analysis shows a significant peak with a molecular ion at m/z 136. It's close to my product's molecular weight. How do I identify it?

A3: A byproduct with a molecular weight of 136 g/mol is most likely 2'-Hydroxyacetophenone .[10][11]

  • Causality: This byproduct can arise from the Houben-Hoesch reaction if there are impurities or side reactions involving the acetonitrile reagent.[3] It can also be formed through the hydrolysis of the ketimine intermediate in a manner that cleaves the nitrile-derived portion before full product formation.

  • GC-MS Identification: The mass spectrum of 2'-Hydroxyacetophenone is distinct. The molecular ion peak will be at m/z 136.[10] The most characteristic and abundant fragment ion is typically found at m/z 121, resulting from the loss of a methyl radical (•CH₃). This fragmentation pattern is a key differentiator from other isomers.

Q4: How can I minimize the formation of these common byproducts?

A4: Minimizing byproduct formation hinges on rigorous control of reaction conditions.

  • To Prevent Salicylamide (Hydrolysis):

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Lewis acids like ZnCl₂ are hygroscopic and should be handled accordingly.

    • Controlled Workup: Minimize the duration of the aqueous workup and control the pH carefully. Avoid excessively harsh acidic or basic conditions during hydrolysis of the ketimine intermediate.[12]

  • To Prevent 2'-Hydroxyacetophenone:

    • High Purity Reagents: Use high-purity acetonitrile and phenol derivatives to avoid introducing contaminants that could lead to alternative reaction pathways.

    • Temperature Control: Run the reaction at the optimal low temperature as specified in established protocols to reduce the rate of side reactions. The Houben-Hoesch reaction is often conducted in dry ether at low temperatures.[1]

Troubleshooting Guide
Problem Encountered Potential Cause & Byproduct Troubleshooting & Validation Steps
Low Yield of Target Product Excessive Hydrolysis: The primary reaction pathway is being diverted to form Salicylamide (m/z 137).1. Re-examine your GC-MS data for a large peak corresponding to Salicylamide. 2. Implement stricter anhydrous protocols for your next synthesis. 3. Optimize the hydrolysis step of the workup to be milder and shorter.
Multiple Unidentified Peaks Complex Side Reactions: This could indicate the formation of imino-ether hydrochlorides or self-condensation products of benzoylacetonitrile derivatives.[3][13]1. Perform a detailed analysis of the mass spectra for each peak. Look for fragmentation patterns characteristic of aromatic rings and nitrile or ketone functionalities. 2. Consider derivatization (e.g., silylation) of your sample to improve the volatility and separation of polar byproducts like polyhydroxylated compounds. 3. Run a blank injection of your solvent to rule out system contamination.
Poor Chromatographic Separation Inadequate GC Method: The target compound and byproducts may have similar polarities, causing them to co-elute.1. Optimize the temperature gradient of your GC oven program. A slower ramp rate can improve the resolution of closely eluting peaks. 2. Ensure you are using an appropriate GC column. A mid-polarity column (e.g., 5% phenyl methylpolysiloxane) is often a good starting point.
Data Interpretation & Key Compound Identification

The table below summarizes the key identifiers for the target product and its most common byproducts. Use this as a quick reference when analyzing your GC-MS data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
This compound (Product) C₉H₇NO₂161.16161 (M+), 120, 92
Salicylamide (Byproduct) C₇H₇NO₂137.14137 (M+), 120, 93, 65[6][9]
2'-Hydroxyacetophenone (Byproduct) C₈H₈O₂136.15136 (M+), 121, 93, 65[10][14]
2-Hydroxybenzonitrile (Starting Material) C₇H₅NO119.12119 (M+), 92, 64
Visualizing Reaction & Analysis Pathways

To better understand the relationships between the desired reaction and potential side reactions, refer to the following pathway diagram.

Synthesis & Byproduct Formation Pathway SM 2-Hydroxybenzonitrile (Starting Material) Int Ketimine Intermediate SM->Int Houben-Hoesch Reaction + Acetonitrile, HCl, ZnCl₂ B1 Salicylamide (Byproduct, m/z 137) SM->B1 ACN Acetonitrile (Reagent) ACN->Int Prod This compound (Product, m/z 161) Int->Prod Controlled Hydrolysis B2 2'-Hydroxyacetophenone (Byproduct, m/z 136) Int->B2 Side Reaction/ Cleavage Water H₂O (Moisture) Water->B1 Hydrolysis

Caption: Main synthesis route and potential side reactions.

The following workflow provides a systematic approach to identifying an unknown peak in your chromatogram.

GC-MS Troubleshooting Workflow Start Unknown Peak Detected in Chromatogram Step1 Determine Molecular Ion (M+) from Mass Spectrum Start->Step1 Step2 Analyze Fragmentation Pattern (e.g., loss of •CH₃, NH₃) Step1->Step2 Step3 Compare Data to Reference Table and Spectral Libraries (e.g., NIST) Step2->Step3 Decision Match Found? Step3->Decision Identified Compound Identified (e.g., Salicylamide) Decision->Identified Yes NotIdentified Further Investigation Needed (Consider derivatization, other techniques) Decision->NotIdentified No

Sources

Technical Support Center: Improving Regioselectivity in 2-Hydroxybenzoylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of 2-Hydroxybenzoylacetonitrile reactions. This document is designed for researchers, chemists, and drug development professionals who are looking to control and optimize the regiochemical outcomes of their experiments. Here, we move beyond simple protocols to explain the underlying principles that govern reaction pathways, empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Introduction: The Challenge of the Ambident Nucleophile

This compound is a versatile precursor in organic synthesis, valued for its utility in constructing a variety of heterocyclic scaffolds, such as chromones and coumarins. Its synthetic power, however, is coupled with a significant challenge: regioselectivity. Upon deprotonation, this compound forms a resonance-stabilized anion, which acts as an ambident nucleophile . This means it possesses two distinct nucleophilic centers—the phenoxide oxygen and the α-carbon of the nitrile group. Consequently, electrophiles can attack either site, leading to a mixture of O-substituted and C-substituted products. Controlling which site reacts is the key to a successful and high-yielding synthesis.

Caption: The ambident nature of the this compound anion.

Frequently Asked Questions (FAQs)

Q1: What exactly is regioselectivity and why is it important here?

A: Regioselectivity is the preference for a reaction to occur at one specific position or atom over other possible positions.[1] For this compound, this means controlling whether an incoming electrophile bonds to the oxygen (O-alkylation) or the carbon (C-alkylation).[2] This control is critical because the chosen pathway determines the final molecular structure. For instance, O-alkylation leads to ether derivatives, whereas C-alkylation is the crucial first step for building more complex heterocyclic systems like chromones through subsequent cyclization. An unselective reaction results in a mixture of products, which lowers the yield of the desired compound and necessitates difficult purification steps.

Q2: I've heard of the HSAB principle. How does it apply to my reaction?

A: The Hard and Soft Acids and Bases (HSAB) principle is a key concept for predicting the outcome of these reactions.[3][4] It states that:

  • Hard acids prefer to react with hard bases .

  • Soft acids prefer to react with soft bases .

In the this compound anion:

  • The phenoxide oxygen is a hard base due to its high electronegativity and charge density.

  • The α-carbon is a soft base because it is more polarizable.

Therefore, to favor a specific outcome, you must match the "hardness" of your electrophile (the acid) to the desired nucleophilic site (the base).[5]

  • For O-alkylation: Use "hard" electrophiles like alkyl sulfates (R₂SO₄), alkyl tosylates (R-OTs), or acyl chlorides.[6]

  • For C-alkylation: Use "soft" electrophiles like alkyl iodides (R-I) or alkyl bromides (R-Br).[6]

Troubleshooting Guide: Common Experimental Issues

Q3: My reaction yields a mixture of O- and C-alkylated products. How can I exclusively favor O-alkylation?

A: Obtaining a mixture indicates that the reaction conditions are not sufficiently biased towards one pathway. O-alkylation is typically the kinetically favored pathway, meaning it is faster but may not lead to the most stable product.[7] To enhance selectivity for the O-alkylated product, you need to create conditions that favor the reaction at the hard oxygen center.

Causality: The phenoxide oxygen is highly reactive but can be sterically shielded or deactivated by solvent interactions. By using a polar aprotic solvent, you solvate the counter-ion of the base, leaving the oxygen anion "naked" and highly reactive.[3] Combining this with a hard electrophile creates a perfect hard-hard interaction, accelerating the O-alkylation pathway significantly over the C-alkylation one.

Troubleshooting Protocol: Maximizing O-Alkylation

  • Electrophile Choice: Switch to a "harder" electrophile. If you are using an alkyl bromide, change to an alkyl tosylate or dimethyl sulfate.

  • Solvent Selection: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) , Acetone , or Acetonitrile (CH₃CN) .[8] These solvents do not form hydrogen bonds and will not shield the oxygen atom.[3]

  • Base and Counter-ion: Use a relatively mild base like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃).[8] The cesium ion, in particular, has been shown to promote selective alkylation on the more acidic hydroxyl group in similar phenolic systems.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Lower temperatures favor the kinetically controlled product, which is often the O-alkylated isomer.

G cluster_O O-Alkylation Pathway (Kinetic Control) cluster_C C-Alkylation Pathway (Thermodynamic Control) Start This compound Anion + Electrophile (E+) O_Product O-Alkylated Product Start->O_Product Favored by Hard-Hard Interaction C_Product C-Alkylated Product Start->C_Product Favored by Soft-Soft Interaction O_Conditions Conditions: - Polar Aprotic Solvent (DMF, CH3CN) - Hard Electrophile (R-OTs, R2SO4) - Mild Base (K2CO3) - Low Temperature O_Product->O_Conditions C_Conditions Conditions: - Protic Solvent (EtOH) - Soft Electrophile (R-I, R-Br) - Strong Base (NaH, LDA) - Higher Temperature C_Product->C_Conditions

Caption: Competing O- vs. C-alkylation pathways and their controlling factors.
Q4: I am trying to synthesize a chromone, which requires C-alkylation, but my main product is the O-alkylated ether. What should I change?

A: This is a classic case of the kinetically favored O-alkylation pathway dominating over the desired, thermodynamically more stable C-alkylation pathway. To solve this, you must implement conditions that hinder the reaction at the oxygen and promote attack from the softer carbon center.

Causality: Protic solvents (like ethanol) are key here. They form a hydrogen-bonding cage around the hard phenoxide oxygen, effectively shielding it and reducing its nucleophilicity.[3] This gives the softer, less-hindered α-carbon a competitive advantage in attacking the soft electrophile. Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the more stable C-C bond.

Troubleshooting Protocol: Maximizing C-Alkylation

  • Electrophile Choice: Ensure you are using a "soft" electrophile, such as an alkyl iodide or an allyl bromide. These have better orbital overlap with the soft carbon nucleophile.[6]

  • Solvent Selection: Switch to a protic solvent like Ethanol or Methanol . The solvent's hydroxyl groups will solvate and "protect" the phenoxide oxygen, making the carbon atom the more accessible nucleophilic site.[3]

  • Base Selection: Employ a strong base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) to ensure complete and irreversible deprotonation.

  • Temperature Control: Increase the reaction temperature. Refluxing the reaction mixture often favors the formation of the thermodynamically more stable C-alkylated product.

Summary of Reaction Conditions

For quick reference, this table summarizes the key parameters for directing the regioselectivity of your reaction.

ParameterTo Favor O-Alkylation (Kinetic Product)To Favor C-Alkylation (Thermodynamic Product)Rationale
Electrophile (R-X) Hard (e.g., R-OTs, R₂SO₄, R-Cl)Soft (e.g., R-I, R-Br, allyl halides)HSAB Principle: Hard-Hard & Soft-Soft interactions are favored.[3][6]
Solvent Polar Aprotic (DMF, Acetone, CH₃CN)Protic (Ethanol, Methanol) or NonpolarAprotic solvents expose the oxygen anion. Protic solvents shield the oxygen via H-bonding, favoring carbon attack.[3][8]
Base / Counter-ion Weaker bases (K₂CO₃, CsHCO₃)Stronger, non-coordinating bases (NaH, LDA)The nature of the ion pair can influence reactivity.[8]
Temperature Lower Temperatures (0 °C to RT)Higher Temperatures (Reflux)O-alkylation is often faster (kinetic), while the C-C bond is more stable (thermodynamic).[7]

Experimental Protocols

Protocol 1: Selective O-Alkylation of this compound

This protocol is optimized for producing the 2-alkoxybenzoylacetonitrile ether.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous acetone or DMF (approx. 0.1 M concentration).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Then, add the alkylating agent (e.g., benzyl bromide or dimethyl sulfate, 1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Once the starting material is consumed, filter off the K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Validation: Confirm the structure of the 2-alkoxybenzonitrile product using ¹H-NMR, ¹³C-NMR, and IR spectroscopy. The disappearance of the phenolic -OH peak in the IR and ¹H-NMR spectra is a key indicator.[9]

Protocol 2: C-Alkylation for Cyclization Precursors

This protocol is designed to favor C-alkylation, the necessary step for subsequent intramolecular cyclization to form chromone derivatives.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane and carefully decant the hexane.

  • Solvent & Substrate Addition: Add anhydrous THF or ethanol. Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Reagent Addition: Cool the reaction back to 0 °C and add the soft electrophile (e.g., allyl iodide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and carefully quench with a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography. The resulting C-alkylated product can then be taken forward for cyclization reactions.[10]

References

  • Beilstein Journals. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. [Link]

  • Dalal Institute. Ambident Nucleophiles and Regioselectivity. [Link]

  • National Institutes of Health (NIH). (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2013).
  • Maharaja College, Ara. Ambident Nucleophiles and Regioselectivity.
  • Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Molecules, 12(8), 1796-804. [Link]

  • BenchChem.
  • ResearchGate. (2021).
  • Pharmacy Education. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
  • American Chemical Society. (1982). Ambident nucleophilic reactivity. 9. Regioselectivity in the reaction of ambident phenoxide ion and methoxide and hydroxide ions with 2,4,6-trinitroanisole. Kinetic and thermodynamic control. Journal of the American Chemical Society.
  • Reddit. (2011).
  • YouTube. (2020). Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity.
  • Royal Society of Chemistry. (2004). Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. New Journal of Chemistry.
  • Wikipedia. Regioselectivity. [Link]

  • National Institutes of Health (NIH). (2007). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines.
  • Khan Academy. Stereoselectivity and regioselectivity.
  • YouTube. (2020). Ambident nucleophile and regioselectivity.
  • ResearchGate. Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles.
  • Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects.
  • YouTube. (2018). Stereo and regioselectivity in retrosynthesis.
  • YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability.
  • ChemistryViews. (2012). C- or O-Alkylation?. [Link]

  • Royal Society of Chemistry. (2022). Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. Organic & Biomolecular Chemistry.
  • ResearchGate.
  • ResearchGate. Cyclization Reactions of Hydrazones XXV: Synthesis and Study of Reactivity of some Derivatives of[10]benzothieno[2,3-e]1,2,4-triazine.

Sources

Troubleshooting guide for Thorpe-Ziegler cyclization with 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Thorpe-Ziegler cyclization of 2-Hydroxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful synthesis of 3-cyano-4-hydroxycoumarin.

Introduction to the Reaction

The target transformation is a base-catalyzed intramolecular cyclization of this compound. This reaction is a variation of the classic Thorpe-Ziegler cyclization, which is typically used for the synthesis of cyclic ketones from dinitriles[1][2]. In this specific case, the reaction leads to the formation of a valuable heterocyclic compound, 3-cyano-4-hydroxycoumarin, a key intermediate in the synthesis of various biologically active molecules[3][4].

The reaction proceeds via deprotonation of the active methylene group (α-carbon) by a strong base to form a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbonyl carbon of the benzoyl group, leading to the formation of a cyclic intermediate that, upon acidification, yields the final product. A critical consideration for this substrate is the presence of an acidic phenolic hydroxyl group, which will also be deprotonated by the base.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the Thorpe-Ziegler cyclization of this compound?

A1: The reaction follows a base-catalyzed intramolecular condensation mechanism. The key steps are:

  • Deprotonation: A strong base abstracts a proton from the α-carbon of the acetonitrile moiety, forming a resonance-stabilized carbanion. The phenolic proton is also deprotonated.

  • Intramolecular Cyclization: The carbanion attacks the electrophilic carbonyl carbon of the benzoyl group, forming a six-membered ring.

  • Protonation: Subsequent acidification of the reaction mixture protonates the intermediate to yield the final product, 3-cyano-4-hydroxycoumarin.

Thorpe-Ziegler Cyclization Mechanism cluster_0 Reaction Pathway start This compound carbanion Resonance-Stabilized Carbanion start->carbanion + Base - HB⁺ intermediate Cyclic Intermediate carbanion->intermediate Intramolecular Nucleophilic Attack product 3-Cyano-4-hydroxycoumarin intermediate->product + H⁺ (Acidification)

Caption: Proposed mechanism for the Thorpe-Ziegler cyclization.

Q2: Which base is most suitable for this reaction?

A2: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred for Thorpe-Ziegler reactions to favor deprotonation without competing nucleophilic attack[3]. Given the presence of the acidic phenolic proton (pKa ≈ 10) and the α-protons of the ketonitrile (pKa ≈ 11-13), a base strong enough to deprotonate the α-carbon is required.

BasepKa of Conjugate AcidSuitability
Sodium Hydride (NaH)~35Excellent: Non-nucleophilic and strong enough to irreversibly deprotonate the α-carbon.
Potassium tert-butoxide (t-BuOK)~19Good: A strong, non-nucleophilic base suitable for this transformation.
Sodium Ethoxide (NaOEt)~16Moderate: May not be strong enough for efficient deprotonation, potentially leading to lower yields.

Q3: Why is my yield of 3-cyano-4-hydroxycoumarin consistently low?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The base may not be strong enough, or the reaction time may be insufficient.

  • Side Reactions: Intermolecular condensation, hydrolysis of the nitrile group, or O-acylation of the starting material can consume the reactants.

  • Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role. High temperatures can promote side reactions.

  • Purification Losses: The product may be lost during workup and purification.

Troubleshooting Guide

Problem 1: No Reaction or Incomplete Conversion

Symptoms:

  • TLC analysis shows predominantly starting material.

  • Low isolated yield of the desired product.

Possible Causes & Solutions:

CauseScientific Rationale & Recommended Action
Insufficiently Strong Base The pKa of the α-protons in β-ketonitriles is in the range of 11-13. The chosen base must be strong enough to effectively deprotonate this position. Action: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Inadequate Stoichiometry of Base Both the phenolic proton and the α-proton will be deprotonated. Therefore, at least two equivalents of the base are required. Action: Use a slight excess (2.1-2.2 equivalents) of a strong base to ensure complete deprotonation of both acidic sites.
Low Reaction Temperature While high temperatures can be detrimental, the reaction may require a certain activation energy. Action: If using a weaker base, gentle heating (e.g., 40-50 °C) might be necessary. With stronger bases like NaH, the reaction often proceeds at room temperature.
Poor Quality of Reagents The starting material may be impure, or the base may have degraded. Action: Ensure the this compound is pure. Use freshly opened or properly stored base.
Problem 2: Formation of Multiple Byproducts

Symptoms:

  • TLC plate shows multiple spots in addition to the starting material and product.

  • Difficulty in purifying the desired product.

Possible Causes & Solutions:

CauseScientific Rationale & Recommended Action
Intermolecular Condensation At higher concentrations, the carbanion can react with another molecule of the starting material instead of cyclizing. Action: Employ high-dilution conditions by adding the substrate slowly to the base solution. This favors the intramolecular pathway.
Hydrolysis of the Nitrile Group Under harsh basic conditions and in the presence of water, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can lead to unwanted byproducts[1][5][6]. Action: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
O-Acylation/Alkylation The phenoxide formed after deprotonation of the hydroxyl group can potentially undergo side reactions if electrophilic species are present. Action: Ensure all reagents and solvents are free from electrophilic impurities.
Problem 3: Difficulty with Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or a sticky solid.

  • Low recovery after recrystallization or column chromatography.

Possible Causes & Solutions:

CauseScientific Rationale & Recommended Action
Improper Workup The product is a phenolic compound and can form a salt under basic conditions. Action: After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 1-2 to precipitate the product[7].
Inappropriate Recrystallization Solvent The choice of solvent is crucial for obtaining pure crystals. Action: Recrystallization from boiling water or an ethanol/water mixture is often effective for 4-hydroxycoumarin derivatives[7].
Co-precipitation of Impurities Byproducts with similar solubility profiles can co-precipitate with the product. Action: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A solvent system of hexane/ethyl acetate is a good starting point for elution[8].

Experimental Protocols

Synthesis of this compound (Starting Material)

A reliable method for the synthesis of the starting material is crucial. One common route is the reaction of 2-hydroxybenzyl alcohol with potassium cyanide in the presence of an acid[9].

Step-by-Step Methodology:

  • Dissolve 2-hydroxybenzyl alcohol (1 eq.) and potassium cyanide (1.2 eq.) in dimethylsulfoxide (DMSO).

  • Heat the mixture to 125 °C.

  • Add glacial acetic acid (1.1 eq.) dropwise over 1 hour.

  • Stir the reaction mixture for an additional 2 hours at 125 °C.

  • After cooling, remove the DMSO under vacuum.

  • Partition the residue between water and chloroform.

  • Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate to obtain the product.

Thorpe-Ziegler Cyclization to 3-Cyano-4-hydroxycoumarin

This protocol is a recommended starting point based on general procedures for similar cyclizations.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of this compound (1 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is ~1-2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.

Experimental_Workflow cluster_synthesis Synthesis of 3-Cyano-4-hydroxycoumarin A 1. Prepare NaH suspension in anhydrous THF under N₂ B 2. Add this compound solution dropwise at 0°C A->B C 3. Stir at room temperature for 12-24h B->C D 4. Monitor by TLC C->D E 5. Quench with 1M HCl at 0°C D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify by Recrystallization/Chromatography F->G

Caption: Experimental workflow for the synthesis of 3-cyano-4-hydroxycoumarin.

Characterization Data

This compound (Starting Material):

  • IR (KBr, cm⁻¹): ~3300-3100 (broad, O-H), ~2260 (C≡N), ~1640 (C=O).

  • ¹H NMR (CDCl₃, δ ppm): ~11.5 (s, 1H, OH), 7.8-6.9 (m, 4H, Ar-H), 4.0 (s, 2H, CH₂).

3-Cyano-4-hydroxycoumarin (Product):

  • IR (KBr, cm⁻¹): ~3200-3000 (broad, O-H), ~2230 (C≡N), ~1720 (C=O, lactone).

  • ¹H NMR (DMSO-d₆, δ ppm): ~13.0 (br s, 1H, OH), 8.0-7.3 (m, 4H, Ar-H).

  • ¹³C NMR (DMSO-d₆, δ ppm): ~160 (C=O), ~155 (C-OH), aromatic carbons (135-115), ~115 (C≡N), ~90 (C-CN).

References

  • Google Patents. (n.d.). Process for the preparation of hydroxyphenylacetonitriles. (US3983160A).
  • Google Patents. (n.d.). Process for the production of 4-hydroxycoumarin. (US2781361A).
  • Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Retrieved from [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

  • NIST. (n.d.). Acetonitrile. NIST WebBook. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Reddit. (n.d.). pKa of the proton on an aldehyde. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A high-yielding preparation of β-ketonitriles. Retrieved from [Link]

  • Science and Education Publishing. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • YouTube. (2022). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. Retrieved from [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of.... Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 2-(2-hydroxyphenyl) benzotriazole monomers and studies of the surface photostabilization of the related copolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Far-infrared spectra and associated dynamics in acetonitrile-water mixtures measured with femtosecond THz pulse spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][3][10]thiazines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. Retrieved from [Link]

  • SciSpace. (n.d.). the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesizing 2-(2'-hydroxyphenyl) benzotriazole compounds. (EP0751134A1).
  • arXiv. (n.d.). Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution. Retrieved from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). A high-yielding preparation of beta-ketonitriles. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Retrieved from [Link]

  • PMC. (n.d.). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR spectral assignments of 2 '-hydroxychalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Retrieved from [Link]

  • YouTube. (n.d.). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. Retrieved from [Link]

  • Beilstein Archives. (2021). Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-o. Retrieved from [Link]

  • PubMed. (n.d.). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. Retrieved from [Link]

  • Sci-Hub. (n.d.). Base‐Promoted Intramolecular Cyclization and Hydrolysis of 2‐(2‐Formylaryloxy)acetonitriles: An Efficient Domino to Approach Benzofuran‐2‐carboxamides. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A new synthesis of 4-hydroxycoumarins. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4-hydroxycoumarins. (US2465293A).
  • Journal of the American Chemical Society. (n.d.). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. Retrieved from [Link]

  • MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Retrieved from [Link]

  • MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. Retrieved from [Link]

  • RSC Publishing. (n.d.). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on synthetic strategies to coumarins. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler cyclization a. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). An Overview on Synthetic Strategies to 3-Acylcoumarins. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

  • YouTube. (n.d.). Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 4-hydroxycoumarins. (US2683149A).
  • MDPI. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxybenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the decomposition of this valuable compound during storage. Here, we move beyond simple procedural lists to explain the causality behind our recommendations, ensuring the integrity of your experiments and the longevity of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: The decomposition of this compound is primarily influenced by four factors: temperature, light, pH (especially the presence of bases), and oxidizing agents. Due to its bifunctional nature, possessing both a phenolic hydroxyl group and a nitrile group, it is susceptible to specific degradation pathways. The phenolic group is prone to oxidation, which can be accelerated by light and the presence of metal ions. The nitrile group, in conjunction with the aromatic ring, can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than esters. More significantly, at elevated temperatures, there is a known risk of trimerization.

Q2: I've noticed a change in the color of my this compound powder, from off-white to a brownish tint. What could be the cause?

A2: A color change to brown is a common indicator of the degradation of phenolic compounds. This is often due to oxidation, which can form highly colored quinone-like structures. This process can be initiated by exposure to air (oxygen) and accelerated by light (photo-oxidation) or the presence of trace metal impurities. While slight discoloration may not significantly impact the outcome of all experiments, it is a clear sign that the compound is no longer of the highest purity and should be assessed before use in sensitive applications.

Q3: Can I store this compound in a standard laboratory freezer at -20°C?

A3: Yes, storing this compound at -20°C is a recommended practice. Low temperatures significantly slow down the rate of most chemical reactions, including decomposition pathways. However, it is crucial to ensure the container is tightly sealed to prevent the condensation of moisture inside when it is removed from the freezer. Water ingress can lead to hydrolytic decomposition over time.

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: For long-term storage or for applications requiring the highest purity, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This is because the phenolic hydroxyl group is susceptible to oxidation.[1][2][3] By displacing oxygen from the storage container, you can effectively prevent oxidative degradation. For routine short-term use, a tightly sealed container in a desiccator may be sufficient if the material is consumed relatively quickly.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Unexpected reaction byproducts or low yield in a synthesis using stored this compound.
  • Potential Cause 1: Thermal Degradation (Trimerization). One of the most critical, yet often overlooked, degradation pathways for 2-hydroxybenzonitrile is its irreversible conversion into a high-melting triazine at temperatures exceeding 100°C in the liquid phase.[4] This can occur if the compound has been inadvertently heated during storage or handling.

    • Troubleshooting Steps:

      • Review the storage history of your compound. Has it been exposed to high temperatures?

      • Analyze the purity of your starting material using HPLC or NMR. The presence of a high molecular weight, insoluble impurity could indicate trimerization.

      • If thermal degradation is suspected, it is best to discard the reagent and use a fresh, properly stored batch.

  • Potential Cause 2: Oxidative Degradation. As mentioned in the FAQs, the phenolic group is prone to oxidation, leading to the formation of impurities that can interfere with subsequent reactions.

    • Troubleshooting Steps:

      • Visually inspect the compound for any color change.

      • Use an analytical technique like HPLC-UV to assess the purity. The appearance of new peaks, especially those with different UV spectra, can indicate the presence of degradation products.

      • If oxidation is suspected, consider repurifying the material by recrystallization if possible, though using a fresh batch is preferable.

Issue 2: Inconsistent results between different batches of this compound.
  • Potential Cause: Hydrolytic Degradation. Although generally stable, the nitrile group can undergo hydrolysis to the corresponding carboxylic acid (salicylic acid) or amide under certain conditions, particularly if exposed to moisture in the presence of acidic or basic contaminants.[5]

    • Troubleshooting Steps:

      • Ensure that the compound has been stored in a desiccated environment and that the container is always tightly sealed.

      • When weighing out the compound, do so in a low-humidity environment and minimize its exposure to the atmosphere.

      • Analyze a sample of the problematic batch by HPLC and compare it to a reference standard or a fresh batch. Look for the appearance of more polar impurities.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for this compound

This protocol is designed to maximize the shelf-life and maintain the purity of your compound.

  • Container: Use an amber glass bottle with a tight-fitting, chemically resistant cap. The amber glass will protect the compound from light.

  • Atmosphere: For long-term storage, flush the container with an inert gas (argon or nitrogen) before sealing. This will displace any oxygen and prevent oxidation.

  • Temperature: Store the sealed container at a low temperature, ideally at -20°C.[6]

  • Environment: Place the container inside a desiccator to protect it from ambient moisture, even when cold.

  • Labeling: Clearly label the container with the date of receipt and the date it was first opened. This helps to track the age and potential exposure of the compound.

Protocol 2: Purity Assessment of Stored this compound by HPLC

This method provides a reliable way to quantify the purity of your compound and detect any degradation products.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is recommended.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. The exact gradient will depend on the specific column and system.

  • Detection: Monitor the elution at a wavelength where this compound has a strong absorbance, typically around 220-240 nm.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound (e.g., 1 mg).

    • Dissolve it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume of the sample solution.

    • Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak.

    • The presence of additional peaks indicates the presence of impurities or degradation products.

Visualizing Degradation and Prevention

To better understand the factors at play, the following diagrams illustrate the potential degradation pathways and the recommended workflow for proper storage.

HBA This compound (Pure) Degraded_HBA Degraded Product(s) (e.g., Triazine, Oxidized Species) HBA->Degraded_HBA Trimerization HBA->Degraded_HBA Oxidation HBA->Degraded_HBA Hydrolysis Temp High Temperature (>100°C) Light UV Light Oxygen Oxygen (Air) Base Strong Bases

Caption: Potential degradation pathways for this compound.

Start Receive Compound Container Transfer to Amber Glass Vial Start->Container Inert Flush with Inert Gas (Ar or N2) Container->Inert Seal Tightly Seal Container Inert->Seal Store Store at -20°C in a Desiccator Seal->Store End Stable Long-Term Storage Store->End

Caption: Recommended workflow for the storage of this compound.

Summary of Storage Conditions and Incompatibilities

ParameterRecommendationRationale
Temperature -20°C or lowerSlows down the rate of all potential degradation reactions.
Light Store in an amber vial or in the darkPrevents photo-oxidation of the phenolic group.
Atmosphere Inert gas (Argon or Nitrogen)Excludes oxygen to prevent oxidative degradation.
Moisture Store in a desiccator with a tightly sealed capPrevents hydrolysis of the nitrile group.
Incompatible Materials Strong oxidizing agents, strong basesThese can directly react with and degrade the compound.[1][2][3]

By adhering to these guidelines, you can ensure the long-term stability and purity of your this compound, leading to more reliable and reproducible experimental outcomes. For any further questions or concerns, please do not hesitate to contact our technical support team.

References

  • Stability testing of the plastics additives 2,4-dihydroxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone, 2-hydroxy-4-n-octyloxybenzophenone, 2-ethoxy-2-ethyloxanilide (tinuvin 312) and 2,2'-methylenebis(4-methyl-t-tert-butyl phenol) in aqueous and fatty food simulants. PubMed. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link]

  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. SciSpace. Available at: [Link]

  • High-efficiency synthesis method of 2-cyanophenol. Eureka | Patsnap. Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • Thermal Decomposition of 2-Cyclopentenone. PMC - NIH. Available at: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • US5637750A - Method for the preparation of 2 hydroxybenzonitrile. Google Patents.
  • Process for the preparation of 2-hydroxybenzonitrile. Justia Patents. Available at: [Link]

  • Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. RSC Publishing. Available at: [Link]

  • Synthesis of 2-cyanophenol. PrepChem.com. Available at: [Link]

  • Mechanism of Thermal Decomposition of Hydroxyacetone: A Flash Pyrolysis Vacuum Ultraviolet Photoionization Time-of-Flight Mass S. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed. Available at: [Link]

  • Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. PubMed. Available at: [Link]

  • Degradation of acetonitrile residues using oxidation processes. SciELO. Available at: [Link]

  • Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic. DSpace. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. PubMed. Available at: [Link]

  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. MDPI. Available at: [Link]

  • 2-Cyanophenol. ChemBK. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxybenzoylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydroxybenzoylacetonitrile and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up their synthesis from benchtop to pilot or manufacturing scales. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and field-tested experience.

Our approach emphasizes not just the "how" but the "why" behind each step, ensuring a robust and reproducible synthesis. Every recommendation is backed by authoritative sources to uphold the highest standards of scientific integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered during the synthesis of this compound derivatives.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the Claisen condensation of a suitably substituted 2-hydroxybenzoate ester with acetonitrile.[1] This reaction is favored for its relatively high yields and the availability of starting materials. The general scheme involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester.

Q2: My Claisen condensation reaction is failing or giving very low yields. What are the likely causes?

A2: Low yields in Claisen condensations are often attributed to several factors. The reaction is notoriously sensitive to reaction conditions.[2] Common issues include:

  • Insufficiently strong base: A base that cannot completely deprotonate the resulting β-keto nitrile product will lead to a reversible reaction and low yields.[3][4]

  • Presence of water: Moisture can quench the strong base and hydrolyze the ester starting material.

  • Suboptimal temperature: The temperature needs to be carefully controlled to favor the condensation reaction over potential side reactions.

  • Steric hindrance: Bulky substituents on the benzoate ester can impede the approach of the acetonitrile carbanion.[2]

Q3: What are the primary side reactions to be aware of when synthesizing this compound derivatives?

A3: The main side reactions include:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis, particularly during aqueous workup under acidic or basic conditions, leading to the formation of a β-keto amide or β-keto acid.[5]

  • Self-condensation of acetonitrile: Under strongly basic conditions, acetonitrile can undergo self-condensation.

  • Transesterification: If an alkoxide base is used that does not match the alcohol portion of the ester, transesterification can occur, leading to a mixture of products.[3]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, it is crucial to maintain anhydrous reaction conditions and carefully select your base. Using a non-nucleophilic, strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can prevent transesterification.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude moisture.

Q5: What are the safety considerations when working with cyanide-containing compounds on a larger scale?

A5: Working with cyanide compounds requires strict safety protocols.[7][8] Always handle sodium cyanide or other cyanide sources in a well-ventilated fume hood.[7][9] Be aware that acidification of cyanide salts will release highly toxic hydrogen cyanide gas.[7][9] Ensure that an emergency plan is in place and that all personnel are trained on the specific hazards and emergency procedures.[8] Never work alone when handling cyanides.[7][9]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the scale-up of your synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base is not strong enough to deprotonate acetonitrile or the resulting β-keto nitrile.[3][4] 2. Wet Reagents/Solvents: Presence of water is quenching the base. 3. Incorrect Reaction Temperature: Temperature is too low for the reaction to proceed at a reasonable rate.1. Switch to a stronger base like Sodium Hydride (NaH) or freshly prepared Sodium Ethoxide. For more sensitive substrates, consider Lithium Diisopropylamide (LDA).[6] 2. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened reagents. 3. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Formation of a Major Impurity 1. Transesterification: The alkoxide base used does not match the ester.[3] 2. Hydrolysis of Nitrile: Exposure to acidic or basic aqueous conditions during workup.[5] 3. Self-Condensation of Acetonitrile: Reaction temperature is too high or reaction time is too long.1. Use an alkoxide base that corresponds to the alcohol of the ester (e.g., sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like NaH. 2. Perform the aqueous workup at a low temperature and neutralize the reaction mixture carefully. 3. Optimize the reaction temperature and time by running small-scale experiments and monitoring the reaction progress.
Difficulty in Product Isolation/Purification 1. Product is Water Soluble: The hydroxyl and nitrile groups can increase water solubility. 2. Emulsion Formation During Extraction: The phenolic nature of the product can lead to emulsion formation. 3. Product is an Oil: The product may not crystallize easily.1. Saturate the aqueous layer with brine to decrease the solubility of the product before extraction. 2. Add a small amount of a neutral salt like sodium chloride to the aqueous layer to break the emulsion. 3. Attempt purification by column chromatography on silica gel. If the product is still an oil, consider converting it to a solid derivative for easier handling and purification.
Inconsistent Yields Upon Scale-Up 1. Inefficient Heat Transfer: The larger reaction volume may not be heating or cooling evenly. 2. Poor Mixing: Inadequate stirring can lead to localized "hot spots" or areas of high concentration. 3. Addition Rate of Reagents: The rate of addition of the base or acetonitrile may be too fast.1. Use a jacketed reactor with a temperature control unit for better heat management. 2. Employ a mechanical stirrer with an appropriately sized impeller to ensure efficient mixing. 3. Add the reagents slowly and sub-surface to maintain a consistent reaction temperature and concentration.

III. Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound

This protocol is a starting point for optimization and scale-up.

Materials:

  • Methyl 2-hydroxybenzoate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen, add sodium hydride (1.2 equivalents) to a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Acetonitrile Addition: Slowly add anhydrous acetonitrile (1.5 equivalents) to the slurry via the dropping funnel over 30 minutes at 0 °C.

  • Ester Addition: After the addition of acetonitrile is complete, add a solution of methyl 2-hydroxybenzoate (1 equivalent) in anhydrous THF dropwise over 1 hour at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench with 1 M HCl until the pH is approximately 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Large-Scale Synthesis of this compound (Conceptual)

This protocol outlines key considerations for scaling up the synthesis.

Key Considerations for Scale-Up:

  • Reactor: A jacketed glass reactor with overhead stirring and a temperature control unit is recommended.

  • Reagent Addition: Utilize a syringe pump or a dropping funnel with precise control for the addition of acetonitrile and the ester solution.

  • Temperature Control: Maintain strict temperature control throughout the reaction, especially during the exothermic addition of reagents.

  • Workup: For larger volumes, a liquid-liquid extractor can be more efficient than manual extractions.

  • Safety: All operations involving sodium hydride and cyanides must be conducted in a designated area with appropriate engineering controls and personal protective equipment.[7][9][10]

IV. Visualizations

Reaction Mechanism: Claisen Condensation

Claisen_Condensation acetonitrile Acetonitrile (CH3CN) carbanion Acetonitrile Carbanion (-CH2CN) acetonitrile->carbanion Deprotonation base Strong Base (e.g., NaH) base->carbanion tetrahedral_intermediate Tetrahedral Intermediate carbanion->tetrahedral_intermediate Nucleophilic Attack ester 2-Hydroxybenzoate Ester ester->tetrahedral_intermediate product_alkoxide Product Alkoxide tetrahedral_intermediate->product_alkoxide Collapse & Elimination alkoxide_leaving_group Alkoxide Leaving Group tetrahedral_intermediate->alkoxide_leaving_group product This compound product_alkoxide->product Protonation acid_workup Acidic Workup (H3O+) acid_workup->product

Caption: The Claisen condensation mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Reaction Failure check_base Is the base strong enough? start->check_base check_conditions Are reaction conditions strictly anhydrous? check_base->check_conditions Yes solution_base Use a stronger base (NaH, LDA) check_base->solution_base No check_temp Is the temperature optimized? check_conditions->check_temp Yes solution_conditions Dry all reagents and solvents check_conditions->solution_conditions No check_sterics Is steric hindrance a factor? check_temp->check_sterics Yes solution_temp Screen a range of temperatures check_temp->solution_temp No solution_sterics Consider a less hindered starting material check_sterics->solution_sterics Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

V. References

  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17.

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • LSU Health Shreveport. (2018, June 20). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems [Video]. YouTube. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. Retrieved from

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(15), 8686-8692. [Link]

  • Fadda, A. A., et al. (2018). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 65(1), 101-110.

  • Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

  • Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 2-Hydroxybenzoylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Hydroxybenzoylacetonitrile and related compounds. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format. We diagnose the problem, explore the underlying causes, and provide actionable protocols for resolution.

Question 1: My reaction yield is consistently low or the reaction fails to proceed. What are the likely causes and how can I fix it?

Low yield is a frequent challenge stemming from multiple potential factors, from catalyst inefficiency to suboptimal reaction conditions. A systematic approach is key to diagnosing the root cause.

Causality Analysis: The overall yield of your reaction is a function of catalyst activity, catalyst stability, and the purity of your reaction components. An inactive or deactivated catalyst, the presence of inhibitors (like water or impurities), or incorrect stoichiometry will halt the reaction.[1]

Troubleshooting Workflow:

G cluster_purity Impurity Issue cluster_conditions Setup Issue cluster_catalyst Catalyst Issue start Low or No Yield Observed check_purity Step 1: Verify Purity of Reagents & Solvents - Are starting materials pure? - Are solvents anhydrous? start->check_purity check_conditions Step 2: Confirm Reaction Conditions - Correct temperature? - Inert atmosphere maintained? - Efficient stirring? check_purity->check_conditions If purity is confirmed check_catalyst Step 3: Evaluate Catalyst - Is the catalyst active? - Correct catalyst loading? - Potential for deactivation? check_conditions->check_catalyst If conditions are correct optimize Step 4: Systematic Optimization - Screen alternative catalysts - Adjust temperature/concentration check_catalyst->optimize If catalyst is suspect success Problem Resolved optimize->success purity_note Impurities can poison catalysts. Water can cause side reactions. conditions_note Incorrect temp affects kinetics. Poor mixing limits mass transfer. catalyst_note Strong nitrile coordination can deactivate metal catalysts.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocols:

  • Verify Reagent and Solvent Purity:

    • Action: Purify starting materials (e.g., via recrystallization or column chromatography). Ensure solvents are strictly anhydrous, as water can lead to the hydrolysis of the nitrile group into a carboxylic acid.[2]

    • Protocol: Distill solvents over an appropriate drying agent (e.g., CaH₂ for non-protic solvents). Store reagents and solvents under an inert atmosphere (Nitrogen or Argon).

  • Confirm Reaction Conditions:

    • Action: Ensure the internal reaction temperature is correct and maintained consistently.[1] Inefficient stirring can create localized concentration gradients, hindering the reaction.

    • Protocol: Use a calibrated thermometer placed directly in the reaction mixture. Employ a suitable stir bar or overhead stirrer to ensure the mixture is homogeneous.

  • Evaluate the Catalyst:

    • Action: The catalyst may be inherently inactive for your specific substrate or may be deactivating under the reaction conditions. The strong coordination of nitrile groups to transition metals is a known cause of catalyst deactivation.[3]

    • Protocol (Catalyst Screening):

      • Set up several small-scale parallel reactions.

      • In each reaction, use a different class of catalyst (see table below). For example, test a base catalyst (e.g., Na₂CO₃, K-tBuO)[4][5] and a transition metal catalyst (e.g., a Ni or Pd complex).[4][6]

      • Monitor each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals.

      • Compare the rate of product formation to identify the most promising catalyst system.

Question 2: My reaction produces significant side products, primarily the corresponding carboxylic acid. How can I improve selectivity?

The formation of 2-hydroxybenzoylcarboxylic acid is a classic example of nitrile hydrolysis. This side reaction is often catalyzed by acidic or basic conditions, especially in the presence of water.

Causality Analysis: The cyano group (-C≡N) is susceptible to nucleophilic attack by water, a reaction that is accelerated by both acid and base catalysts.[2] Your goal is to create an environment where the desired reaction is kinetically favored over the undesired hydrolysis.

Mitigation Strategies:

  • Rigorous Exclusion of Water: This is the most critical factor. Use freshly dried solvents and glassware. If a reagent is a hydrate, consider if an anhydrous version is available or if it can be dried without decomposition.

  • Choice of Base/Acid: If using a base catalyst, a non-nucleophilic, sterically hindered base may be preferable to a nucleophilic one like hydroxide. If the reaction requires acid catalysis, using a Lewis acid instead of a Brønsted acid might reduce the availability of protons to activate water.

  • Temperature Control: Hydrolysis may have a different activation energy than your desired reaction. Running the reaction at a lower temperature could potentially slow the rate of hydrolysis more significantly than the rate of product formation.

Question 3: The reaction starts well but then stops before completion. What is causing this catalyst deactivation?

Catalyst deactivation occurs when the active sites of the catalyst are blocked or destroyed, preventing further reaction.

Causality Analysis: Several mechanisms can lead to deactivation:

  • Strong Product/Substrate Binding: Nitriles and other nitrogen-containing heterocycles can act as strong ligands, binding irreversibly to the active site of a transition metal catalyst and effectively poisoning it.[3]

  • Impurity Poisoning: Trace impurities in your starting materials or solvent (e.g., sulfur compounds) can act as potent catalyst poisons.

  • Thermal Degradation: High reaction temperatures can cause the catalyst complex or its supporting ligands to decompose.[7]

Troubleshooting Protocol:

  • Reagent Purification: As a first step, rigorously purify all reagents and solvents to eliminate potential poisons.[1]

  • Modify Catalyst Loading: Sometimes, simply increasing the catalyst loading can compensate for partial deactivation. However, this is not an ideal solution.

  • Change the Ligand Environment (for Metal Catalysts): The electronic and steric properties of the ligands attached to a metal center dictate its susceptibility to poisoning. Experiment with different ligands. For instance, more sterically bulky ligands can sometimes prevent the strong binding of inhibiting species.

  • Consider a Heterogeneous Catalyst: A solid-supported catalyst can sometimes offer greater stability and resistance to deactivation compared to its homogeneous counterpart.[6] They also offer the advantage of easier removal from the reaction mixture.

Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts for reactions involving this compound?

Catalyst selection depends heavily on the specific transformation (e.g., synthesis, further reaction). Generally, two main classes are employed:

Catalyst ClassExamplesTypical Use Case & MechanismAdvantagesDisadvantages
Base Catalysts Na₂CO₃, K₂CO₃, Potassium t-butoxide (t-BuOK)[4][5]Deprotonation of acidic protons to generate nucleophiles (e.g., enolates).[8][9]Cost-effective, readily available, simple to use.Can promote side reactions like hydrolysis[2], lower selectivity.
Transition Metal Catalysts Nickel (e.g., NiCl₂)[4], Palladium (e.g., Pd(OAc)₂)[6], Ruthenium (e.g., RuCl₃)[10][11]Facilitate bond formation via mechanisms like oxidative addition and reductive elimination.High activity and selectivity, broad substrate scope.Higher cost, sensitivity to air/moisture, potential for catalyst poisoning.[3]
Enzymatic Catalysts Lipases, NitrilasesHighly selective transformations, often used for chiral synthesis.[12]Exceptional selectivity (enantio-, regio-), mild conditions.Limited substrate scope, can be expensive, sensitive to conditions.
Q2: Can you illustrate a simplified catalytic cycle for this type of reaction?

While the exact mechanism is substrate and catalyst-dependent, a general cycle for a transition metal-catalyzed cyanation of an aryl halide (a common route to related structures) provides a useful conceptual model.

Catalytic_Cycle cluster_steps Catalytic Cycle center M(0) Catalyst OA Oxidative Addition (Ar-X) center->OA + Ar-X LE Ligand Exchange (CN⁻ Source) OA->LE [Ar-M(II)-X] RE Reductive Elimination LE->RE [Ar-M(II)-CN] RE->center - Ar-CN Product Product (Ar-CN) Formed RE->Product

Caption: A simplified catalytic cycle for a transition metal-catalyzed cyanation.

Mechanism Explained:

  • Oxidative Addition: The active metal catalyst (in a low oxidation state, e.g., M(0)) inserts into the aryl-halide (Ar-X) bond, forming a new complex where the metal is in a higher oxidation state (e.g., M(II)).

  • Ligand Exchange: The halide (X) on the metal complex is replaced by a cyanide group (CN⁻) from a cyanide source.

  • Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the metal center, forming the final product (Ar-CN). This step regenerates the active M(0) catalyst, allowing it to re-enter the cycle.[13]

Q3: What are the most critical safety precautions when running these reactions?
  • Inert Atmosphere: Many transition metal catalysts are sensitive to oxygen and moisture. Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques like Schlenk lines or glove boxes.[1]

  • Reagent Handling: Be aware of the specific hazards of all reagents. Some bases are corrosive, and some metal catalysts are pyrophoric or toxic. Always consult the Safety Data Sheet (SDS) for each chemical.

  • Cyanide Sources: If your specific synthesis involves a cyanide salt (e.g., KCN, NaCN) or HCN, extreme caution is mandatory. These are highly toxic. Work in a well-ventilated fume hood and have an appropriate quench and emergency plan in place.

References
  • Efficient continuous synthesis of 2-hydroxycarbazole and 4-hydroxycarbazole in a millimeter scale photoreactor. Reaction Chemistry & Engineering.
  • CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.
  • A Review of Scalable Hexagonal Boron Nitride (h-BN)
  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Structure–reactivity relationships and the mechanism of general base catalysis in the hydrolysis of a hydroxy-amide. Journal of the Chemical Society, Perkin Transactions 2.
  • Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters.
  • Catalytic Activation of Nitriles Towards Nucleophilic Addition. Nottingham ePrints.
  • Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetriz
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Recent advances and prospects in the palladium-catalyzed cyan
  • Determination of the concentration of a highly reactive intermediate of saccharides utilizing the reaction kinetics of the blue bottle reaction.
  • Mechanistic study on –C–O– and –C–C– hydrogenolysis over Cu catalysts: identification of reaction pathways and key intermediates.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • A Novel and Efficient Macrolactonization of ω-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale.
  • How To Identify The Intermediate & Catalyst In a Reaction Mechanism - Kinetics Chemistry. YouTube.
  • Recent advances and perspectives in ruthenium-catalyzed cyan
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Typical Reaction Mechanisms in Catalysis // Reactor Engineering. YouTube.
  • Articles in Press. Global Journal of Environmental Science and Management.
  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing 2-Hydroxybenzoylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 2-Hydroxybenzoylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in determining reaction success. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs): The "Why" Behind Solvent Choices

This section addresses fundamental questions regarding the influence of solvents on the reaction kinetics of this compound, primarily focusing on its common application as a precursor for chromone synthesis through intramolecular cyclization.

Q1: What is the primary reaction of this compound, and why is solvent choice so critical?

This compound is a valuable precursor, most notably for the synthesis of 2-aminochromones and related heterocyclic scaffolds which are significant in medicinal chemistry.[1] The key transformation is an intramolecular cyclization, where the hydroxyl group attacks the nitrile group, often catalyzed by a base.

The choice of solvent is paramount because it dictates the solubility of reactants, the stability of intermediates and transition states, and the overall reaction rate and yield. An inappropriate solvent can stall the reaction, promote unwanted side reactions, or even lead to the decomposition of the starting material.[2] The solvent environment directly influences the energy landscape of the reaction pathway.

Q2: How does solvent polarity affect the rate of the cyclization reaction?

Solvent polarity plays a crucial role in stabilizing charged species that may form during the reaction. The intramolecular cyclization of this compound, especially under basic conditions, proceeds through intermediates and transition states that have a different charge distribution than the ground-state reactants.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form strong hydrogen bonds. While they can dissolve polar reactants, they may excessively solvate the anionic intermediate (the phenoxide formed after deprotonation), making it less nucleophilic and thus slowing down the crucial ring-closing step.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and can solvate cations, but they do not form strong hydrogen bonds with anions. This leaves the phenoxide intermediate "naked" and more reactive, generally leading to a significant acceleration of the reaction rate.[3]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Reactants may have poor solubility in these solvents. Furthermore, non-polar solvents are less effective at stabilizing the charged transition state of the cyclization, often resulting in very slow reaction rates.[4]

A computational study on the similar cyclization of 2'-hydroxychalcones to flavanones demonstrated that polar solvents like ethanol and methanol have a significant stabilizing effect on charged intermediates and transition states compared to non-polar solvents like toluene or the gas phase.[4] This stabilization of the transition state directly translates to a lower activation energy and a faster reaction.

Q3: My protocol calls for a specific base. How does the solvent choice interact with the choice of base?

The effectiveness of a base is intrinsically linked to the solvent system. For the deprotonation of the phenolic hydroxyl group on this compound, a crucial first step, the base must be strong enough and soluble in the reaction medium.

For instance, a strong base like sodium hydride (NaH) requires an anhydrous aprotic solvent (like THF or DMF) as it reacts violently with protic solvents.[3] Weaker bases, such as potassium carbonate (K₂CO₃), are often used in polar aprotic solvents like DMF or acetonitrile, where they have sufficient solubility and basicity to facilitate the reaction. The solvent's ability to solvate the accompanying cation of the base can also influence the overall reactivity.

Troubleshooting Guide: From Low Yields to Optimized Protocols

This section provides actionable solutions to common problems encountered during the synthesis of derivatives from this compound.

Issue 1: My reaction yield is low or non-existent.

A low yield is one of the most common experimental hurdles. Before altering core reagents, a systematic evaluation of the solvent system is crucial.[5]

  • Possible Cause 1: Reactant or Product Instability. this compound or the desired product may be unstable in the chosen solvent, especially at elevated temperatures. For example, high temperatures can sometimes lead to irreversible self-condensation or decomposition.[6]

    • Solution: Run small-scale control experiments by dissolving your starting material and product separately in the chosen solvent at the reaction temperature for the intended duration. Monitor for degradation using an appropriate analytical method like Thin Layer Chromatography (TLC) or LC-MS. If degradation is observed, select a more inert solvent or reduce the reaction temperature.

  • Possible Cause 2: Poor Solubility. The reactants, particularly the base, may not be sufficiently soluble in the solvent to participate effectively in the reaction.

    • Solution: Visually inspect the reaction mixture. If key reagents remain undissolved, consider switching to a solvent with a more appropriate polarity. For example, if using K₂CO₃ in toluene results in a stalled reaction, switching to a polar aprotic solvent like acetonitrile could dramatically improve the outcome by increasing the concentration of the dissolved base.[3]

  • Possible Cause 3: Ineffective Solvent for the Mechanism. The solvent may be actively hindering the reaction mechanism. As discussed in the FAQ, protic solvents can over-stabilize the phenoxide intermediate, reducing its nucleophilicity and thus preventing the cyclization from occurring efficiently.

    • Solution: If using a protic solvent like ethanol, consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reactivity of the intermediate.[3]

Issue 2: The reaction rate is extremely slow.

A slow reaction is often a sign that the activation energy for the rate-determining step is unnecessarily high in the chosen solvent environment.

  • Possible Cause: Poor Transition State Stabilization. The solvent is not effectively stabilizing the transition state of the cyclization. The transition state for the intramolecular nucleophilic attack is likely more polar than the reactants. According to reaction kinetics principles, solvents that stabilize the transition state more than the reactants will accelerate the reaction.[7]

    • Solution: Increase the polarity of the solvent. A switch from a non-polar solvent like toluene to a polar aprotic solvent like acetonitrile or DMF can dramatically increase the reaction rate by lowering the activation energy barrier.[7][8]

The following table provides a guide to solvent selection based on their physical properties.

SolventDielectric Constant (ε) at 20°CTypeExpected Effect on Cyclization Rate
Hexane1.88Non-PolarVery Slow
Toluene2.38Non-PolarVery Slow
Tetrahydrofuran (THF)7.52Polar AproticModerate
Acetone20.7Polar AproticFast
Acetonitrile (MeCN)37.5Polar AproticVery Fast
Dimethylformamide (DMF)38.3Polar AproticVery Fast
Dimethyl Sulfoxide (DMSO)46.7Polar AproticVery Fast
Ethanol24.55Polar ProticModerate to Slow (due to H-bonding)
Methanol32.7Polar ProticModerate to Slow (due to H-bonding)

Issue 3: I am observing significant byproduct formation.

The formation of impurities often indicates that the solvent is promoting an alternative, undesired reaction pathway.

  • Possible Cause: Presence of Water or Other Protic Impurities. Trace amounts of water in the solvent can hydrolyze the nitrile group or interfere with strong bases.[2][6]

    • Solution: Ensure your solvent is anhydrous. Use freshly dried solvents, especially for moisture-sensitive reactions employing strong bases like NaH.[3][5]

  • Possible Cause: Solvent Participation. In rare cases, the solvent itself might react under the experimental conditions. For example, at high temperatures and with strong bases, solvents like DMF can decompose.

    • Solution: Consult solvent stability charts and ensure the chosen solvent is inert under your specific reaction conditions (temperature, base, etc.). If in doubt, switch to a more robust solvent like DMSO or sulfolane for high-temperature applications.

Experimental Protocols & Workflows

Protocol 1: Solvent Screening for Optimal Reaction Conditions

This protocol provides a systematic approach to identifying the best solvent for the base-catalyzed cyclization of this compound.

Objective: To determine the optimal solvent for maximizing product yield and minimizing reaction time.

Methodology:

  • Preparation: In parallel, set up four identical reaction vials, each with a magnetic stir bar.

  • Reagent Addition: To each vial, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 1.5 eq).

  • Solvent Addition: To each vial, add one of the selected solvents (e.g., Toluene, THF, Acetonitrile, DMF) to achieve the same concentration (e.g., 0.1 M).

  • Reaction: Place all vials in a heating block set to the desired temperature (e.g., 80 °C) and begin stirring.

  • Monitoring: After set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture. Quench the aliquot with a drop of dilute acid and spot it on a TLC plate.

  • Analysis: Develop the TLC plate and visualize the spots. Compare the consumption of the starting material and the formation of the product across the different solvents. The solvent that shows the fastest conversion to the desired product with the fewest side products is the optimal choice.

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues of low product yield.

TroubleshootingWorkflow Start Low Product Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Control_Exp Run Control Experiments: 1. SM in Solvent @ Temp 2. Product in Solvent @ Temp Check_Purity->Control_Exp If pure Degradation Degradation Observed? Control_Exp->Degradation Change_Solvent_Temp Select More Inert Solvent or Lower Temperature Degradation->Change_Solvent_Temp Yes Check_Solubility Check Reagent Solubility (Visual Inspection) Degradation->Check_Solubility No Optimized Reaction Optimized Change_Solvent_Temp->Optimized Insoluble Reagents Insoluble? Check_Solubility->Insoluble Change_Polarity Switch to Solvent with Higher Polarity (e.g., Toluene -> MeCN) Insoluble->Change_Polarity Yes Check_Mechanism Review Reaction Mechanism: Is Solvent Type Appropriate? (e.g., Protic vs. Aprotic) Insoluble->Check_Mechanism No Change_Polarity->Optimized Inappropriate Inappropriate Type? Check_Mechanism->Inappropriate Switch_Type Switch Solvent Type (e.g., EtOH -> DMF) Inappropriate->Switch_Type Yes Inappropriate->Optimized No Switch_Type->Optimized End Problem Solved Optimized->End

Caption: A step-by-step workflow for troubleshooting low yields.

Simplified Reaction Mechanism: Role of Solvent

This diagram illustrates the key cyclization step and highlights where the solvent exerts its influence.

Caption: Solvent stabilization of the rate-determining transition state. (Note: Images are placeholders for chemical structures).

References

  • Singhal, M. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. Retrieved from [Link]

  • Hartati, S., et al. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. ResearchGate. Retrieved from [Link]

  • Lai, W., et al. (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate. ResearchGate. Retrieved from [Link]

  • Barra, C. (2016). Synthesis and biological evaluation of new 2-benzylchromones. SciSpace. Retrieved from [Link]

  • Schmid, M. G., et al. (2001). Medium effect (transfer activity coefficient) of methanol and acetonitrile on beta-cyclodextrin/benzoate complexation in capillary zone electrophoresis. PubMed. Retrieved from [Link]

  • Lai, W., et al. (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and.... PubMed. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Retrieved from [Link]

  • Xu, Y., et al. (2014). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. PMC. Retrieved from [Link]

  • Delgado, D. R., et al. (2020). 5-Nitrosalicylaldehyde in aqueous co-solvent mixtures of methanol, ethanol, isopropanol and acetonitrile: Solubility determination, solvent effect and preferential solvation analysis. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • Bioman Explains. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Retrieved from [Link]

  • Singh, R. K., et al. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. RJPN. Retrieved from [Link]

  • MDPI. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Retrieved from [Link]

  • Laursen, B. W., et al. (2018). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

  • Goldsmith, C. F., et al. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Retrieved from [Link]

  • Andersson, L., et al. (2002). Stability and Stabilization of Hydroxynitrile Lyase in Organic Solvents. ResearchGate. Retrieved from [Link]

  • Ma, S. (Ed.). (2005). Handbook of Cyclization Reactions. Wiley-VCH. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-Hydroxybenzoylacetonitrile, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, compare and contrast viable analytical approaches, and present the supporting data required for robust method validation in accordance with stringent regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable, scientifically-grounded framework for purity assessment.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is a versatile building block in organic synthesis, notably in the preparation of various heterocyclic compounds with potential therapeutic applications. The purity of such an intermediate is paramount; trace impurities can carry through the synthetic pathway, potentially leading to the formation of undesired side products, reduced yield, and, most critically, the introduction of potentially toxic components into the final active pharmaceutical ingredient (API).

Therefore, a validated, stability-indicating analytical method is not merely a quality control checkpoint but a fundamental component of process understanding and regulatory compliance. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as the gold standard for this purpose due to its high resolving power, sensitivity, and adaptability.[1][2] This guide will compare two robust reversed-phase HPLC (RP-HPLC) methods for the purity validation of this compound, providing the foundational data and rationale for their implementation.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method is built upon a sound understanding of the analyte's physicochemical properties. This compound is a phenolic compound, possessing both polar (hydroxyl) and non-polar (benzene ring) characteristics, as well as a nitrile group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[3]

Key properties influencing method development include:

  • UV Absorbance: The conjugated system of the benzene ring and the benzoyl group results in strong UV absorbance. Phenolic compounds typically exhibit maximum absorbance (λmax) in the range of 250-290 nm.[4] For this compound, a primary detection wavelength of 254 nm is a logical starting point, offering a good balance of sensitivity for the main component and potential impurities.

  • Polarity and Solubility: The presence of the hydroxyl group increases its polarity compared to unsubstituted benzoylacetonitrile. This suggests that a mobile phase with a moderate organic modifier concentration will be required for adequate retention on a C18 column.

  • Acidity (pKa): The phenolic hydroxyl group is weakly acidic. Controlling the pH of the mobile phase can influence the ionization state of the molecule, thereby affecting its retention time and peak shape. For reproducible results, it is advisable to use a buffered mobile phase or to acidify it to suppress the ionization of the hydroxyl group.

Comparative HPLC Methodologies

We present two distinct yet effective RP-HPLC methods for the purity analysis of this compound: an isocratic method optimized for routine quality control and a gradient method designed for comprehensive impurity profiling and stability studies.

Method A: Isocratic RP-HPLC for Routine Purity Assessment

This method is designed for efficiency and robustness, making it ideal for high-throughput screening and routine quality control where the primary goal is to quantify the main peak and known impurities.

Rationale for Method Design:

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for aromatic compounds.[3]

  • Mobile Phase: An isocratic mixture of acetonitrile and water is a common and effective mobile phase for moderately polar compounds. The addition of a small amount of phosphoric acid ensures a low pH, suppressing the ionization of the phenolic hydroxyl group and leading to sharper, more symmetrical peaks.

  • Detection: As previously discussed, 254 nm is a suitable wavelength for detecting the main analyte and many potential aromatic impurities.

Method B: Gradient RP-HPLC for Enhanced Impurity Profiling

This method employs a gradient elution, which is superior for separating compounds with a wider range of polarities. This makes it the preferred choice for stability studies, forced degradation studies, and the analysis of samples where unknown impurities may be present.[5]

Rationale for Method Design:

  • Stationary Phase: A C18 column is also suitable here, providing a versatile platform for separating a diverse range of potential impurities.

  • Mobile Phase: A gradient elution starting with a higher aqueous content allows for the retention and separation of highly polar impurities, while the increasing concentration of acetonitrile ensures the timely elution of more non-polar impurities. A phosphate buffer at pH 2.5 provides consistent pH control throughout the gradient, which is critical for reproducible retention times.[3]

  • Detection: A photodiode array (PDA) detector is recommended for this method. A PDA detector can acquire spectra across a range of wavelengths simultaneously, which is invaluable for peak purity analysis and for identifying the optimal detection wavelength for each impurity.

Method Validation: A Framework for Trustworthiness

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6] The validation parameters outlined below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

Experimental Validation Protocol

The following is a step-by-step workflow for validating the proposed HPLC methods.

Method_Validation_Workflow cluster_Preparation Preparation cluster_Validation_Parameters Validation Parameters cluster_Analysis Analysis & Reporting Prep Prepare Standard and Sample Solutions SystemSuitability System Suitability Testing (SST) Prep->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis Report Validation Report DataAnalysis->Report

Caption: Workflow for HPLC Method Validation.

Comparative Validation Data

The following tables summarize the expected performance data for the two proposed methods.

Table 1: System Suitability Parameters

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 6000> 2000
% RSD of Peak Area< 1.0%< 1.0%≤ 2.0%

Table 2: Linearity and Range

ParameterMethod A (Isocratic)Method B (Gradient)
Range25 - 150 µg/mL25 - 150 µg/mL
Correlation Coefficient (r²)> 0.999> 0.999
y-interceptClose to zeroClose to zero

Table 3: Accuracy (Recovery)

Concentration LevelMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
80%99.5%99.8%98.0% - 102.0%
100%100.2%100.5%98.0% - 102.0%
120%100.8%101.1%98.0% - 102.0%

Table 4: Precision (% RSD)

Precision TypeMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Repeatability (n=6)< 0.5%< 0.5%≤ 1.0%
Intermediate Precision< 1.0%< 1.0%≤ 2.0%

Table 5: Detection and Quantitation Limits

ParameterMethod A (Isocratic)Method B (Gradient)
Limit of Detection (LOD)~0.1 µg/mL~0.08 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL~0.25 µg/mL

Table 6: Robustness

Parameter VariedMethod A (Isocratic)Method B (Gradient)
Flow Rate (± 10%)No significant change in resolutionMinor shift in retention times, resolution maintained
Mobile Phase Composition (± 2%)Shift in retention time, resolution maintainedNot applicable (gradient)
Column Temperature (± 5°C)Minor shift in retention timesMinor shift in retention times

Detailed Experimental Protocols

Protocol for Method A: Isocratic RP-HPLC
  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

Protocol for Method B: Gradient RP-HPLC
  • Chromatographic System: HPLC with Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: PDA detection at 254 nm, with spectral data collected from 200-400 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: As per Method A, using Mobile Phase A as the diluent.

Discussion and Method Selection

The choice between the isocratic and gradient methods depends on the specific application.

  • Method A (Isocratic): This method is simple, rapid, and consumes less solvent, making it cost-effective for routine QC. Its robustness and ease of transfer between laboratories are significant advantages. However, it may not be capable of resolving all potential impurities, especially those with very different polarities from the main analyte.

  • Method B (Gradient): This method offers superior resolving power and is essential for separating a wide range of impurities. It is the method of choice for stability studies, forced degradation analysis, and for gaining a comprehensive understanding of the impurity profile. The use of a PDA detector adds another layer of confidence through peak purity analysis. The trade-offs are longer run times and slightly more complex mobile phase preparation.

Method_Selection_Logic cluster_Decision Decision Criteria cluster_Methods Recommended Method Start Define Analytical Goal IsRoutineQC Routine QC or High Throughput? Start->IsRoutineQC IsImpurityProfile Comprehensive Impurity Profiling or Stability Study? Start->IsImpurityProfile IsRoutineQC->IsImpurityProfile No MethodA Method A (Isocratic) IsRoutineQC->MethodA Yes IsImpurityProfile->IsRoutineQC No MethodB Method B (Gradient) IsImpurityProfile->MethodB Yes

Sources

A Comparative Analysis for the Bench Scientist: 2-Hydroxybenzoylacetonitrile vs. 4-Hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and synthetic chemistry, the selection of molecular scaffolds is a critical decision point that dictates the trajectory of a research program. The positional isomerism of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of two such isomers: 2-hydroxybenzoylacetonitrile and 4-hydroxybenzonitrile. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct characteristics, supported by experimental data and field-proven insights, to facilitate informed decisions in their synthetic and therapeutic endeavors.

Introduction: The Significance of Hydroxyphenyl Acetonitrile Scaffolds

Both this compound and 4-hydroxybenzonitrile are bifunctional aromatic compounds containing a hydroxyl (-OH) and a cyanomethyl (-CH₂CN) or a nitrile (-CN) group, respectively, attached to a benzene ring. This combination of a hydrogen bond donor/acceptor and a versatile synthetic handle in the form of a nitrile group makes them attractive starting materials and key intermediates in the synthesis of a wide array of biologically active molecules and functional materials. However, the seemingly subtle difference in the substitution pattern—ortho versus para—gives rise to significant disparities in their chemical behavior and potential applications.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the hydroxyl group relative to the nitrile-containing substituent dramatically impacts the intermolecular and intramolecular forces at play, which in turn governs their physical properties.

PropertyThis compound4-HydroxybenzonitrileRationale for Differences
Molecular Formula C₉H₇NO₂C₇H₅NODifferent chemical structures.
Molecular Weight 161.16 g/mol 119.12 g/mol Presence of an additional acetyl group in the 2-isomer.
Melting Point 108-109 °C110-113 °CThe potential for strong intermolecular hydrogen bonding in 4-hydroxybenzonitrile contributes to a well-ordered crystal lattice and a slightly higher melting point. In contrast, the ortho-isomer can form intramolecular hydrogen bonds, which may slightly reduce the strength of intermolecular interactions.
pKa ~6.83 (Predicted)~7.9The ortho-hydroxyl group in this compound is more acidic (lower pKa) due to the electron-withdrawing effect of the adjacent benzoylacetonitrile group and potential stabilization of the phenoxide by intramolecular hydrogen bonding.
Solubility Soluble in ethanol.Slightly soluble in water; soluble in methanol, acetone, ether, chloroform.[1]The para-isomer's ability to form strong intermolecular hydrogen bonds with water is limited, leading to lower water solubility. Both isomers are generally soluble in polar organic solvents.

Table 1. Comparative Physicochemical Properties of this compound and 4-Hydroxybenzonitrile.

Synthesis Strategies: Navigating Ortho vs. Para Selectivity

The synthetic routes to these isomers are distinct, reflecting the different directing effects of the substituents on the aromatic ring.

Synthesis of 4-Hydroxybenzonitrile

Multiple synthetic strategies have been developed for the industrial-scale production of 4-hydroxybenzonitrile, a testament to its commercial importance as a precursor to herbicides and liquid crystals.[2][3]

A common laboratory-scale synthesis involves the diazotization of p-aminophenol followed by a Sandmeyer-type reaction with a cyanide salt.

Experimental Protocol: Synthesis of 4-Hydroxybenzonitrile via Diazotization of p-Aminophenol

Causality: This multi-step synthesis leverages the conversion of an amino group into a diazonium salt, which is an excellent leaving group and can be readily displaced by a nucleophile, in this case, the cyanide ion. The choice of p-aminophenol as the starting material directly leads to the desired para-substitution pattern.

Materials:

  • p-Aminophenol

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Sodium hydroxide

  • Diethyl ether

  • Ice

Procedure:

  • Diazotization: Dissolve p-aminophenol in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction is evident by the evolution of nitrogen gas.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases. Cool the reaction mixture and neutralize with sodium hydroxide.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 4-hydroxybenzonitrile can be purified by recrystallization from a suitable solvent like water or a mixture of toluene and heptane.

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxybenzoylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of scaffolds explored, 2-hydroxybenzoylacetonitrile derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) that govern the efficacy of these molecules. By synthesizing findings from related chemical families and providing a framework for rational drug design, we aim to illuminate the path toward optimizing the therapeutic potential of this versatile scaffold.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound moiety, characterized by a hydroxyl group ortho to a cyanoacetyl group on a benzene ring, presents a unique combination of structural features that underpin its biological versatility. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for target engagement. The electron-withdrawing nature of the cyano group influences the acidity of the phenolic proton and the overall electronic distribution of the molecule. This core structure has been implicated in a range of activities, including antimicrobial and anticancer effects, largely by mimicking endogenous ligands and interacting with various enzymatic targets.

Deconstructing the Structure-Activity Relationship: Key Chemical Insights

While direct comparative studies on a wide array of this compound derivatives are nascent, a wealth of information can be gleaned from structurally analogous compounds, such as phenylacrylonitriles and other benzonitrile derivatives. These studies provide a predictive framework for understanding how modifications to the core structure can modulate biological activity.

The Pivotal Role of the Phenyl Ring Substituents

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The position, number, and electronic nature of these substituents can profoundly impact the compound's potency and selectivity.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2) or halogen (e.g., -Cl, -Br) groups, on the phenyl ring often enhances antimicrobial activity. This is attributed to an increase in the electrophilicity of the aromatic ring, potentially facilitating interactions with nucleophilic residues in the active sites of target enzymes. For instance, studies on related benzonitrile compounds have demonstrated that the presence of a nitro group can significantly boost antibacterial efficacy.

  • Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methoxy (-OCH3) or hydroxyl (-OH) groups can influence a compound's antioxidant and anticancer properties. These groups can donate electron density to the aromatic ring, which may be crucial for scavenging reactive oxygen species or for optimal binding to specific protein targets. In a study of methoxy-substituted phenylacrylonitriles, derivatives with these groups showed potent cytotoxic effects against cancer cell lines.

  • Steric Factors: The size and position of substituents also play a vital role. Bulky groups can introduce steric hindrance, which may either be detrimental, by preventing access to a binding pocket, or beneficial, by promoting a specific, more active conformation. The precise impact of steric factors is highly dependent on the topology of the biological target.

The following diagram illustrates the general influence of substituent electronic effects on the phenyl ring.

SAR_Substituents cluster_0 Substituent Effects on Phenyl Ring Core This compound Core EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -Br) Core->EWG Enhances Antimicrobial Activity EDG Electron-Donating Groups (e.g., -OCH3, -OH) Core->EDG Influences Anticancer & Antioxidant Activity

Caption: Influence of Phenyl Ring Substituents on Bioactivity.

Modification of the Acetonitrile Moiety

The acetonitrile group is not merely a passive component. Its modification can lead to significant changes in biological activity.

  • Analogs and Bioisosteres: Replacing the nitrile group with other functionalities, such as amides or esters, can alter the molecule's hydrogen bonding capacity and polarity. This can be a strategic approach to modulate solubility and cell permeability, key pharmacokinetic properties.

  • Introduction of Rigidity: Incorporating the acetonitrile side chain into a cyclic structure can restrict conformational flexibility. This can be advantageous if the rigid conformation is the one recognized by the biological target, leading to a more potent and selective inhibitor.

Comparative Analysis: Insights from Structurally Related Derivatives

To provide a clearer picture of the potential SAR of this compound derivatives, we present a comparative table summarizing the activities of analogous compounds. This data, while not directly on the target scaffold, offers valuable guidance for future design efforts.

Compound Class Key Structural Features Observed Biological Activity Key SAR Findings Reference
Methoxy-substituted PhenylacrylonitrilesMethoxy groups on the phenyl ringDual antimicrobial and cytotoxicPosition of methoxy group crucial for selective cytotoxicity.
2-Phenylacrylonitrile DerivativesVarious substitutions on the phenyl ringAnticancer (tubulin inhibitors)Specific substitutions led to potent and selective antiproliferative activity.
5-(4'-substituted phenylazo)-2-thioxothiazolidinone DerivativesPhenylazo linkage with various substituentsAntimicrobialActivity correlated with the Hammett constant of the substituent.
3-Alkylidene-2-indolone DerivativesElectron-withdrawing vs. electron-donating groupsAntimicrobialElectron-withdrawing groups generally led to higher activity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and robust experimental protocols are paramount. Below are detailed methodologies for key assays relevant to the evaluation of this compound derivatives.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Compound B->C D Incubate at 37°C C->D E Determine MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity Assessment: MTT Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, BEL-7402) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Future Perspectives and Rational Design Strategies

The exploration of the structure-activity relationship of this compound derivatives is an evolving field with significant therapeutic promise. Future research should focus on:

  • Systematic SAR Studies: Synthesizing and evaluating a broad and diverse library of this compound derivatives to establish a more definitive and comprehensive SAR.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms through which these compounds exert their biological effects. This will enable more targeted and rational drug design.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By leveraging the foundational SAR principles outlined in this guide and employing rigorous experimental validation, the scientific community can unlock the full therapeutic potential of this compound derivatives in the ongoing fight against a spectrum of diseases.

References

  • Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. *Drugs under

A Senior Application Scientist's Guide to Validating the Structure of 2-Hydroxybenzoylacetonitrile Using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the 1D Spectrum

In the realm of drug discovery and materials science, the unambiguous structural confirmation of novel or synthesized molecules is a non-negotiable cornerstone of research. 2-Hydroxybenzoylacetonitrile, a versatile chemical intermediate, presents a particularly interesting case. While its basic connectivity appears straightforward, its structure is complicated by the potential for keto-enol tautomerism, a phenomenon where the molecule can exist in two or more interconvertible isomeric forms.[1][2] This guide provides an in-depth, practical walkthrough for using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments to definitively validate its structure, moving beyond the ambiguities that can arise from simple one-dimensional (1D) spectra.

Our approach is grounded in providing not just a protocol, but the causal reasoning behind each step. For researchers, understanding why a particular experiment is chosen is as crucial as knowing how to run it. This guide will equip you with the expertise to confidently elucidate the structure of this compound and apply these principles to other complex molecules.

The Structural Conundrum: Keto-Enol Tautomerism

This compound can theoretically exist in equilibrium between its keto and enol forms.

  • Keto form: Features a standard ketone carbonyl group (C=O) and an adjacent methylene group (-CH₂-).

  • Enol form: Contains a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C), forming an "enol" moiety.

This equilibrium is often sensitive to solvent and temperature.[3][4] A simple ¹H NMR spectrum might show two distinct sets of signals or a confusing mixture, making a definitive structural assignment challenging. 2D NMR spectroscopy provides the necessary tools to resolve this ambiguity by mapping the intricate network of connections between atoms within the molecule.[5][6]

The 2D NMR Toolkit: A Multi-Dimensional Approach

To build a complete picture of the molecular structure, we employ a series of complementary 2D NMR experiments. Each provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three chemical bonds (²JHH, ³JHH).[7][8] It is invaluable for identifying connected proton "spin systems," such as the adjacent protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH).[9][10] It is the definitive tool for assigning a proton signal to its specific carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[8][11] These long-range connections allow us to link different spin systems and definitively place functional groups.

Experimental Workflow: From Sample to Structure

A robust and reproducible workflow is critical for obtaining high-quality, trustworthy data.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation SamplePrep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) SamplePrep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Analysis Spectral Processing & Interpretation NMR_2D->Analysis Validation Structure Validation & Assignment Analysis->Validation

Caption: Experimental workflow for 2D NMR structural validation.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 15-20 mg of synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen as the solvent because it is polar enough to dissolve the compound and, crucially, its deuterons do not readily exchange with the phenolic -OH proton, allowing this proton to be observed in the ¹H NMR spectrum.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire all spectra on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • The following table outlines typical acquisition parameters.

Experiment Parameter Suggested Value Purpose
¹H NMR Number of Scans16Obtain a high signal-to-noise reference spectrum.
Spectral Width16 ppmCover the full range of expected proton chemical shifts.
¹³C NMR Number of Scans1024Accumulate sufficient signal for the less sensitive ¹³C nucleus.
Spectral Width240 ppmCover the full range of expected carbon chemical shifts.
COSY Number of Scans2-4Identify proton-proton couplings.
Indirect Points (F1)256-512Ensure adequate resolution in the indirect dimension.
HSQC Number of Scans2-4Correlate protons to their directly attached carbons.
¹JCH Coupling Constant145 HzOptimized for typical one-bond C-H coupling.
HMBC Number of Scans8-16Detect long-range proton-carbon correlations.
Long-Range JCH8 HzOptimized for typical 2- and 3-bond C-H couplings.

Data Interpretation: A Step-by-Step Elucidation

For this guide, we will use a representative, hypothetical dataset consistent with the keto form of this compound being the dominant species in DMSO solution.

Hypothetical Structure and Numbering: this compound Structure (Note: This is a placeholder for a real chemical structure image. For the purpose of this guide, imagine a standard drawing of the molecule with atoms numbered for NMR assignment.)

Step 1: Analysis of 1D NMR Spectra

The first step is to analyze the basic 1D spectra to identify the types and numbers of protons and carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Keto Form) in DMSO-d6

Position ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm) Carbon Type (DEPT-135)
1---160.5C (Quaternary)
210.50s1H--
37.60d1H130.8CH
47.05t1H119.5CH
57.55t1H135.1CH
66.95d1H116.2CH
7---118.0C (Quaternary)
8---192.3C=O (Quaternary)
94.30s2H30.1CH₂
10---117.5CN (Quaternary)
  • ¹H NMR Insights: We see four distinct signals in the aromatic region (δ 6.9-7.6 ppm), a singlet for the phenolic -OH (δ 10.50 ppm), and a key singlet integrating to 2H at δ 4.30 ppm, characteristic of the methylene (-CH₂) group.

  • ¹³C NMR Insights: The spectrum shows 8 distinct carbon signals. The DEPT-135 experiment confirms four CH carbons (aromatic), one CH₂ carbon, and indicates four quaternary carbons (C1, C7, C8, C10). The signals at δ 192.3 and δ 117.5 are characteristic of a ketone and a nitrile, respectively.[12]

Step 2: Mapping Proton Networks with COSY

The COSY spectrum allows us to connect adjacent protons.

  • A cross-peak would be observed between H6 (δ 6.95) and H5 (δ 7.55).

  • A cross-peak would connect H5 (δ 7.55) and H4 (δ 7.05).

  • A cross-peak would connect H4 (δ 7.05) and H3 (δ 7.60).

  • The methylene protons (H9) and the hydroxyl proton (H2) are singlets and show no COSY correlations, confirming they are isolated from other protons.

This analysis confirms the connectivity of the four protons on the substituted benzene ring.

Step 3: Assigning C-H Pairs with HSQC

The HSQC spectrum provides unambiguous one-bond C-H correlations.[13]

  • The proton at δ 7.60 ppm (H3) correlates to the carbon at δ 130.8 ppm (C3).

  • The proton at δ 7.05 ppm (H4) correlates to the carbon at δ 119.5 ppm (C4).

  • The proton at δ 7.55 ppm (H5) correlates to the carbon at δ 135.1 ppm (C5).

  • The proton at δ 6.95 ppm (H6) correlates to the carbon at δ 116.2 ppm (C6).

  • Crucially, the methylene protons at δ 4.30 ppm (H9) correlate to the carbon at δ 30.1 ppm (C9).

This step locks in the assignments for all protonated carbons.

Step 4: Building the Skeleton with HMBC

The HMBC spectrum provides the key long-range correlations to assemble the final structure. This is where we validate the connectivity between the aromatic ring and the side chain.

Table 2: Key HMBC Correlations for Structural Validation

Proton (Position, δ) Correlates to Carbon (Position, δ) Bonds (²J or ³J) Structural Significance
H9 (4.30)C8 (192.3)²JConfirms H9 is adjacent to the carbonyl carbon.
H9 (4.30)C10 (117.5)²JConfirms H9 is adjacent to the nitrile carbon.
H9 (4.30)C7 (118.0)³JLinks the side chain to the aromatic ring at position C7.
H3 (7.60)C1 (160.5)³JConnects H3 to the hydroxyl-bearing carbon.
H3 (7.60)C7 (118.0)²JConfirms the ortho relationship between C3 and C7.
H6 (6.95)C7 (118.0)²JConfirms the ortho relationship between C6 and C7.
H2 (10.50)C1 (160.5), C6 (116.2)²J, ³JConfirms the position of the hydroxyl group on C1.

The correlations from the methylene protons (H9) are the most diagnostic. The ²J correlation to the carbonyl carbon (C8) and the ³J correlation to the aromatic carbon (C7) definitively establishes the this compound keto structure.

Caption: Key HMBC correlations confirming molecular connectivity.

Comparison with Alternative Methods

Method Advantages Disadvantages Applicability to this Problem
2D NMR Provides definitive connectivity in solution; can characterize mixtures (e.g., tautomers).Requires slightly more material and instrument time than 1D NMR.Ideal. Directly probes the C-H framework and resolves the tautomeric ambiguity in the native solution state.
X-ray Crystallography Gives an exact 3D structure with bond lengths and angles.Requires a suitable single crystal; structure in solid state may not reflect solution state.Complementary. Would provide the structure of one tautomer in the solid state, but not necessarily the equilibrium in solution.
Mass Spectrometry (MS) Provides highly accurate mass and fragmentation data.Does not directly provide connectivity information for isomers.Supportive. Confirms the molecular formula but cannot distinguish between the keto and enol tautomers.

Conclusion: The Power of Certainty

This guide demonstrates that a systematic application of 2D NMR spectroscopy—specifically COSY, HSQC, and HMBC—provides an unambiguous and self-validating method for determining the structure of this compound. By moving beyond a simple 1D spectrum and mapping the intricate network of through-bond correlations, we can overcome the challenges posed by potential tautomerism. The key HMBC correlations from the methylene protons to the adjacent carbonyl and aromatic carbons serve as the definitive proof of the keto-form's connectivity. This multi-dimensional approach ensures the highest level of scientific integrity, providing the structural certainty required for advanced research and development.

References

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [5]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [7]

  • Unige.ch. (n.d.). 2D NMR. [9]

  • ChemicalBook. (2024). 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method.

  • Giske, J., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [10]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [11]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [1]

  • Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.

  • YouTube. (2012). Keto-Enol Equilibrium Using NMR. [3]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [6]

  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions.

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)....

  • HMDB. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001659).

  • Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. [2]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [13]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [8]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. [12]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

  • University of Arizona. (n.d.). 2D NMR FOR THE CHEMIST.

  • Encyclopedia.pub. (2020). Tautomerism Detected by NMR.

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

  • RSC Publishing. (n.d.). Keto–enol tautomerism and hydration of 9-acylfluorenes.

  • NCBI. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics.

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters.

  • ResearchGate. (n.d.). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds.

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [4]

  • UCL. (n.d.). Chemical shifts.

Sources

A Comparative Guide to Orthogonal Purity Assessment of 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a key starting material like 2-Hydroxybenzoylacetonitrile is a cornerstone of robust and reproducible research. The presence of even minute impurities can have cascading effects on reaction kinetics, yield, and the impurity profile of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of orthogonal analytical methods for the comprehensive purity assessment of this compound, grounded in scientific principles and supported by experimental data.

The core principle of orthogonal analysis is the use of multiple, distinct analytical techniques that measure the same attribute through different physicochemical principles. This approach significantly reduces the risk of overlooking impurities that may not be detectable by a single method, thereby providing a more complete and trustworthy purity profile.[1] This guide will focus on two powerful and widely adopted orthogonal methods: High-Performance Liquid Chromatography (HPLC) for the separation and quantification of organic impurities, and Differential Scanning Calorimetry (DSC) for the determination of overall purity based on thermal properties.

The Importance of Purity for this compound

This compound is a versatile intermediate in organic synthesis. Its purity is critical as impurities can interfere with downstream reactions, leading to the formation of undesired byproducts and complicating purification processes. Potential impurities can stem from the synthesis process (e.g., unreacted starting materials, reagents, or side-products) or from degradation of the final product. Common synthetic routes to phenolic nitriles may introduce impurities such as residual starting materials or byproducts from side reactions.[2][3][4] Furthermore, degradation studies on similar molecules have shown susceptibility to hydrolysis, oxidation, and photolysis, which can generate additional impurities over time.[1][5][6][7][8][9]

Orthogonal Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity for a wide range of organic molecules.[10] For this compound, a reversed-phase HPLC (RP-HPLC) method is particularly suitable, as it separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices

The selection of a C18 column is based on its excellent retention and separation capabilities for polar aromatic compounds. The mobile phase, a gradient of acidified water and acetonitrile, is chosen to ensure the effective elution and separation of both the polar main component and a range of potential impurities with varying polarities. The use of a photodiode array (PDA) detector allows for the monitoring of the analyte at its maximum absorbance wavelength, enhancing sensitivity, and also provides spectral information that can help in peak purity assessment and identification of co-eluting impurities.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Prepare a sample solution of the this compound batch to be tested at the same concentration in the diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_system HPLC System (Pump, Autosampler, Column, Detector) prep3->hplc_system Inject Sample hplc_method Execute Gradient Method hplc_system->hplc_method data_acq Chromatogram Acquisition hplc_method->data_acq data_int Peak Integration data_acq->data_int data_calc Purity Calculation (Area % Report) data_int->data_calc DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Processing prep1 Accurately Weigh 1-3 mg of Sample prep2 Place in Aluminum Pan prep1->prep2 prep3 Hermetically Seal Pan prep2->prep3 dsc_instrument DSC Instrument prep3->dsc_instrument Load Sample & Reference dsc_method Execute Heating Program (1-2 °C/min) dsc_instrument->dsc_method data_acq Thermogram Acquisition dsc_method->data_acq data_int Melting Peak Analysis data_acq->data_int data_calc Purity Calculation (van't Hoff Equation) data_int->data_calc

Sources

A Senior Application Scientist's Guide to Benzofuran Synthesis: A Comparative Analysis of Precursor Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and organic electronic materials. The efficient construction of this privileged heterocycle is, therefore, a subject of continuous investigation and optimization. This guide provides a comparative analysis of three predominant synthetic strategies for benzofuran synthesis, each starting from a different class of precursor: phenols, salicylaldehydes, and o-alkenylphenols. We will delve into the mechanistic underpinnings, practical considerations, and experimental data to equip researchers with the insights needed to select the optimal synthetic route for their specific target molecules.

The Classic Approach: Palladium/Copper-Catalyzed Annulation of Phenols and Alkynes

The coupling of phenols with alkynes, followed by intramolecular cyclization, stands as one of the most versatile and widely employed methods for constructing the benzofuran ring. This strategy typically leverages a Sonogashira coupling reaction, a cornerstone of modern cross-coupling chemistry.

Mechanistic Rationale and Causality of Experimental Choices

The synthesis of benzofurans from phenols and terminal alkynes via Sonogashira coupling is a testament to the power of transition metal catalysis.[1][2] The reaction is typically catalyzed by a combination of palladium and copper complexes. The choice of a palladium catalyst, often in conjunction with a phosphine ligand, is critical for the oxidative addition to an aryl halide (or triflate) derived from the phenol. The copper co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The subsequent reductive elimination forges the C-C bond, and a final intramolecular hydroalkoxylation, often catalyzed by the same metal complexes or promoted by a base, leads to the desired benzofuran.

The selection of the base is crucial; it not only facilitates the deprotonation of the phenol and the terminal alkyne but also influences the rate and efficiency of the catalytic cycle. Triethylamine is a common choice as it also serves as a solvent. The reaction temperature is another key parameter that is optimized to balance reaction kinetics with catalyst stability and substrate decomposition.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A o-Iodophenol G Reaction Mixture A->G Combine under inert atmosphere B Terminal Alkyne B->G Combine under inert atmosphere C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) C->G Combine under inert atmosphere D CuI (co-catalyst) D->G Combine under inert atmosphere E Base (e.g., Et₃N) E->G Combine under inert atmosphere F Solvent (e.g., THF or Et₃N) F->G Combine under inert atmosphere H Heat (e.g., 60-100 °C) G->H Stir for 2-24 h I Quench Reaction H->I J Extraction I->J K Column Chromatography J->K L Benzofuran Product K->L

Caption: Generalized workflow for benzofuran synthesis from phenols and alkynes.

Step-by-Step Experimental Protocol

Synthesis of 2-Phenylbenzofuran from 2-Iodophenol and Phenylacetylene:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous triethylamine (5 mL) as the solvent and base.

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylbenzofuran.

The Convergent Route: Synthesis from Salicylaldehydes

Salicylaldehydes are readily available and versatile precursors for benzofuran synthesis. A variety of synthetic strategies have been developed that utilize this starting material, often involving the formation of an intermediate that undergoes subsequent cyclization.

Mechanistic Insights and Strategic Advantages

One common approach involves the reaction of salicylaldehyde with a compound containing an activated methylene group, such as an α-halo ketone or a phosphonium ylide (Wittig reaction). For instance, the reaction with an α-bromo ketone under basic conditions proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation to furnish the benzofuran.

A more recent and efficient method involves a catalyst-free cascade reaction between salicylaldehydes and nitroepoxides.[3] This reaction, typically performed in DMF with K₂CO₃ at elevated temperatures, offers a straightforward route to substituted benzofurans.[3] The proposed mechanism involves the formation of an iminium ion, followed by the attack of a nucleophile and subsequent intramolecular cyclization and isomerization.[1] The use of electron-donating groups on the salicylaldehyde has been observed to lead to higher yields.[1]

The primary advantage of using salicylaldehydes lies in their commercial availability and the diverse range of substituents they can bear on the aromatic ring, allowing for the rapid generation of a library of benzofuran derivatives.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzofurans from salicylaldehydes and a coupling partner.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Salicylaldehyde E Reaction Mixture A->E Combine in reaction vessel B Coupling Partner (e.g., α-halo ketone, alkyne) B->E Combine in reaction vessel C Catalyst/Base (e.g., K₂CO₃, CuI) C->E Combine in reaction vessel D Solvent (e.g., DMF, Et₃N) D->E Combine in reaction vessel F Heat (e.g., 110 °C) E->F Stir for specified time G Cool and Quench F->G H Extraction G->H I Chromatographic Purification H->I J Benzofuran Product I->J

Caption: Generalized workflow for benzofuran synthesis from salicylaldehydes.

Step-by-Step Experimental Protocol

Synthesis of a Benzofuran Derivative from Salicylaldehyde and a Nitroepoxide (Catalyst-Free): [3]

  • In a round-bottom flask, combine salicylaldehyde (1.0 mmol), the nitroepoxide (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add dimethylformamide (DMF, 5 mL) as the solvent.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired benzofuran derivative.

The Modern Approach: C-H Activation of o-Alkenylphenols

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For benzofuran synthesis, the palladium-catalyzed oxidative cyclization of o-alkenylphenols, such as 2-hydroxystyrenes, represents a significant advancement.[4]

Mechanistic Principles and Strategic Value

This approach typically involves a palladium(II) catalyst that coordinates to the alkene of the o-alkenylphenol.[4] This is followed by an intramolecular oxypalladation, where the phenolic oxygen attacks the palladium-activated double bond, forming a five-membered palladacycle. Subsequent β-hydride elimination regenerates the palladium(II) catalyst and furnishes the benzofuran product. An oxidant, such as benzoquinone or molecular oxygen, is often required to regenerate the active catalytic species.

The key advantage of this method is its high atom economy, as it avoids the need for pre-functionalized starting materials like organohalides. This strategy allows for the direct conversion of readily accessible o-alkenylphenols into benzofurans, often with high efficiency and functional group tolerance.

Generalized Experimental Workflow

The following diagram outlines the general procedure for the C-H activation-based synthesis of benzofurans.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A o-Alkenylphenol E Reaction Mixture A->E Combine in reaction vessel B Pd Catalyst (e.g., Pd(OAc)₂) B->E Combine in reaction vessel C Oxidant (e.g., Benzoquinone) C->E Combine in reaction vessel D Solvent (e.g., Toluene, DMSO) D->E Combine in reaction vessel F Heat (e.g., 80-120 °C) E->F Stir under air or O₂ G Filter and Concentrate F->G H Purification by Chromatography G->H I Benzofuran Product H->I

Caption: Generalized workflow for benzofuran synthesis via C-H activation.

Step-by-Step Experimental Protocol

Synthesis of a Benzofuran via Palladium-Catalyzed Oxidative Cyclization of an o-Alkenylphenol:

  • To a reaction tube, add the o-alkenylphenol (0.5 mmol), Pd(OAc)₂ (0.025 mmol), and benzoquinone (1.0 mmol).

  • Add a suitable solvent, such as toluene or DMSO (2 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with a saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired benzofuran.

Comparative Summary of Benzofuran Synthesis Methods

FeaturePhenols + Alkynes (Sonogashira)Salicylaldehydeso-Alkenylphenols (C-H Activation)
Precursor Availability Phenols are abundant, but may require pre-functionalization (e.g., iodination).Widely commercially available with diverse substitution patterns.Can be synthesized via Wittig or other olefination reactions.
Catalyst System Pd/Cu bimetallic system is common.[1][2]Can be catalyst-free or use simple bases/metal salts (e.g., K₂CO₃, CuI).[1][3]Typically requires a palladium catalyst and an oxidant.[4]
Reaction Conditions Generally requires inert atmosphere and elevated temperatures.Conditions vary from mild to harsh depending on the specific method.Often requires elevated temperatures and an oxidant.
Yields Generally good to excellent (70-95%).[1]Variable depending on the method (33-91%).[1][3]Moderate to good yields are typically reported.
Substrate Scope Broad, tolerates a wide range of functional groups.Good, especially with electron-rich salicylaldehydes.[1]Generally good, but can be sensitive to sterics and electronics.
Atom Economy Moderate, requires a stoichiometric leaving group on the phenol.Good, especially in cascade reactions.Excellent, avoids pre-functionalization.
Key Advantage High versatility and reliability.Convergent and utilizes readily available starting materials.High atom economy and step efficiency.
Potential Drawback Requires pre-functionalized phenols and often two metal catalysts.Some methods may require harsh conditions or generate byproducts.Catalyst cost and sensitivity to air or moisture in some cases.

Conclusion

The synthesis of benzofurans can be approached from multiple angles, with the choice of precursor playing a pivotal role in the overall efficiency and practicality of the synthetic route. The classical Sonogashira coupling of phenols and alkynes offers a robust and versatile method for accessing a wide array of benzofuran derivatives. The use of readily available salicylaldehydes provides a convergent and often straightforward pathway, with modern catalyst-free methods enhancing its appeal. For researchers prioritizing atom and step economy, the C-H activation of o-alkenylphenols represents a cutting-edge and elegant solution.

Ultimately, the selection of the optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic nuances and practical considerations of each approach, researchers can make informed decisions to streamline their synthetic endeavors in the pursuit of novel benzofuran-containing compounds.

References

  • M Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Fatemeh Shahriyari, et al. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry, 86(7), 5337–5344. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules, 26(16), 4983. [Link]

  • Synthesis of Benzofurans. Organic Chemistry Portal. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 2-Hydroxybenzoylacetonitrile by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2-Hydroxybenzoylacetonitrile, a crucial building block in the synthesis of various pharmaceuticals, demands a robust analytical methodology for quality control and batch release. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques for the analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Analytical Challenge: Quantifying this compound

This compound's structure, featuring a phenolic hydroxyl group and a nitrile moiety, presents distinct analytical characteristics. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally been the workhorses of pharmaceutical analysis, qNMR has emerged as a powerful, and in many ways superior, alternative.[1] This guide will objectively compare these techniques, supported by experimental data paradigms for similar phenolic compounds, to empower you in selecting the optimal method for your analytical needs.

Unveiling the Power of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it relies on fundamental properties of the analyte and a certified reference material, not on a calibration curve generated from the analyte itself.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] This fundamental principle allows for the accurate determination of the concentration of a substance by comparing the integral of a specific resonance from the analyte with that of a known amount of an internal standard.

Why qNMR Excels for this compound
  • No Need for a Specific Reference Standard: A significant advantage of qNMR is that the internal standard does not need to be structurally similar to the analyte.[2] This is particularly beneficial when a certified standard of this compound is unavailable or expensive.

  • High Specificity: The high resolution of modern NMR spectrometers allows for the selection of specific, well-resolved signals for quantification, minimizing interference from impurities or excipients. For this compound, the aromatic protons or the methylene protons adjacent to the nitrile group can serve as excellent quantitative reporters.

  • Non-destructive: The sample can be recovered unchanged after the analysis, which is advantageous when dealing with valuable or limited quantities of material.[3]

  • Simultaneous Quantification: qNMR allows for the simultaneous quantification of multiple components in a mixture, provided they have unique, resolved signals.[2]

Head-to-Head Comparison: qNMR vs. Chromatographic Methods

To provide a clear perspective, let's compare the performance of qNMR with HPLC-UV and GC-MS for the quantitative analysis of a phenolic compound like this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[2]Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation of volatile compounds followed by mass-based detection.[4]
Reference Standard Requires a certified internal standard of known purity, but not necessarily of the analyte.[2]Requires a certified reference standard of the analyte for calibration.Requires a certified reference standard of the analyte for calibration.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Can involve dissolution, filtration, and sometimes derivatization.Often requires derivatization to increase volatility, especially for polar compounds like phenols.[5]
Analysis Time Typically 5-15 minutes per sample.[3]15-30 minutes per sample, including column equilibration.[6]20-40 minutes per sample, including temperature programming.
Specificity High, based on unique chemical shifts of protons.Good, but can be affected by co-eluting impurities with similar UV absorbance.Very high, based on both retention time and mass fragmentation patterns.[4]
Accuracy Excellent, with reported recoveries typically between 98-102%.Very good, with typical recoveries of 95-105%.[7]Very good, with accuracies often within ±15%.[8]
Precision Excellent, with Relative Standard Deviations (RSDs) typically <1%.Excellent, with RSDs often <2%.[9]Excellent, with RSDs typically <5%.
Linearity Excellent, often with R² > 0.999 over a wide concentration range.[10]Excellent, with R² > 0.999 over a defined range.[11]Good, with R² > 0.99 over a defined range.
LOD/LOQ Generally higher than chromatographic methods.[10]Lower than qNMR, often in the ng/mL range.[11]Very low, often in the pg/mL range.
Solvent Consumption Minimal (typically <1 mL of deuterated solvent per sample).[10]Significant (several mL of mobile phase per analysis).Minimal solvent usage for sample preparation.

In-Depth Experimental Protocol: qNMR Analysis of this compound

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity. It is based on established principles for the qNMR of phenolic compounds and adheres to ICH Q2(R1) guidelines for analytical method validation.[12][13][14]

I. Instrumentation and Materials
  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

  • Internal Standard: Maleic acid (certified reference material, >99.5% purity). It is non-volatile, stable, and has sharp singlets in a region that does not overlap with the analyte signals.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), as it effectively solubilizes both this compound and maleic acid and its residual proton signal does not interfere with the signals of interest.

  • Analytical Balance: A five-figure analytical balance for accurate weighing.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

II. Sample and Standard Preparation Workflow

G cluster_0 Preparation A Accurately weigh ~20 mg of this compound C Transfer both to a 10 mL volumetric flask A->C B Accurately weigh ~10 mg of Maleic Acid (Internal Standard) B->C D Dissolve and dilute to volume with DMSO-d6 C->D E Homogenize the solution thoroughly D->E F Transfer ~0.7 mL to an NMR tube E->F

Caption: Workflow for sample and internal standard preparation.

III. NMR Data Acquisition

The causality behind these parameter choices is crucial for obtaining accurate quantitative data.

  • Temperature Equilibration: Allow the sample to equilibrate inside the NMR probe for at least 5 minutes to ensure thermal stability and minimize signal drift.

  • Tuning and Shimming: Perform automated or manual tuning and shimming of the probe to optimize the magnetic field homogeneity, which is critical for sharp signals and accurate integration.

  • Pulse Angle (p1): Set the pulse angle to 90° to ensure maximum signal excitation for all nuclei.

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The relaxation delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. For phenolic compounds, a conservative d1 of 30 seconds is recommended to ensure complete relaxation of all protons. This prevents signal saturation and ensures that the integrated area is directly proportional to the number of protons.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the signals of interest.

  • Acquisition Time (aq): Use a sufficiently long acquisition time (e.g., 4-5 seconds) to ensure proper digitization of the FID and to obtain narrow spectral lines.

IV. Data Processing and Analysis

G cluster_1 Data Processing & Calculation G Apply Fourier Transform to the FID H Phase correct the spectrum manually G->H I Perform baseline correction H->I J Integrate the selected signals for analyte and internal standard I->J K Calculate the purity of this compound J->K

Caption: Step-by-step data processing and calculation workflow.

  • Signal Selection:

    • This compound: Select a well-resolved signal, for instance, the singlet from the methylene protons (-CH₂CN) or a distinct aromatic proton signal that is free from overlap.

    • Maleic Acid: Integrate the sharp singlet from the two olefinic protons.

  • Integration: Carefully define the integration regions for the selected signals, ensuring that the entire peak area is included.

  • Calculation of Purity: The purity of this compound (Purity_analyte) can be calculated using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (W_std / W_analyte) * Purity_std

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_std = Integral of the internal standard signal

    • N_std = Number of protons for the integrated internal standard signal

    • M_analyte = Molar mass of this compound

    • M_std = Molar mass of the internal standard (Maleic Acid)

    • W_analyte = Weight of this compound

    • W_std = Weight of the internal standard

    • Purity_std = Purity of the internal standard

Method Validation According to ICH Q2(R1) Guidelines

Any quantitative analytical method must be validated to ensure it is fit for its intended purpose.[14][15] The following parameters should be assessed for the qNMR method:

  • Specificity: Demonstrated by the absence of interfering signals from impurities or the solvent at the chemical shifts of the analyte and internal standard signals used for quantification.

  • Linearity: A series of samples with varying concentrations of this compound and a fixed concentration of the internal standard should be prepared and analyzed. The plot of the integral ratio (analyte/standard) versus the weight ratio should yield a linear relationship with a correlation coefficient (R²) > 0.999.[16]

  • Accuracy: Determined by analyzing samples of this compound of known purity (if available) or by spiking a known amount of the analyte into a blank matrix. The recovery should be within 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability: Assessed by analyzing multiple preparations of the same sample on the same day and by the same analyst. The RSD should be ≤ 1.0%.

    • Intermediate Precision: Evaluated by performing the analysis on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 2.0%.[9]

  • Range: The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.[16]

  • Robustness: The reliability of the method is assessed by deliberately varying key experimental parameters (e.g., relaxation delay, pulse angle, temperature) and observing the effect on the results. The results should remain unaffected by these small variations.

Conclusion: The qNMR Advantage in Pharmaceutical Quality Control

For the quantitative analysis of this compound, qNMR presents a compelling alternative to traditional chromatographic methods. Its status as a primary ratio method, coupled with its high specificity, accuracy, and efficiency, makes it an invaluable tool for quality control in pharmaceutical development and manufacturing. While HPLC and GC-MS offer lower limits of detection, the overall advantages of qNMR in terms of simplicity, speed, and reduced reliance on specific reference standards often make it the more practical and cost-effective choice for routine purity and assay determinations.[3][10] By following a well-designed and validated protocol, researchers and scientists can confidently employ qNMR to ensure the quality and consistency of this compound.

References

  • ACS Publications. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. [Link]

  • ResearchGate. (2025). Novel determination of the total phenolic content in crude plant extracts by the use of H-1 NMR of the -OH spectral region. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • PubMed. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. [Link]

  • Bentham Science Publishers. (2021). Quantitative Determination and Validation of Four Phenolic Acids in Salvia Miltiorrhiza Bunge using 1H-NMR Spectroscopy. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • PubMed. (2021). qNMR quantification of phenolic compounds in dry extract of Myrcia multiflora leaves and its antioxidant, anti-AGE, and enzymatic inhibition activities. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

  • The University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. [Link]

  • National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • YouTube. (2022). Quantitative Analysis GCMS. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

  • PubMed. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Link]

  • National Institutes of Health. (2023). Analysis of 2′-hydroxyflavanone (2HF) in mouse whole blood by HPLC–MS/MS for the determination of pharmacokinetic parameters. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

Sources

A Comparative Guide to LC-MS Methods for Identifying Impurities in 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Hydroxybenzoylacetonitrile, a key building block in the synthesis of various pharmaceuticals, is no exception. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods for the identification and characterization of these impurities are crucial.

This guide provides an in-depth comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive impurity profiling of this compound. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.

The Critical Role of Impurity Profiling

Impurity profiling is a cornerstone of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH). It involves the identification, quantification, and characterization of all potential impurities in a drug substance.[1] These impurities can originate from various sources, including the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), or interaction with packaging materials (leachables).

Forced degradation studies are an indispensable tool in this process, intentionally subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to predict potential degradation pathways and generate a comprehensive impurity profile.[2][3][4] The insights gained from these studies are vital for developing stable formulations and establishing appropriate storage conditions.[5]

Navigating the Analytical Landscape: Why LC-MS?

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for impurity analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information.[6][7] It combines the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, enabling the detection and identification of even co-eluting and trace-level impurities.[8]

Comparative Analysis of LC-MS Methodologies

The selection of an appropriate LC-MS method is critical for achieving optimal separation and identification of impurities in this compound. Here, we compare three prominent approaches: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (HPLC-QqQ-MS), and 2D-Liquid Chromatography (2D-LC) for complex samples.

Method 1: High-Resolution UPLC-QTOF-MS for Comprehensive Profiling

This approach leverages the high resolving power and mass accuracy of a QTOF mass spectrometer to provide unambiguous elemental composition determination of impurities.[8] UPLC, with its sub-2 µm particle columns, offers faster analysis times and superior resolution compared to conventional HPLC.[9]

Rationale for Selection:

  • High Mass Accuracy: Enables confident molecular formula generation for unknown impurities.

  • High Resolution: Separates structurally similar impurities.

  • Sensitivity: Detects trace-level impurities.

  • Versatility: Suitable for both known and unknown impurity identification.

Method 2: Targeted HPLC-QqQ-MS for Known Impurity Quantification

When specific process-related impurities or known degradants need to be monitored and quantified, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and specificity.[10]

Rationale for Selection:

  • Exceptional Sensitivity: Ideal for quantifying trace-level genotoxic impurities.[11]

  • High Specificity: MRM transitions minimize matrix interference.

  • Robustness: Well-suited for routine quality control environments.

Method 3: 2D-LC for Enhanced Separation of Complex Mixtures

In cases where the sample matrix is particularly complex or critical impurities co-elute with the main peak in a single dimension separation, two-dimensional liquid chromatography (2D-LC) provides a significant enhancement in peak capacity and resolving power.[12]

Rationale for Selection:

  • Increased Peak Capacity: Resolves co-eluting peaks for more accurate identification and quantification.

  • Matrix Effect Reduction: The first dimension can be used to remove interfering matrix components.

  • Comprehensive Analysis: Ensures that no impurity is overlooked in a complex sample.

Comparative Performance Data

The following table summarizes the expected performance of the three LC-MS methods for the analysis of this compound impurities. This data is representative and intended for comparative purposes.

ParameterUPLC-QTOF-MSHPLC-QqQ-MS (MRM)2D-LC-MS
Primary Application Comprehensive impurity profiling, unknown identificationTargeted quantification of known impuritiesAnalysis of complex samples, resolving co-eluting peaks
Resolution ExcellentGoodSuperior
Sensitivity (LOD) ~0.01%~0.001% (for targeted analytes)~0.01%
Mass Accuracy < 2 ppmNot applicable (nominal mass)< 2 ppm (with QTOF)
Analysis Time ~10-15 min~5-10 min> 30 min
Quantification GoodExcellentGood
Versatility HighLow (targeted)High

Potential Impurities of this compound

Based on the general synthesis of related cyanophenol compounds, potential impurities could include:[13]

  • Isomeric Impurities: 3-Hydroxybenzoylacetonitrile and 4-Hydroxybenzoylacetonitrile (4-Cyanophenol).[14][15]

  • Starting Material Residues: e.g., 2-Hydroxybenzaldehyde.

  • By-products: Formed from side reactions during synthesis.

  • Degradation Products: Resulting from hydrolysis, oxidation, or photolysis. Common degradation pathways for phenolic compounds can involve oxidation to quinone-like structures.

Experimental Workflows and Protocols

A systematic approach is essential for successful impurity profiling. The following workflow outlines the key steps:

Workflow cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Impurity Identification & Characterization cluster_2 Phase 3: Quantification & Validation A Initial Method Scouting (UPLC-QTOF-MS) B Forced Degradation Studies A->B C Analysis of Stressed Samples B->C D Data Processing & Peak Detection C->D E Molecular Formula Generation D->E F Structure Elucidation (MS/MS) E->F G Development of Targeted Method (HPLC-QqQ-MS) F->G H Method Validation (ICH Guidelines) G->H I Routine Analysis H->I

Caption: A comprehensive workflow for impurity profiling of this compound.

Detailed Experimental Protocol: UPLC-QTOF-MS Method

This protocol provides a robust starting point for the separation and identification of impurities in this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of 1 mg/mL.

  • For forced degradation samples, neutralize the solution if necessary before dilution.

2. UPLC Conditions:

  • Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. QTOF-MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV (+) / 3.0 kV (-).

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: MSE (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously).

  • Mass Range: m/z 50-1000.

Logical Relationship of Analytical Techniques

The choice of analytical technique is dictated by the stage of drug development and the specific analytical question being addressed.

Analytical_Techniques cluster_0 Discovery & Development cluster_1 Quality Control & Routine Analysis A UPLC-QTOF-MS (Broad Screening, Unknown ID) B 2D-LC-MS (Complex Mixtures) A->B If co-elution is observed C HPLC-QqQ-MS (Targeted Quantification) A->C Identified impurities become targets D HPLC-UV (Assay & Purity) C->D For routine release testing

Caption: The logical progression of analytical techniques in impurity analysis.

Alternative and Complementary Techniques

While LC-MS is the primary tool, other techniques can provide valuable complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for unambiguous structure elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile or semi-volatile impurities.[16]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for routine purity assays and quantification of known impurities, especially when reference standards are available.[16][17]

Conclusion

The selection of an appropriate LC-MS method for impurity profiling of this compound is a critical decision that depends on the specific analytical objective. For comprehensive, untargeted analysis and identification of unknown impurities, UPLC-QTOF-MS is the method of choice. For highly sensitive and specific quantification of known impurities, HPLC-QqQ-MS is unparalleled. In instances of high sample complexity, 2D-LC can provide the necessary resolving power.

By understanding the strengths and limitations of each technique and implementing a systematic workflow that includes forced degradation studies, researchers can develop robust, reliable, and regulatory-compliant methods to ensure the quality and safety of this compound and the final pharmaceutical products derived from it.

References

  • PubChem. (n.d.). 4-Cyanophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-20. Retrieved from [Link]

  • Garg, P., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PLOS ONE, 19(4), e0295788. Retrieved from [Link]

  • Agilent Technologies. (2017). High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Reddy, G. O., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. ACS Omega, 8(42), 39019–39027. Retrieved from [Link]

  • Li, Y., et al. (2022). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Journal of Chromatographic Science, 60(8), 754–760. Retrieved from [Link]

  • Krasilnikova, Y., et al. (2016). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Analytical & Bioanalytical Techniques, 7(6). Retrieved from [Link]

  • Agilent Technologies. (2013). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • MDPI. (2021). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Retrieved from [Link]

  • Walsh Medical Media. (2024). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]

  • PubMed. (2023). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyanophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • MDPI. (2021). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Retrieved from [Link]

  • Environment Canada. (1984). Chlorophenols and Their Impurities in the Canadian Environment. Retrieved from [Link]

  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Hydroxybenzoylacetonitrile

This compound stands as a pivotal building block in the synthesis of a diverse array of pharmaceutical and biologically active compounds. Its unique structural motif, featuring a hydroxyl group ortho to an acetyl group and a nitrile functionality, allows for versatile chemical transformations, making it a valuable precursor in medicinal chemistry. The efficient and selective synthesis of this intermediate is therefore of paramount importance. This guide provides a comprehensive comparison of different catalytic systems employed for the synthesis of this compound and its derivatives, offering insights into their mechanisms, performance, and practical applicability.

Catalytic Strategies for Synthesis

The synthesis of this compound and its analogues primarily involves the condensation of a 2-hydroxy-substituted acetophenone with a suitable cyanide source. The choice of catalyst is critical in driving the reaction efficiently and selectively. Here, we compare two prominent catalytic approaches: a base-catalyzed Knoevenagel-type condensation and a phase-transfer catalyzed reaction.

Base-Catalyzed Knoevenagel-Type Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a base. In the context of this compound synthesis, this typically involves the reaction of 2-hydroxyacetophenone with a cyanide-containing reagent.

Mechanism: The reaction is initiated by the deprotonation of the active methylene group of the cyanide source by a basic catalyst, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxyacetophenone. The subsequent intermediate undergoes dehydration to yield the α,β-unsaturated nitrile.

A notable example is the synthesis of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles, which are structurally related to our target molecule. In a study by Ha, Y. M., et al., this reaction was effectively carried out using a buffer system of sodium acetate and acetic acid[1]. This highlights the utility of a mild base in promoting the condensation.

Visualization of the Knoevenagel Condensation Pathway

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 2_hydroxyacetophenone 2-Hydroxyacetophenone Adduct Aldol-type Adduct 2_hydroxyacetophenone->Adduct Nucleophilic Attack Benzoylacetonitrile Benzoylacetonitrile Carbanion Carbanion Intermediate Benzoylacetonitrile->Carbanion Deprotonation Base Base (e.g., NaOAc) Carbanion->Adduct Product (E)-2-benzoyl-3-phenylacrylonitrile Adduct->Product Dehydration

Caption: Generalized workflow for Knoevenagel condensation.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases. In the synthesis of derivatives from 2-hydroxyacetophenone, a phase-transfer catalyst can be employed to shuttle a reactant from an aqueous phase to an organic phase where the reaction occurs.

Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt, forms an ion pair with an anion (e.g., a deprotonated intermediate) in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where it can react with the organic-soluble substrate.

A patent by Starr et al. describes a process for producing compounds from 2-hydroxyacetophenone involving a phase-transfer catalyst[2]. While not a direct synthesis of this compound, it demonstrates the principle of using PTC to effect reactions on the 2-hydroxyacetophenone scaffold. For instance, in the synthesis of warfarin, a phase-transfer catalyst is used in the reaction of an intermediate derived from 2-hydroxyacetophenone with an unsaturated ketone[2].

Visualization of the Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (e.g., NaOH) Intermediate_aq Deprotonated Intermediate (A⁻) Base->Intermediate_aq Deprotonation 2_HAP 2-Hydroxyacetophenone Derivative (RX) Product_org Product (RA) PTC_regenerated Regenerated PTC (Q⁺X⁻) Product_org->PTC_regenerated Product Formation PTC Phase-Transfer Catalyst (Q⁺X⁻) Intermediate_aqPTC Intermediate_aqPTC Ion_Pair_aq Ion Pair (Q⁺A⁻) Intermediate_aqPTC->Ion_Pair_aq Ion Exchange Ion_Pair_org Ion Pair (Q⁺A⁻) Ion_Pair_aq->Ion_Pair_org Phase Transfer Ion_Pair_org2_HAP Ion_Pair_org2_HAP Ion_Pair_org2_HAP->Product_org Reaction PTC_regenerated->PTC Returns to Aqueous Phase

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the integrity of our data is paramount. For a compound like 2-Hydroxybenzoylacetonitrile, a versatile intermediate with significant potential, the ability to accurately and reliably quantify it underpins the success of synthesis, formulation, and quality control. This guide provides an in-depth, experience-driven comparison of four common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Potentiometric Titration.

The objective of this guide is not to declare a single "best" method, but to equip researchers, scientists, and drug development professionals with the critical insights needed to select and cross-validate the most appropriate method for their specific application. The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, and the United States Pharmacopeia (USP) General Chapter <1225>, form the bedrock of this comparative analysis.[1][2][3][4][5][6][7][8] The essence of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3]

The Imperative of Cross-Validation

Cross-validation of analytical methods is a critical exercise in ensuring the consistency and reliability of results across different analytical platforms. It is the scientific equivalent of seeking a second opinion, providing a higher degree of confidence in the reported values. This is particularly crucial during method transfer between laboratories, in the validation of a new method against an established one, or when a change in the analytical procedure is implemented.[9][10] The process involves comparing the performance characteristics of two or more methods to ensure that they provide equivalent results within acceptable limits.

MethodSelection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Define Analytical Requirement IsSpecificityCrucial Is Specificity for Impurities Critical? Start->IsSpecificityCrucial IsHighSensitivityNeeded Is High Sensitivity (Low Conc.) Required? IsSpecificityCrucial->IsHighSensitivityNeeded Yes IsHighThroughputNeeded Is High Throughput/Speed a Priority? IsSpecificityCrucial->IsHighThroughputNeeded No HPLC HPLC-UV IsHighSensitivityNeeded->HPLC Yes GC GC-FID IsHighSensitivityNeeded->GC Alternative IsPrimaryStandardAssay Is Assay of a Pure Standard Required? IsHighThroughputNeeded->IsPrimaryStandardAssay No UV_Vis UV-Vis IsHighThroughputNeeded->UV_Vis Yes IsPrimaryStandardAssay->HPLC No Titration Potentiometric Titration IsPrimaryStandardAssay->Titration Yes

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Hydroxybenzoylacetonitrile: A Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

As scientists, our responsibility extends beyond discovery to ensuring a safe laboratory environment and responsible environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed protocol for the safe handling and disposal of 2-Hydroxybenzoylacetonitrile (also known as 2-Cyanophenol), a compound whose dual phenolic and nitrile functionalities demand a rigorous and informed approach to its disposal. Our primary objective is to ensure personnel safety and regulatory compliance by neutralizing risks before they materialize.

Foundational Safety: Understanding the Hazard Profile

Before any handling or disposal procedure begins, a thorough understanding of the compound's inherent risks is critical. This compound is not a benign substance; its hazard profile necessitates careful and deliberate action.

According to its Safety Data Sheet (SDS), the primary hazards are clear:

  • Acute Oral Toxicity : The compound is harmful if swallowed[1][2].

  • Serious Eye Damage : It can cause severe and potentially irreversible damage to the eyes[2].

  • Skin Sensitization : It may trigger an allergic skin reaction upon contact[1][2].

These classifications dictate the minimum personal protective equipment (PPE) and handling precautions required to mitigate exposure risks.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity (Category 4) Harmful if ingested.Avoid ingestion and inhalation of dust. Do not eat, drink, or smoke when handling[2][3].
Serious Eye Damage (Category 1) Poses a high risk of severe eye injury.Wear chemical safety goggles and/or a face shield[2].
Skin Sensitization (Category 1B) May cause an allergic skin reaction.Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contact occurs[4].
The Core Disposal Directive: Containment and Professional Management

The dual chemical nature of this compound—a phenolic compound and a nitrile—creates a complex disposal challenge. The nitrile group (-CN) presents a significant risk: contact with acids can lead to the generation of highly toxic hydrogen cyanide (HCN) gas [5][6]. Phenolic compounds are also recognized as toxic and require management as hazardous waste[4][7].

For these reasons, on-site chemical neutralization by laboratory personnel is strongly discouraged. Attempting to hydrolyze the nitrile or oxidize the phenol without validated procedures and specialized equipment can create a more hazardous situation than the original waste.

Therefore, the authoritative and safest protocol is to treat all this compound waste as hazardous chemical waste , designated for collection and disposal by a certified environmental management company. Our role is to ensure its safe and compliant segregation, packaging, and labeling.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures that waste is handled safely at every stage, preventing accidental exposures and ensuring it is ready for professional disposal.

The principle of segregation is paramount. Never mix incompatible waste streams, as this is a primary cause of laboratory accidents[8].

  • Solid Waste: Place all contaminated solid materials—such as unused this compound powder, contaminated weighing paper, paper towels, and disposable PPE (gloves, etc.)—into a dedicated, clearly labeled solid hazardous waste container[6]. This container should be a sealable plastic pail or a sturdy, lined cardboard box designed for chemical waste[4].

  • Liquid Waste: Collect all solutions containing this compound and any solvent rinsates in a dedicated liquid hazardous waste container. This should be a compatible, shatter-resistant container (e.g., polyethylene or glass) with a secure, leak-proof cap[8].

  • CRITICAL—AVOID ACIDS: The liquid waste container for this compound must not be used for any acidic waste. Ensure it is clearly labeled "CONTAINS CYANOPHENOL - DO NOT MIX WITH ACIDS" to prevent the generation of HCN gas[5].

  • Sharps Waste: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste[9].

Properly managing containers is a regulatory requirement and a key safety step.

  • Initial Decontamination: For reusable glassware, rinse with a suitable solvent (e.g., acetone or ethanol) to remove residual this compound.

  • Collect Rinsate: This initial solvent rinse is considered hazardous waste and must be collected in your designated liquid hazardous waste container[10][11].

  • Triple Rinse: For original, now-empty containers of this compound, perform a triple rinse with a suitable solvent[12]. Collect all three rinses as hazardous liquid waste.

  • Final Cleaning: After the solvent rinses, the glassware can be washed with soap and water. The empty, triple-rinsed container can be prepared for disposal or recycling after defacing the label[10].

Clear communication through labeling is essential for safe handling by you, your colleagues, and waste management personnel.

  • Seal Containers: Ensure all waste containers are securely sealed to prevent leaks or spills. Do not overfill containers; leave at least 10% headspace in liquid containers to allow for expansion[9].

  • Label Accurately: Affix a hazardous waste tag to each container. The label must include:

    • The words "Hazardous Waste"[5].

    • The full chemical name: "this compound" or "2-Cyanophenol".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator and laboratory location.

Store the prepared waste containers in a designated satellite accumulation area within your laboratory.

  • Location: This area should be away from general traffic, clearly marked, and under the control of laboratory personnel[7].

  • Containment: Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[7].

  • Segregation: Keep the this compound waste containers physically separate from containers of incompatible materials, especially acids[6][7].

The logical flow for managing this waste stream is summarized in the diagram below.

G Workflow for this compound Disposal cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal Generate Waste Generated (Solid, Liquid, Contaminated PPE) Segregate Segregate Waste Types (Solid vs. Liquid) Generate->Segregate Categorize Label Label Container: 'Hazardous Waste' 'this compound' 'DO NOT MIX WITH ACIDS' Segregate->Label Package Hazard Key Hazard: Potential HCN Gas Generation with Acids Segregate->Hazard Seal Securely Seal Container (Leave 10% Headspace) Label->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Store Safely Contain Use Secondary Containment for Liquids Store->Contain Schedule Schedule Pickup with Certified Waste Vendor Contain->Schedule Request Dispose Professional Disposal Schedule->Dispose

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures: Managing Spills

Accidents can happen, and a prepared response is the best defense.

  • Small Spill (Solid Powder):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in your designated solid hazardous waste container.

    • Wipe the area with a damp paper towel. Dispose of the towel as solid hazardous waste.

  • Large Spill or Any Liquid Spill:

    • Evacuate: Immediately evacuate the affected area.

    • Alert: Notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office at once.

    • Isolate: Prevent entry into the area. If it is safe to do so, close the door to the lab.

    • Do Not Attempt Cleanup: Allow trained EHS professionals to manage the cleanup and decontamination.

By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety and responsibility. The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from a clear understanding of the chemical's hazards. Trust in this process is trust in a safer scientific community.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzonitrile, 2-hydroxy-.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779. Retrieved from [Link]

  • University of California, Santa Barbara. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • U.S. Environmental Protection Agency. (n.d.). Treatment of Complex Cyanide Compounds for Reuse or Disposal. Retrieved from [Link]

  • Google Patents. (n.d.). US4246417A - Treatment of waste water from nitrile production.
  • University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

  • Al-Ghamdi, M. A., et al. (2023). Removal of Phenol from Biomedical Waste via an Adsorption Process. MDPI. Retrieved from [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleaner and sustainable processes for extracting phenolic compounds from bio-waste. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Hydroxybenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 2-Hydroxybenzoylacetonitrile, a compound of interest for various research applications, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, grounded in established principles of chemical hygiene and extrapolated from data on structurally similar compounds due to the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Understanding the Hazard Profile: A Logic-Based Approach

Based on analogous compounds, this compound is anticipated to be:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • A cause of skin and serious eye irritation. [1]

  • A potential cause of respiratory irritation. [1]

The nitrile group (-CN) is of particular concern. Nitriles can be metabolized to release cyanide in the body, and they can react with acids, bases, or strong oxidizing agents to produce highly toxic hydrogen cyanide gas.[2][3] Therefore, all handling procedures must be designed to prevent exposure and incompatible mixing.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) Disposable Nitrile Gloves (double-gloved), Lab Coat, Safety GogglesTo prevent skin contact with the solid compound and protect eyes from dust particles.
Dissolving in Solvents Chemical-Resistant Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldProvides enhanced protection against splashes of the chemical solution. A face shield offers broader facial protection.
Running Reactions Chemical-Resistant Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldProtects against potential splashes and aerosols from the reaction vessel.
Work-up and Purification Chemical-Resistant Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldEssential for safeguarding against exposure during extraction, filtration, and other purification steps.
Handling Waste Heavy-Duty Nitrile or Neoprene Gloves, Lab Coat, Chemical Splash GogglesEnsures robust protection when handling potentially contaminated waste materials.

Nitrile gloves are recommended for their resistance to a range of chemicals.[4] However, it is crucial to regularly inspect gloves for any signs of degradation or puncture and to change them immediately if compromised.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Always work within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Before handling, ensure that an appropriate spill kit and emergency procedures are readily accessible.

  • Don double nitrile gloves, a lab coat, and safety goggles.

  • Carefully weigh the required amount of this compound in a tared, sealed container to prevent the generation of dust.

2. Dissolution and Reaction Setup:

  • Add the solvent to the solid compound slowly and in a controlled manner within the fume hood.

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Ensure that all glassware is properly clamped and secured.

3. Reaction Quenching and Work-up:

  • Quench reactions carefully, especially if reactive reagents have been used. Be mindful of potential exotherms.

  • Perform all extractions and solvent removal steps within the fume hood.

4. Spill Management:

  • In the event of a small spill, alert others in the vicinity.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • For larger spills, evacuate the area and contact the institutional safety office immediately.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with incompatible waste streams.

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from acids and oxidizing agents.[6]

  • Disposal of Contaminated PPE: Used nitrile gloves and other contaminated disposable PPE should be placed in a designated hazardous waste bag and disposed of through a licensed hazardous waste service.[7][8] Do not discard in general waste.

PPE_Decision_Workflow start Start: Assess Task weighing Weighing Solid? start->weighing dissolving Dissolving in Solvent? weighing->dissolving No ppe_basic Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Double) weighing->ppe_basic Yes reaction Running Reaction/Work-up? dissolving->reaction No ppe_splash Enhanced PPE: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Nitrile Gloves dissolving->ppe_splash Yes waste Handling Waste? reaction->waste No reaction->ppe_splash Yes ppe_heavy_duty Heavy-Duty PPE: - Heavy-Duty Nitrile/Neoprene Gloves - Chemical Splash Goggles waste->ppe_heavy_duty Yes end_ppe Proceed with Task waste->end_ppe No ppe_basic->end_ppe ppe_splash->end_ppe ppe_heavy_duty->end_ppe

Emergency Procedures: Immediate Actions are Critical

In the event of an exposure, time is of the essence.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and that they are implemented in conjunction with all institutional and regulatory safety guidelines.

References

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoylacetonitrile. PubChem. [Link]

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?[Link]

  • Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. [Link]

  • Buckingham, J. (2012). Reactivity of coordinated nitriles. Inorganic Chemistry, 12(4), 403-408. [Link]

  • Dystian.com. (2022). How to dispose of nitrile gloves?[Link]

  • Peter, J. K., et al. (2023). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. [Link]

  • Mariani, A., et al. (2018). Tuning the reactivity of nitriles using Cu(ii) catalysis – potentially prebiotic activation of nucleotides. Chemical Science, 9(33), 6823-6828. [Link]

  • Earth911. (2023). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Harvard University. (n.d.). Lab Safety Guideline: Cyanide. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfurous Acid. [Link]

  • Columbia University. (2013). Cyanide Safe Use Guidelines. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • BioProcess International. (2021). Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities. [Link]

  • Lead Sciences. (n.d.). 3-(2-Hydroxyphenyl)-3-oxopropanenitrile. [Link]

  • Advanced Biotech. (2023). SDS. [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

Sources

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